KU-0058948 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
4-[[3-(1,4-diazepane-1-carbonyl)-4-fluorophenyl]methyl]-2H-phthalazin-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2.ClH/c22-18-7-6-14(12-17(18)21(28)26-10-3-8-23-9-11-26)13-19-15-4-1-2-5-16(15)20(27)25-24-19;/h1-2,4-7,12,23H,3,8-11,13H2,(H,25,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXROJFUSWNEBPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of KU-0058948 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
KU-0058948 hydrochloride is a potent and highly specific small molecule inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the cellular DNA damage response (DDR). With an IC50 of 3.4 nM for PARP1, its primary mechanism of action revolves around the catalytic inhibition of this enzyme, leading to the disruption of single-strand break (SSB) repair via the Base Excision Repair (BER) pathway. This inhibition results in the accumulation of unrepaired SSBs, which, upon encountering replication forks, lead to the formation of cytotoxic double-strand breaks (DSBs). In cancer cells with pre-existing defects in homologous recombination (HR), a major DSB repair pathway, such as those with BRCA1 or BRCA2 mutations, the accumulation of these DSBs is highly lethal. This concept, known as synthetic lethality, forms the basis of the therapeutic efficacy of KU-0058948. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its effects on cellular signaling pathways, quantitative data from preclinical studies, and detailed experimental protocols for its characterization.
Core Mechanism of Action: PARP1 Inhibition
This compound exerts its biological effects through the competitive inhibition of PARP1. PARP1 is a nuclear enzyme that plays a critical role in the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway. Upon detection of a DNA SSB, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) from its substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). These PAR chains act as a scaffold to recruit other DNA repair proteins, such as X-ray repair cross-complementing protein 1 (XRCC1) and DNA ligase III, to the site of damage, facilitating the repair process.
KU-0058948 binds to the catalytic domain of PARP1, preventing the synthesis of PAR. This catalytic inhibition has two major consequences:
-
Inhibition of SSB Repair: The absence of PAR chains prevents the recruitment of the necessary repair machinery, leading to an accumulation of unrepaired SSBs.
-
PARP Trapping: The inhibitor stabilizes the interaction of PARP1 with the DNA at the site of the break. This "trapped" PARP1-DNA complex is a physical impediment to DNA replication and transcription, contributing significantly to the compound's cytotoxicity.
Signaling Pathways
Base Excision Repair (BER) Pathway Inhibition
The BER pathway is the primary mechanism for repairing SSBs and damaged bases. The inhibition of PARP1 by KU-0058948 disrupts the initial steps of this pathway.
Synthetic Lethality in BRCA-Deficient Cells
The therapeutic potential of KU-0058948 is most pronounced in cancer cells with defects in the homologous recombination (HR) pathway, often due to mutations in BRCA1 or BRCA2 genes. This phenomenon is known as synthetic lethality. In healthy cells, DSBs that arise from collapsed replication forks due to unrepaired SSBs can be efficiently repaired by the HR pathway. However, in HR-deficient cells, the accumulation of these DSBs is catastrophic, leading to genomic instability and ultimately, apoptosis.
Quantitative Data
The following tables summarize the quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency and Cytotoxicity of KU-0058948
| Cell Line | Cancer Type | BRCA Status | Assay Type | Endpoint | IC50 / SF50 | Reference |
| - | - | - | PARP1 Enzyme Assay | IC50 | 3.4 nM | [1][2] |
| CAPAN-1 | Pancreatic | BRCA2 mutant | Cell Survival | SF50 | 2.6 nM | [3] |
| Myeloid Leukemia Cells | Leukemia | - | Apoptosis Assay | Apoptosis Induction | - | [4] |
| HeLa cells (ATM silenced) | Cervical | Proficient | Cell Viability | - | Sensitized | [5] |
| HeLa cells (ATR silenced) | Cervical | Proficient | Cell Viability | - | Sensitized | [5] |
| HeLa cells (CHK1 silenced) | Cervical | Proficient | Cell Viability | - | Sensitized | [5] |
| HeLa cells (CHK2 silenced) | Cervical | Proficient | Cell Viability | - | Sensitized | [5] |
Table 2: In Vivo Efficacy of KU-0058948 in a BRCA2-Mutant Xenograft Model (Conceptual)
| Animal Model | Tumor Type | Treatment | Dose | Administration Route | Tumor Growth Inhibition (%) | Reference |
| Nude Mice | BRCA2-mutant Ovarian Cancer Xenograft | KU-0058948 | (Not Specified) | (Not Specified) | Significant | (Conceptual based on similar PARP inhibitors)[6] |
Note: Specific in vivo efficacy data for KU-0058948 is limited in publicly available literature. The data presented is conceptual based on the known efficacy of other potent PARP1 inhibitors in similar models.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the mechanism of action of this compound.
PARP1 Enzyme Inhibition Assay (Chemiluminescent)
This assay quantifies the enzymatic activity of PARP1 and the inhibitory effect of KU-0058948.
Protocol:
-
Plate Coating: Coat a 96-well white, opaque plate with 50 µL/well of 10 µg/mL histone H4 in PBS. Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with wash buffer (PBS + 0.05% Tween-20). Block with 200 µL/well of blocking buffer (PBS + 1% BSA) for 1 hour at room temperature.
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer (50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 0.1% BSA).
-
Reaction Setup: Wash the plate three times. Add 25 µL of diluted KU-0058948 or vehicle (DMSO) to the wells. Add 25 µL of a reaction mixture containing recombinant human PARP1 enzyme (e.g., 50 ng/well) and activated DNA (e.g., 1 µ g/well ) in assay buffer.
-
Reaction Initiation: Add 50 µL of NAD+ solution (e.g., 1 mM final concentration) to each well to start the reaction.
-
Incubation: Incubate the plate for 1 hour at room temperature.
-
Detection: Wash the plate three times. Add 100 µL of a primary antibody against PAR (poly-ADP-ribose) diluted in blocking buffer and incubate for 1 hour. Wash three times. Add 100 µL of an HRP-conjugated secondary antibody and incubate for 1 hour. Wash three times. Add 100 µL of a chemiluminescent HRP substrate.
-
Data Acquisition: Immediately read the luminescence using a microplate reader.
-
Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT/XTT)
This assay measures the cytotoxic effect of KU-0058948 on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72-96 hours. Include a vehicle control (DMSO).
-
MTT/XTT Addition: Add 20 µL of MTT (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm (for MTT) or 450 nm (for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the log of the inhibitor concentration to determine the IC50 or SF50 value.[5][7][8][9]
Western Blot for PARP Cleavage
This method detects the cleavage of PARP1, a hallmark of apoptosis.
Protocol:
-
Cell Treatment and Lysis: Treat cells with KU-0058948 for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10][11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved PARP1 (89 kDa fragment) overnight at 4°C. Also, probe for full-length PARP1 (116 kDa) and a loading control (e.g., β-actin or GAPDH).[12]
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with KU-0058948 for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark.[14][15][16][17]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Conclusion
This compound is a potent and specific PARP1 inhibitor that primarily functions by disrupting the Base Excision Repair pathway. This leads to the accumulation of single-strand DNA breaks, which are converted to cytotoxic double-strand breaks during replication. The exquisite sensitivity of BRCA-deficient cancer cells to KU-0058948 highlights the power of synthetic lethality as a therapeutic strategy. The experimental protocols detailed in this guide provide a robust framework for the preclinical characterization of KU-0058948 and other PARP inhibitors, enabling a deeper understanding of their mechanism of action and facilitating their development as targeted cancer therapies. Further investigation into its selectivity profile and in vivo efficacy will be crucial for its clinical translation.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Inhibitors of poly ADP-ribose polymerase (PARP) induce apoptosis of myeloid leukemic cells: potential for therapy of myeloid leukemia and myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tumor growth inhibition by olaparib in BRCA2 germline-mutated patient-derived ovarian cancer tissue xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. abcam.com [abcam.com]
- 10. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. benchchem.com [benchchem.com]
- 14. scispace.com [scispace.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
KU-0058948 Hydrochloride: A Potent PARP Inhibitor for Preclinical Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
KU-0058948 hydrochloride is a potent and specific inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2. This small molecule has emerged as a valuable tool in preclinical cancer research, primarily for its role in exploiting the concept of synthetic lethality in tumors with deficiencies in DNA damage repair pathways, such as those harboring BRCA1/2 mutations. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental applications of this compound, including detailed experimental protocols and quantitative data to support its use in a research setting.
Core Function and Mechanism of Action
This compound exerts its primary function as a catalytic inhibitor of PARP1 and PARP2. PARP enzymes are central to the DNA damage response (DDR), particularly in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.
Inhibition of PARP Activity
Upon DNA damage, PARP1 binds to SSBs and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage. This compound competes with the substrate NAD+ for the catalytic domain of PARP1 and PARP2, thereby preventing PAR chain formation and stalling the repair of SSBs.
Induction of Synthetic Lethality
The therapeutic potential of this compound is most pronounced in cancer cells with pre-existing defects in homologous recombination (HR), a major pathway for repairing DNA double-strand breaks (DSBs). Tumors with mutations in genes like BRCA1 or BRCA2 are deficient in HR.
When PARP is inhibited by KU-0058948, unrepaired SSBs accumulate. During DNA replication, these SSBs are converted into DSBs. In normal cells, these DSBs can be efficiently repaired by the intact HR pathway. However, in HR-deficient cancer cells, the accumulation of DSBs leads to genomic instability, cell cycle arrest, and ultimately, apoptotic cell death. This selective killing of cancer cells with specific DNA repair defects is known as synthetic lethality .
Quantitative Data
The following table summarizes the in vitro inhibitory activity of KU-0058948.
| Target | IC50 (nM) | Assay Type | Reference |
| PARP1 | 3.4 | Enzyme Assay | |
| PARP2 | 1.5 | Enzyme Assay | |
| PARP3 | 40 | Enzyme Assay | |
| PARP4 | 1,200 | Enzyme Assay | |
| Tankyrase | >10,000 | Enzyme Assay |
Cellular Effects
In vitro studies have demonstrated that this compound induces cell cycle arrest and apoptosis in various cancer cell lines, with particular efficacy in myeloid leukemia.
Cell Cycle Arrest
Treatment with KU-0058948 can lead to an accumulation of cells in the G2/M phase of the cell cycle. This is a consequence of the persistent DNA damage that activates cell cycle checkpoints, preventing cells from proceeding into mitosis with damaged chromosomes.
Apoptosis
The accumulation of extensive DNA damage ultimately triggers the intrinsic apoptotic pathway. In myeloid leukemic cells, KU-0058948 has been shown to induce apoptosis, making it a potential therapeutic agent for this malignancy.
Experimental Protocols
PARP Inhibition Assay (Cell-Based ELISA)
This protocol measures the level of poly(ADP-ribose) (PAR) in cell lysates as an indicator of PARP activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate to achieve 80-90% confluency on the day of the experiment.
-
Inhibitor Treatment: Treat cells with varying concentrations of this compound for 1-2 hours.
-
DNA Damage Induction: Induce DNA damage by treating cells with an agent like H₂O₂ (e.g., 20 µM) for 10-15 minutes to stimulate PARP activity.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
ELISA: Perform a PAR ELISA according to the manufacturer's instructions to quantify PAR levels.
-
Data Analysis: Normalize PAR levels to protein concentration and calculate the IC50 value of KU-0058948.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of KU-0058948 on cell proliferation and survival.
-
Cell Seeding: Seed cells at a low density in a 96-well plate to allow for several days of growth.
-
Treatment: Treat cells with a range of KU-0058948 concentrations.
-
Incubation: Incubate the cells for a period corresponding to several cell doublings (e.g., 72 hours).
-
MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to an untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Treat cells with KU-0058948 at the desired concentrations for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with KU-0058948 for a desired period (e.g., 24 hours).
-
Cell Fixation: Harvest cells and fix them in cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
In Vivo Studies
While detailed protocols are beyond the scope of this guide, in vivo studies in mouse xenograft models have been instrumental in demonstrating the anti-tumor efficacy of PARP inhibitors. These studies typically involve the subcutaneous implantation of human tumor cells into immunocompromised mice. Once tumors are established, mice are treated with the PARP inhibitor, and tumor growth is monitored over time. Such studies have shown that PARP inhibitors can regress tumors, particularly those with BRCA mutations, and can enhance the efficacy of other chemotherapeutic agents like carboplatin.
Conclusion
This compound is a potent and selective PARP1/2 inhibitor that serves as a critical research tool for investigating the DNA damage response and the concept of synthetic lethality. Its ability to induce cell cycle arrest and apoptosis in cancer cells, especially those with defects in homologous recombination, underscores its potential as a template for the development of targeted cancer therapies. The experimental protocols outlined in this guide provide a framework for researchers to effectively utilize KU-0058948 in their preclinical studies.
KU-0058948 Hydrochloride: A Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
KU-0058948 hydrochloride is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, with high affinity for PARP1. This document provides a comprehensive overview of its target specificity and selectivity, presenting key quantitative data, detailed experimental methodologies for relevant assays, and visual representations of its mechanism of action within cellular signaling pathways. This guide is intended to serve as a technical resource for researchers and professionals in the fields of oncology, cell biology, and drug development.
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair and the maintenance of genomic stability. Inhibition of PARP activity has emerged as a promising therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. This concept, known as synthetic lethality, forms the basis for the clinical application of PARP inhibitors. This compound has been identified as a potent inhibitor of PARP1, a key enzyme in the base excision repair (BER) pathway. Understanding its precise target engagement and selectivity profile is critical for its application as a research tool and for the development of novel cancer therapies.
Target Specificity and Potency
This compound is a highly potent inhibitor of PARP1, with a reported half-maximal inhibitory concentration (IC50) of 3.4 nM[1]. Its primary mechanism of action involves the competitive inhibition of the binding of NAD+ to the catalytic domain of PARP enzymes, thereby preventing the synthesis of poly(ADP-ribose) (PAR) chains and impeding the recruitment of DNA repair factors to sites of DNA damage.
Quantitative Inhibition Data
The inhibitory activity of this compound against its primary target is summarized in the table below.
| Target | IC50 (nM) |
| PARP1 | 3.4[1] |
Note: Further quantitative data on the selectivity of KU-0058948 against a broader panel of PARP isoforms is not extensively available in the public domain.
Selectivity Profile
While KU-0058948 is primarily characterized as a PARP1 inhibitor, it is understood to also inhibit PARP2. However, comprehensive, publicly available data detailing its inhibitory activity across the full spectrum of PARP isoforms and a wider panel of kinases is limited. One report has noted its use in studies alongside a specific PARP3 inhibitor, suggesting a degree of selectivity[2]. The lack of extensive public data on its broader kinase selectivity profile is a key consideration for its experimental use.
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is the inhibition of PARP1, which plays a critical role in the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.
In cells with defects in homologous recombination (HR), a major pathway for repairing double-strand breaks (DSBs), the inhibition of PARP1 by KU-0058948 leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic DSBs. The inability of HR-deficient cells to repair these DSBs results in genomic instability and ultimately leads to cell death (apoptosis). This synthetic lethal interaction is the foundation of its therapeutic potential in cancers with BRCA1/2 mutations.
Experimental Protocols
Detailed experimental protocols for the characterization of PARP inhibitors are crucial for the reproducibility and interpretation of research findings. Below are representative methodologies for key assays.
PARP1 Enzyme Inhibition Assay (IC50 Determination)
This protocol outlines a common method for determining the in vitro potency of a PARP inhibitor.
References
- 1. Inhibitors of poly ADP-ribose polymerase (PARP) induce apoptosis of myeloid leukemic cells: potential for therapy of myeloid leukemia and myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP3, a new therapeutic target to alter Rictor/mTORC2 signaling and tumor progression in BRCA1-associated cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Potency and Mechanism of KU-0058948 Hydrochloride on PARP1 and PARP2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the inhibitory effects of KU-0058948 hydrochloride on Poly(ADP-ribose) polymerase 1 (PARP1) and Poly(ADP-ribose) polymerase 2 (PARP2). This document outlines the compound's IC50 values, details the experimental methodologies for determining these values, and illustrates the relevant signaling pathways.
Data Presentation: Inhibitory Potency of KU-0058948
KU-0058948 is a potent inhibitor of both PARP1 and PARP2 enzymes. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Enzyme | IC50 Value (nM) |
| PARP1 | 3.4[1][2][3][4][5] |
| PARP2 | 1.5[1] |
Experimental Protocols: Determination of IC50 Values
The IC50 values for KU-0058948 were determined using a biochemical enzyme inhibition assay. While the specific protocol from the original report by Farmer et al. (2005) is detailed, a representative methodology based on common PARP assay principles is described below.[6][7][8][9]
General Principle of PARP Enzyme Inhibition Assay
PARP enzymes utilize nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a substrate to catalyze the formation of poly(ADP-ribose) (PAR) chains on acceptor proteins, including themselves (auto-PARylation), in response to DNA damage. The activity of PARP, and its inhibition, can be quantified by measuring the consumption of NAD+ or the formation of PAR. Common methods include fluorometric, colorimetric, and chemiluminescent assays.[1][10][11]
Representative Fluorometric Assay Protocol
This protocol outlines a typical fluorometric assay to determine the IC50 of a PARP inhibitor.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT).
-
Dilute recombinant human PARP1 or PARP2 enzyme to a working concentration in the reaction buffer.
-
Prepare a solution of activated DNA (e.g., sonicated calf thymus DNA) to stimulate PARP activity.
-
Prepare a solution of NAD+ and a fluorescent NAD+ analog.
-
Prepare serial dilutions of this compound in the reaction buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the reaction buffer, activated DNA, and the PARP enzyme.
-
Add the various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Initiate the enzymatic reaction by adding the NAD+ solution.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a specific period (e.g., 60 minutes).
-
Stop the reaction by adding a PARP inhibitor (e.g., 3-aminobenzamide) in excess or by other means.
-
Measure the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
The fluorescence signal is inversely proportional to PARP activity (as NAD+ is consumed).
-
Plot the percentage of PARP inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Signaling Pathways and Mechanism of Action
KU-0058948 exerts its therapeutic effect by exploiting a concept known as "synthetic lethality". This occurs in cells with pre-existing defects in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair, such as those with BRCA1 or BRCA2 mutations.[6][12][13]
PARP1 and PARP2 are key enzymes in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[13] When PARP is inhibited by KU-0058948, SSBs are not efficiently repaired. During DNA replication, these unrepaired SSBs are converted into toxic DSBs.[3] In healthy cells, these DSBs can be repaired by the HR pathway. However, in cancer cells with deficient HR (e.g., BRCA-mutant cells), the accumulation of DSBs leads to genomic instability, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[6][13]
Furthermore, studies have shown that PARP inhibitors like KU-0058948 can induce apoptosis in myeloid leukemic cells, which often have defects in the HR pathway.[14][15][16]
Mandatory Visualizations
Diagram 1: Experimental Workflow for PARP Inhibition Assay
Caption: Workflow for a typical PARP enzyme inhibition assay.
Diagram 2: Signaling Pathway of PARP Inhibition in BRCA-Deficient Cells
Caption: Synthetic lethality induced by PARP inhibition in BRCA-deficient cancer cells.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. portlandpress.com [portlandpress.com]
- 4. Frontiers | Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting the DNA repair defect in BRCA mutant cells as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the DNA repair defect in BRCA mutant cells as a therapeutic strategy [ideas.repec.org]
- 8. [PDF] Targeting the DNA repair defect in BRCA mutant cells as a therapeutic strategy | Semantic Scholar [semanticscholar.org]
- 9. icr.ac.uk [icr.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PARP Inhibition in BRCA-Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitors of poly ADP-ribose polymerase (PARP) induce apoptosis of myeloid leukemic cells: potential for therapy of myeloid leukemia and myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibitors of poly ADP-ribose polymerase (PARP) induce apoptosis of myeloid leukemic cells: potential for therapy of myeloid leukemia and myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
KU-0058948 Hydrochloride: A Technical Guide to its Role in DNA Damage Response Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
KU-0058948 hydrochloride is a potent and specific inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the base excision repair (BER) pathway responsible for repairing DNA single-strand breaks (SSBs).[1][2] By inhibiting PARP1, KU-0058948 disrupts the repair of SSBs, which can lead to the formation of more cytotoxic double-strand breaks (DSBs) during DNA replication. This mechanism forms the basis of its therapeutic potential, particularly in cancers with deficiencies in homologous recombination (HR), a major pathway for DSB repair. This technical guide provides an in-depth overview of KU-0058948's mechanism of action, its interplay with DNA damage response (DDR) pathways, detailed experimental protocols, and a summary of key quantitative data.
Mechanism of Action: Synthetic Lethality
The primary mechanism of action of KU-0058948 is the induction of synthetic lethality in cancer cells with pre-existing defects in the HR pathway.[3] Cells with mutations in genes crucial for HR, such as BRCA1 and BRCA2, are particularly sensitive to PARP inhibition. In healthy cells, the inhibition of PARP-mediated SSB repair is compensated by the efficient HR pathway, which repairs the resulting DSBs. However, in HR-deficient cancer cells, the accumulation of unrepaired DSBs leads to genomic instability, cell cycle arrest, and ultimately, apoptosis.[3]
Core Signaling Pathways
Inhibition of PARP1 by KU-0058948 triggers a complex cellular response involving key kinases of the DNA damage response network, primarily Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR).
Caption: Mechanism of action of this compound.
Upon KU-0058948-induced PARP1 inhibition, unrepaired SSBs are converted to DSBs at replication forks. These DSBs activate the ATM-CHK2 signaling axis, while the stalled replication forks activate the ATR-CHK1 pathway. In HR-proficient cells, these pathways coordinate to arrest the cell cycle and facilitate DNA repair. However, in HR-deficient cells, the inability to repair these DSBs, despite the activation of DDR signaling, leads to genomic chaos and apoptosis.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various studies.
Table 1: Inhibitory Activity of KU-0058948
| Target | IC50 (nM) | Selectivity vs PARP1 | Reference |
| PARP1 | 3.4 | - | [1][2] |
| PARP2 | 1.5 | ~2.3-fold less selective | [4] |
| PARP3 | 40 | ~11.8-fold | [4] |
| Tankyrase 1 | >10,000 | >2941-fold | [4] |
Table 2: Cytotoxicity of KU-0058948 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Comments | Reference |
| P39 | Acute Myeloid Leukemia | Not specified, induces apoptosis at 1 µM | [4] | |
| MUTZ-3 | Acute Myeloid Leukemia | Not specified, induces apoptosis at 1 µM | [4] | |
| ME-1 | Acute Myeloid Leukemia | Ineffective | [4] | |
| U937 | Histiocytic Lymphoma | Ineffective | [4] | |
| HL-60 | Promyelocytic Leukemia | Ineffective | [4] | |
| K562 | Chronic Myelogenous Leukemia | Ineffective | [4] | |
| HCT116 (PTEN-deficient) | Colorectal Carcinoma | Reduces survival | PTEN status affects sensitivity | [4] |
| HCT116 (PTEN wild-type) | Colorectal Carcinoma | Ineffective | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of KU-0058948 on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of KU-0058948 in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours (or a desired time course) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
Caption: Workflow for a cell viability assay.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis by flow cytometry.[5][6]
Materials:
-
Cells treated with KU-0058948 and control cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with the desired concentration of KU-0058948 (e.g., 1 µM) for the appropriate time (e.g., 24-48 hours). Include a vehicle-treated control group.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution.[3][7]
Materials:
-
Cells treated with KU-0058948 and control cells
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample.
-
Washing: Wash cells once with cold PBS and centrifuge.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate the cells at room temperature for 30 minutes in the dark.
-
Analysis: Transfer the stained cells to flow cytometry tubes and analyze on a flow cytometer. The DNA content will allow for the quantification of cells in G1, S, and G2/M phases.
Protocol 4: Immunofluorescence Staining for RAD51 Foci Formation
This protocol is for visualizing RAD51 foci, a marker of homologous recombination.[7][8][9]
Materials:
-
Cells grown on coverslips
-
This compound
-
DNA damaging agent (e.g., ionizing radiation or mitomycin C)
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Solution (e.g., 0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Primary Antibody (anti-RAD51)
-
Fluorescently labeled Secondary Antibody
-
Nuclear Counterstain (e.g., DAPI)
-
Mounting Medium
Procedure:
-
Cell Treatment: Treat cells with KU-0058948 for a specified time before and/or after inducing DNA damage.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% Paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.5% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with Blocking Buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with anti-RAD51 primary antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBS, counterstain with DAPI, and mount the coverslips onto microscope slides.
-
Imaging: Acquire images using a fluorescence microscope and quantify the number of RAD51 foci per nucleus.
Caption: Workflow for RAD51 foci formation assay.
Protocol 5: Western Blot for Phosphorylated ATM and CHK1
This protocol describes the detection of activated DDR kinases.[10]
Materials:
-
Cells treated with KU-0058948 and control cells
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ATM, anti-p-CHK1, anti-total ATM, anti-total CHK1, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, run on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
This compound is a valuable research tool for investigating the DNA damage response and holds therapeutic promise, particularly for cancers with defects in homologous recombination. Its ability to induce synthetic lethality highlights the intricate network of DNA repair pathways and provides a clear rationale for its selective cytotoxicity. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this potent PARP1 inhibitor. Further investigation into its synergistic potential with other DDR inhibitors and conventional chemotherapeutics will continue to be a promising area of cancer research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. vet.cornell.edu [vet.cornell.edu]
- 4. caymanchem.com [caymanchem.com]
- 5. Targeting the DNA repair defect in BRCA mutant cells as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Role of KU-0058948 Hydrochloride in Synthetic Lethality: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of KU-0058948 hydrochloride, a potent and specific inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1). Central to its mechanism of action is the concept of synthetic lethality, a promising therapeutic strategy in oncology. This document will elucidate the molecular pathways underlying this process, present quantitative data on the efficacy of this compound, and provide detailed experimental protocols for its investigation. The information herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively study and utilize this compound in the context of cancers with specific DNA repair deficiencies.
Introduction to this compound and Synthetic Lethality
This compound is a small molecule inhibitor that demonstrates high potency and specificity for PARP1, an enzyme crucial for the repair of DNA single-strand breaks (SSBs).[1][2] The therapeutic potential of this compound is particularly pronounced in cancers harboring mutations in genes essential for homologous recombination (HR), such as BRCA1 and BRCA2.[3][4] This selective targeting is based on the principle of synthetic lethality, where the simultaneous loss of two distinct gene functions leads to cell death, while the loss of either one alone is viable.[5][6]
In the context of PARP inhibition, cancer cells with deficient HR pathways, such as those with BRCA mutations, become exquisitely dependent on PARP1-mediated SSB repair. Inhibition of PARP1 by this compound leads to an accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs).[7] In healthy cells with functional HR, these DSBs are efficiently repaired. However, in BRCA-deficient cancer cells, the inability to repair these DSBs results in genomic instability, cell cycle arrest, and ultimately, apoptosis.[4] This targeted approach allows for the selective killing of cancer cells while sparing normal, healthy cells.
Quantitative Data
The efficacy of this compound has been quantified in various preclinical studies. A key measure of its potency is the half-maximal inhibitory concentration (IC50) against its target enzyme and its effect on cell survival (Surviving Fraction 50, SF50) in different cell lines.
| Compound | Target | IC50 (nM) | Cell Line | Genotype | SF50 (nM) | Reference |
| This compound | PARP1 | 3.4 | CAPAN-1 | BRCA2 deficient | 2.6 | [8] |
| Mouse ES cells | BRCA2 wild-type | ~15,000 | [8] | |||
| MCF7 | BRCA wild-type | ~1,300 | [8] | |||
| KU0051529 (less active analog) | PARP1 | 730 | - | - | - | [8] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Synthetic Lethality
The synthetic lethal interaction between PARP inhibition and HR deficiency can be visualized as a cascade of molecular events.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kumc.edu [kumc.edu]
- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 4. Targeting the DNA repair defect in BRCA mutant cells as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Targeting the DNA damage response in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. tandfonline.com [tandfonline.com]
KU-0058948 Hydrochloride: A Technical Guide for the Investigation of BRCA Mutant Cells
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of KU-0058948 hydrochloride, a potent PARP1 inhibitor, for studying BRCA mutant cells. This document outlines its mechanism of action, presents available quantitative data on its efficacy, provides detailed experimental protocols for key assays, and includes visualizations of the relevant biological pathways and experimental workflows.
Core Concept: The Principle of Synthetic Lethality
The efficacy of this compound in cancer cells with BRCA1 or BRCA2 mutations is rooted in the principle of synthetic lethality . This occurs when the loss of two genes or pathways is lethal to a cell, while the loss of either one alone is not. In the context of BRCA-mutant cancers, these cells have a deficient homologous recombination (HR) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1] While this deficiency is a hallmark of these cancers, the cells can still survive by relying on alternative DNA repair pathways, such as base excision repair (BER), which is mediated by Poly(ADP-ribose) polymerase (PARP) enzymes.
This compound inhibits PARP1, a key enzyme in the BER pathway responsible for repairing single-strand breaks (SSBs).[1] Inhibition of PARP1 leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic DSBs. In normal cells with functional HR, these DSBs can be efficiently repaired. However, in BRCA-mutant cells with a compromised HR pathway, these DSBs cannot be repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[2]
Data Presentation: Efficacy of this compound
KU-0058948 is a highly potent inhibitor of PARP1. The available data demonstrates its significant and selective cytotoxicity against cancer cells with BRCA mutations.
| Compound | Cell Line | Genotype | IC50 (nM) | Assay Type |
| KU-0058948 | CAPAN-1 | BRCA2 (6174delT) | 3.4 | Cell Survival Assay |
| KU-0058948 | Mouse ES Cells | Brca2 deficient | ~12 | Clonogenic Survival |
| KU-0058948 | Mouse ES Cells | Brca2 wild-type | ~15,000 | Clonogenic Survival |
| KU-0051529 (less active analog) | CAPAN-1 | BRCA2 (6174delT) | 730 | Cell Survival Assay |
| NU1025 (less potent PARPi) | CAPAN-1 | BRCA2 (6174delT) | >10,000 | Cell Survival Assay |
Table 1: Comparative IC50 values of KU-0058948 and other PARP inhibitors in BRCA mutant and wild-type cells. Data compiled from multiple sources.[3][4]
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathway of KU-0058948 in BRCA Mutant Cells
The following diagram illustrates the mechanism of synthetic lethality induced by KU-0058948 in BRCA-deficient cancer cells.
Caption: Synthetic lethality of KU-0058948 in BRCA mutant cells.
Experimental Workflow: Clonogenic Survival Assay
This diagram outlines the key steps in performing a clonogenic survival assay to assess the long-term effects of KU-0058948 on cell viability.
Caption: Workflow for a clonogenic survival assay.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of KU-0058948 in BRCA mutant and wild-type cell lines.
Materials:
-
BRCA mutant and wild-type cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of KU-0058948 in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted drug solutions. Include a vehicle control (DMSO at the same concentration as the highest drug dose).
-
Incubate for 72 hours at 37°C.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Clonogenic Survival Assay
This assay assesses the long-term reproductive capacity of cells after treatment with KU-0058948.
Materials:
-
BRCA mutant and wild-type cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
This compound (dissolved in DMSO)
-
Methanol
-
0.5% Crystal Violet solution
Procedure:
-
Cell Seeding:
-
Determine the appropriate number of cells to seed for each cell line to obtain 50-150 colonies in the control wells. This requires optimization.
-
Seed the cells in 6-well plates and allow them to attach overnight.
-
-
Drug Treatment:
-
Treat the cells with a range of concentrations of KU-0058948 for 24 hours.
-
-
Colony Formation:
-
After 24 hours, replace the drug-containing medium with fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
-
Fixation and Staining:
-
Aspirate the medium and wash the wells with PBS.
-
Fix the colonies with ice-cold methanol for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
-
Colony Counting and Analysis:
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
Calculate the plating efficiency and surviving fraction for each treatment group to generate a survival curve.
-
PARP Activity Assay (ELISA-based)
This assay quantifies the in-cell inhibition of PARP activity by KU-0058948.
Materials:
-
BRCA mutant and wild-type cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound
-
DNA damaging agent (e.g., H₂O₂)
-
Cell lysis buffer
-
BCA Protein Assay Kit
-
Commercial PAR ELISA Kit
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate to achieve 80-90% confluency on the day of the assay.
-
Pre-treat cells with various concentrations of KU-0058948 for 1-2 hours.
-
-
Induction of DNA Damage:
-
Induce DNA damage by adding a DNA-damaging agent (e.g., 20 µM H₂O₂) for 10-15 minutes to stimulate PARP activity.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate using a BCA assay and normalize all samples.
-
-
PAR ELISA:
-
Follow the manufacturer's protocol for the PAR ELISA kit. This typically involves adding the cell lysates to an antibody-coated plate, followed by incubation with detection antibodies and a substrate.
-
-
Data Analysis:
-
Measure the signal (e.g., absorbance or fluorescence) and calculate the percentage of PARP inhibition relative to the control treated only with the DNA damaging agent.
-
This technical guide provides a foundational framework for researchers utilizing this compound to investigate BRCA mutant cells. The provided data, protocols, and visualizations are intended to facilitate the design and execution of robust and informative experiments in the field of cancer research and drug development.
References
- 1. Use of poly ADP-ribose polymerase [PARP] inhibitors in cancer cells bearing DDR defects: the rationale for their inclusion in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Damage Signalling and Repair Inhibitors: The Long-Sought-After Achilles’ Heel of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
Apoptosis Induction by KU-0058948 Hydrochloride in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KU-0058948 hydrochloride is a potent and specific inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme in the base excision repair (BER) pathway of DNA single-strand breaks. In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP-1 by KU-0058948 leads to the accumulation of cytotoxic double-strand breaks during DNA replication. This synthetic lethality triggers cell cycle arrest and ultimately induces apoptosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a focus on its apoptosis-inducing capabilities in cancer cells, particularly in myeloid leukemia. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and drug development efforts in this area.
Core Mechanism of Action
This compound is a highly specific and potent inhibitor of PARP-1, with an IC50 of 3.4 nM[1]. Its primary mechanism of inducing apoptosis in cancer cells is rooted in the concept of synthetic lethality. Many cancers, particularly myeloid leukemias, exhibit defects in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair[2][3].
In normal cells, single-strand breaks (SSBs) in DNA are primarily repaired by the PARP-1-mediated base excision repair (BER) pathway. If these SSBs are not repaired, they can be converted into more lethal DSBs during DNA replication. These DSBs are then typically repaired by the high-fidelity HR pathway.
However, in cancer cells with a compromised HR pathway, the inhibition of PARP-1 by KU-0058948 creates a critical dependency on the now-impaired BER pathway. The unrepaired SSBs accumulate and are converted to DSBs, which the HR-deficient cells cannot efficiently repair. This accumulation of catastrophic DNA damage leads to cell cycle arrest, primarily in the S and G2/M phases, and ultimately triggers the apoptotic cascade[1].
dot
Quantitative Data on Apoptosis Induction
The efficacy of this compound in inducing apoptosis has been demonstrated in various myeloid leukemia cell lines and primary patient samples. The following tables summarize the key quantitative findings.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/Condition | Reference |
| PARP-1 IC50 | 3.4 nM | Biochemical Assay | [1] |
Table 2: Apoptosis in Myeloid Leukemia Cells Treated with KU-0058948 and in Combination with MS-275
| Cell Line | Treatment | Apoptotic Index (% of Sub-G1 Population) | Reference |
| Primary AML Cells (Patient #2) | KU-0058948 (variable conc.) | Dose-dependent increase | [1] |
| KU-0058948 + 50 nM MS-275 + 200 nM 5-aza-2'-dCR | Potentiated apoptosis | [1] | |
| P39 | 1 µM KU-0058948 + 100 nM MS-275 | Significant increase in apoptotic cells | [1] |
Table 3: Cell Survival of Primary AML Cells Treated with KU-0058948 and Combinations
| Treatment Condition | Cell Survival | Reference |
| KU-0058948 alone | Dose-dependent decrease | [1] |
| KU-0058948 + MS-275 | Synergistic decrease | [1] |
| KU-0058948 + MS-275 + 5-aza-2'-dCR | Further potentiation of cell death | [1] |
Signaling Pathways in KU-0058948-Induced Apoptosis
The accumulation of DNA damage following PARP-1 inhibition by KU-0058948 in HR-deficient cells activates downstream signaling pathways that converge on the execution of apoptosis. This process involves the activation of effector caspases, such as caspase-3, which then cleave key cellular substrates, including PARP-1 itself, leading to the characteristic biochemical and morphological changes of apoptosis. The histone deacetylase inhibitor (HDACi) MS-275 has been shown to synergistically enhance the apoptotic effects of KU-0058948, potentially by further compromising DNA repair processes.
dot
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the apoptotic effects of this compound.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Myeloid leukemia cell lines (e.g., P39, Mutz-3) or primary AML cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.
-
Drug Treatment: Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 120 hours (5 days) at 37°C in a 5% CO2 humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
dot
Apoptosis Analysis (Flow Cytometry with Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment with this compound for the desired time.
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
dot
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample, such as cleaved PARP-1 and activated caspase-3, which are hallmarks of apoptosis.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP-1, anti-activated caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Lyse cells in RIPA buffer on ice.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate.
-
Imaging: Visualize protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound is a potent inducer of apoptosis in cancer cells with deficient homologous recombination repair, particularly in myeloid leukemias. Its mechanism of action, based on synthetic lethality through PARP-1 inhibition, provides a targeted therapeutic strategy. The synergistic enhancement of its apoptotic effects by the HDAC inhibitor MS-275 suggests promising avenues for combination therapies. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of KU-0058948 and similar targeted agents in oncology.
References
In-Depth Technical Guide: KU-0058948 Hydrochloride for Acute Myeloid Leukemia (AML) Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acute Myeloid Leukemia (AML) remains a challenging malignancy with a pressing need for novel therapeutic strategies. One promising avenue of research involves targeting the DNA damage response (DDR) pathways, which are often dysregulated in cancer cells. KU-0058948 hydrochloride, a potent and specific inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), has emerged as a significant tool in the preclinical investigation of AML. This technical guide provides a comprehensive overview of KU-0058948, its mechanism of action, and its application in AML research, with a focus on exploiting the concept of synthetic lethality in cancer cells with deficient homologous recombination (HR) DNA repair pathways. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of the underlying molecular pathways to facilitate further research and drug development in this area.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates high specificity and potency against PARP1, an enzyme crucial for the repair of single-strand DNA breaks (SSBs).[1][2][3] By inhibiting PARP1, KU-0058948 disrupts the base excision repair (BER) pathway. In cancer cells that harbor defects in the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs)—a state often referred to as "BRCAness"—the inhibition of PARP1 leads to the accumulation of cytotoxic DSBs during DNA replication.[4] This selective killing of cancer cells through the simultaneous loss of two key DNA repair pathways is known as synthetic lethality.[5]
AML cells frequently exhibit genomic instability and may possess underlying defects in DNA repair mechanisms, making them potential candidates for PARP inhibitor-based therapies.[6][7] Research has shown that KU-0058948 induces cell cycle arrest and apoptosis in primary myeloid leukemic cells and various AML cell lines, highlighting its therapeutic potential.[2][3]
Mechanism of Action and Signaling Pathways
The primary mechanism of action of KU-0058948 in susceptible AML cells is the induction of synthetic lethality. Here's a step-by-step breakdown of the signaling pathway:
-
PARP1 Inhibition: KU-0058948 binds to the catalytic domain of PARP1, preventing it from synthesizing poly(ADP-ribose) (PAR) chains in response to SSBs.[8]
-
SSB Accumulation: Unrepaired SSBs stall and collapse replication forks during the S phase of the cell cycle, leading to the formation of more toxic DSBs.[5]
-
Defective HR Repair: In AML cells with a compromised HR pathway (e.g., due to mutations in BRCA1/2, ATM, or other key HR proteins), these DSBs cannot be efficiently repaired.[7][9]
-
Cell Cycle Arrest and Apoptosis: The accumulation of unrepaired DSBs triggers a robust DNA damage response, leading to cell cycle arrest, primarily at the G2/M phase, and subsequent activation of the apoptotic cascade.[6][10]
Key proteins involved in this pathway include:
-
γH2AX: A phosphorylated form of the histone variant H2AX, which serves as a sensitive marker for DNA DSBs. Increased γH2AX foci formation is a hallmark of PARP inhibitor efficacy.[11][12]
-
RAD51: A crucial protein for HR-mediated DNA repair. In HR-deficient cells, RAD51 foci formation at sites of DNA damage is impaired.[13]
-
ATM (Ataxia-Telangiectasia Mutated) and CHK1 (Checkpoint Kinase 1): Key kinases in the DDR signaling cascade that are activated in response to DSBs and contribute to cell cycle arrest.[9][11]
Quantitative Data Summary
The efficacy of KU-0058948, both as a single agent and in combination, has been quantified in various preclinical studies. The following tables summarize key findings.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Reference |
|---|---|---|
| PARP1 IC50 | 3.4 nM | [2][3] |
| AML Cell Line Sensitivity | Induces apoptosis and cell cycle arrest in sensitive AML cell lines and primary patient samples. |[6][9] |
Table 2: Synergistic Effects of KU-0058948 with MS-275 in AML
| Cell Type | Treatment | Apoptosis (% of cells) | Reference |
|---|---|---|---|
| Primary AML Patient Cells | KU-0058948 alone | Dose-dependent increase | [6] |
| KU-0058948 + 50 nM MS-275 | Significant potentiation of apoptosis compared to KU-0058948 alone | [6] | |
| P39 (AML cell line) | 1 µM KU-0058948 | Increased apoptosis | [6] |
| 1 µM KU-0058948 + 100 nM MS-275 | Substantially increased number of apoptotic cells | [6] |
| Mutz-3 (AML cell line) | KU-0058948 + MS-275 | Significant potentiation of cytotoxicity |[6] |
Note: Specific percentage values for apoptosis and cell cycle distribution are often presented graphically in the source literature and may vary between experiments and cell lines.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of KU-0058948 in AML research.
Apoptosis Assay using Annexin V and Propidium Iodide
This protocol is for the detection of apoptosis by flow cytometry.
Materials:
-
AML cell lines or primary patient cells
-
This compound
-
MS-275 (optional, for combination studies)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed AML cells at a density of 0.5 x 10^6 to 1 x 10^6 cells/mL in appropriate culture medium.
-
Treat cells with desired concentrations of KU-0058948 and/or MS-275 for the indicated time (e.g., 24, 48, or 72 hours). Include a vehicle-treated control.
-
-
Cell Harvesting and Washing:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and gently vortex.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each sample.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Cell Cycle Analysis using Propidium Iodide
This protocol details the analysis of cell cycle distribution by flow cytometry.
Materials:
-
AML cells
-
This compound
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
As described in the apoptosis assay protocol.
-
-
Cell Harvesting and Fixation:
-
Harvest cells and wash once with PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Discard the ethanol and wash the pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in G1, S, and G2/M phases.[10]
-
Immunofluorescence for γH2AX Foci
This protocol describes the visualization of DNA double-strand breaks.
Materials:
-
AML cells cultured on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere.
-
Treat with KU-0058948 as required.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides using antifade medium.
-
Image the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
-
Preclinical In Vivo Models
Patient-derived xenograft (PDX) models are increasingly used for the preclinical evaluation of anti-leukemic agents.[14] In these models, primary AML cells from patients are transplanted into immunodeficient mice (e.g., NOD/SCID or NSG mice).[1] These models better recapitulate the heterogeneity and biology of human AML compared to cell line-derived xenografts.
General Methodology for a KU-0058948 In Vivo Study:
-
Model Establishment: Engraft immunodeficient mice with primary AML cells.
-
Treatment: Once leukemia is established (monitored by peripheral blood sampling for human CD45+ cells), randomize mice into treatment groups (e.g., vehicle control, KU-0058948, MS-275, combination).
-
Efficacy Evaluation: Monitor disease progression by measuring the percentage of human leukemic cells in the peripheral blood, bone marrow, and spleen. Overall survival is a key endpoint.
-
Pharmacodynamic Assessment: At the end of the study, tissues can be harvested to assess target engagement and downstream effects, such as levels of PARP activity, apoptosis markers, and γH2AX in the leukemic cells.
While specific in vivo studies for KU-0058948 in AML xenografts are not extensively detailed in the currently available literature, the established efficacy of other PARP inhibitors in similar models provides a strong rationale for its evaluation.
Conclusion and Future Directions
This compound is a valuable research tool for investigating the role of PARP1 and the DNA damage response in AML. Its ability to induce synthetic lethality in HR-deficient cells provides a strong rationale for its further preclinical and potentially clinical development. The synergistic effects observed with HDAC inhibitors like MS-275 suggest that combination therapies may be a particularly effective strategy for treating AML.
Future research should focus on:
-
Identifying robust biomarkers to predict sensitivity to KU-0058948 in AML patients.
-
Conducting comprehensive in vivo studies using PDX models to evaluate the efficacy and safety of KU-0058948, both as a single agent and in combination therapies.
-
Further elucidating the complex interplay between PARP inhibition and other DNA repair and cell signaling pathways to identify novel therapeutic combinations.
This technical guide provides a solid foundation for researchers to design and execute experiments aimed at advancing our understanding and treatment of acute myeloid leukemia through the targeted inhibition of PARP1 with KU-0058948.
References
- 1. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeting PARP proteins in acute leukemia: DNA damage response inhibition and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the DNA damage response in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the role of PARP1 inhibition in enhancing antibody–drug conjugate therapy for acute leukemias: insights from DNA damage response pathway interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Patient-derived intrafemoral orthotopic xenografts of peripheral blood or bone marrow from acute myeloid and acute lymphoblastic leukemia patients: clinical characterization, methodology, and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Anti-Tumor Effect of PARP Inhibition in IDH1/2 Mutant MDS/AML Resistant to Targeted Inhibitors of Mutant IDH1/2 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of KU-0058948 Hydrochloride in DMSO and Ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of KU-0058948 hydrochloride in two common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO) and ethanol. KU-0058948 is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, which are critical components of the DNA damage response (DDR) pathway.[1] Understanding the solubility of this compound is paramount for accurate experimental design and the generation of reliable data in preclinical research and drug development.
This document details available solubility data, provides a standardized experimental protocol for solubility determination, and illustrates the key signaling pathway affected by KU-0058948.
Quantitative Solubility Data
Precise quantitative solubility values for this compound are not extensively reported in peer-reviewed literature. However, information from supplier data sheets provides qualitative and semi-quantitative insights. The following table summarizes the available data for both KU-0058948 (free base) and its hydrochloride salt.
| Compound | Solvent | Reported Solubility | Source |
| KU-0058948 (Free Base) | DMSO | Sparingly soluble (1-10 mg/mL) | [1] |
| KU-0058948 (Free Base) | Ethanol | Soluble (quantitative data not provided) | [2] |
| This compound | DMSO | Soluble (quantitative data not provided) | [3] |
| This compound | Ethanol | No specific data available |
It is crucial to note that the term "soluble" can be subjective. Therefore, for applications requiring precise concentrations, it is highly recommended to experimentally determine the solubility of this compound in the specific batch of solvent being used and under the desired experimental conditions (e.g., temperature).
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the saturation solubility of this compound in either DMSO or ethanol. This protocol is adapted from established methods for assessing the solubility of chemical compounds.
Objective: To determine the saturation solubility of this compound in a specified solvent (DMSO or ethanol) at a controlled temperature.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Absolute Ethanol
-
Calibrated analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
Methodology:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The amount should be more than what is expected to dissolve to ensure a saturated solution is formed.
-
Add a precise volume of the selected solvent (DMSO or ethanol) to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.
-
-
Sample Clarification:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved microparticles. This step is critical for accurate quantification.
-
-
Quantification:
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.
-
Sample Analysis:
-
Using HPLC: Inject the filtered supernatant (appropriately diluted if necessary) and the standard solutions into the HPLC system. Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.
-
Using UV-Vis Spectrophotometry: Measure the absorbance of the filtered supernatant (appropriately diluted if necessary) and the standard solutions at the wavelength of maximum absorbance (λmax) for this compound. Calculate the concentration in the sample using the standard curve.
-
-
-
Calculation of Solubility:
-
The concentration determined in the clarified supernatant represents the saturation solubility of this compound in the chosen solvent at the specified temperature.
-
Express the solubility in appropriate units, such as mg/mL or mM.
-
Signaling Pathway and Experimental Workflow
KU-0058948 is a potent inhibitor of PARP1 and PARP2, enzymes that play a central role in the repair of single-strand DNA breaks (SSBs) through the Base Excision Repair (BER) pathway. Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can be converted into more lethal double-strand breaks (DSBs) during DNA replication. In cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to cell death. This concept is known as synthetic lethality.
Below are diagrams illustrating the experimental workflow for solubility determination and the simplified signaling pathway of PARP inhibition.
References
Purchasing KU-0058948 Hydrochloride for Research: A Technical Guide
For researchers, scientists, and drug development professionals, securing high-quality, reliable compounds is a critical first step in any experimental workflow. This technical guide provides an in-depth overview of KU-0058948 hydrochloride, a potent PARP1 inhibitor, including information on procurement, experimental protocols, and the underlying signaling pathways.
Introduction to this compound
This compound is a potent and specific inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), with an IC50 of 3.4 nM.[1][2] It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, particularly in myeloid leukemic cells.[1][2] This compound is a valuable tool for studying DNA repair mechanisms, and its potential as a therapeutic agent, particularly in cancers with defects in DNA repair pathways like those with BRCA mutations, is an active area of research.
Acquiring this compound
Several reputable suppliers offer this compound for research purposes. When selecting a supplier, it is crucial to consider factors such as purity, available quantities, cost, and the availability of a certificate of analysis (CoA) to ensure the quality and identity of the compound. Below is a comparison of some of the key suppliers.
| Supplier | Product Name | Catalog Number | Purity | Available Quantities | Price (USD) |
| Axon Medchem | This compound | Axon 2001 | >99% | 10 mg, 50 mg | $148.50 (10 mg), $555.50 (50 mg)[3] |
| MedchemExpress | This compound | HY-136489A | 99.77% | 10 mM*1 mL, 5 mg, 10 mg, 50 mg, 100 mg | Contact for pricing |
| Cayman Chemical | KU-0058948 | 17293 | ≥98% | 5 mg, 10 mg, 50 mg | Contact for pricing |
| Santa Cruz Biotechnology | KU-0058948 | sc-220194 | - | 10 mg, 50 mg | Contact for pricing |
Note: Pricing and availability are subject to change. It is recommended to visit the supplier's website for the most current information. A certificate of analysis should be requested from the supplier to verify the purity and identity of the specific lot being purchased.
Core Experimental Protocols
The following are detailed methodologies for key experiments frequently performed with PARP inhibitors like this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the effect of this compound on cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the drug, alone or in combination with other agents. Include untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.[4]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the number of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cells treated with this compound and control cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Use unstained, Annexin V-FITC only, and PI only stained cells for compensation.[5] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol allows for the analysis of cell cycle distribution in response to this compound treatment.
Materials:
-
Cells treated with this compound and control cells
-
Ice-cold 70% ethanol (B145695)
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells and wash once with PBS.
-
Resuspend the cell pellet in the residual PBS by gentle vortexing.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate the cells at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer. Use appropriate software to analyze the cell cycle distribution based on DNA content.[6]
Signaling Pathways and Mechanisms
General Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound on cancer cells.
Caption: A general workflow for studying this compound.
PARP1 Inhibition and ATM Kinase Activation
While KU-0058948 is a direct inhibitor of PARP1, its downstream effects involve the activation of other critical DNA damage response proteins, notably Ataxia-Telangiectasia Mutated (ATM) kinase. The inhibition of PARP1 leads to the accumulation of single-strand breaks (SSBs) in DNA. During DNA replication, these SSBs can be converted into more deleterious double-strand breaks (DSBs).[7] The presence of DSBs triggers the activation of the ATM kinase, which in turn initiates a signaling cascade to arrest the cell cycle and promote DNA repair.[1][7] This interplay highlights a synthetic lethal relationship, where the inhibition of PARP in cells with existing DNA repair defects (such as impaired ATM function) can lead to cell death.[7][8][9]
The following diagram illustrates the signaling pathway from PARP1 inhibition to ATM activation.
Caption: PARP1 inhibition by KU-0058948 leads to ATM activation.
This technical guide provides a comprehensive starting point for researchers interested in utilizing this compound. By understanding the procurement process, employing robust experimental protocols, and appreciating the intricate signaling pathways involved, scientists can effectively leverage this compound to advance their research in cancer biology and drug development.
References
- 1. Inhibition of poly (ADP-ribose) polymerase activates ATM which is required for subsequent homologous recombination repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 9. Interaction between ATM and PARP-1 in response to DNA damage and sensitization of ATM deficient cells through PARP inhi… [ouci.dntb.gov.ua]
Methodological & Application
Application Notes and Protocols for KU-0058948 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
KU-0058948 hydrochloride is a potent and specific inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the base excision repair (BER) pathway involved in repairing DNA single-strand breaks (SSBs).[1] With an IC50 of 3.4 nM for the PARP1 enzyme, this small molecule has demonstrated significant potential in cancer research, particularly through the mechanism of synthetic lethality.[1] In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, inhibition of PARP1 by KU-0058948 leads to the accumulation of unrepaired DNA double-strand breaks (DSBs) during replication, ultimately resulting in cell cycle arrest and apoptosis.[2] Preclinical studies have shown its efficacy in inducing apoptosis in primary myeloid leukemic cells and cell lines.[1][2] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its biological activity.
Mechanism of Action
This compound competitively binds to the NAD+ binding site of PARP1, preventing the synthesis and attachment of poly(ADP-ribose) (PAR) chains to target proteins. This inhibition of PARP1 enzymatic activity has two major consequences for cancer cells:
-
Inhibition of DNA Repair: By blocking PARP1, the repair of SSBs is impaired. These unrepaired SSBs can stall and collapse replication forks, leading to the formation of more cytotoxic DSBs.
-
PARP Trapping: Some PARP inhibitors, including potentially KU-0058948, can "trap" PARP1 on the DNA at the site of damage. This trapped PARP-DNA complex is a physical impediment to DNA replication and transcription, further contributing to cytotoxicity.
In cells with compromised HR repair (e.g., BRCA1/2 mutations), the DSBs generated by PARP1 inhibition cannot be efficiently repaired, leading to genomic instability and cell death. This selective killing of HR-deficient cells is the principle of synthetic lethality.
Data Presentation
While this compound is a well-characterized PARP1 inhibitor, a comprehensive publicly available dataset of its IC50 values across a wide panel of cancer cell lines is limited. The table below provides an illustrative summary of its known potency and activity in specific contexts. Researchers are encouraged to determine the IC50 values in their cell lines of interest using the protocols provided.
| Compound | Target | IC50 (Enzymatic) | Cell Line(s) | Effect | Reference(s) |
| This compound | PARP1 | 3.4 nM | Myeloid Leukemic Cells | Induces cell cycle arrest and apoptosis | [1][2] |
| This compound | PARP1 | Not specified | ATM-deficient HeLa cells | Shows synthetic lethality with ATM deficiency |
Experimental Protocols
Note: this compound is typically dissolved in DMSO to prepare a stock solution. The final concentration of DMSO in the cell culture medium should be kept low (e.g., <0.1%) to avoid solvent-induced toxicity.
Protocol 1: Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of this compound by measuring the metabolic activity of cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug-containing medium at various concentrations. Include untreated control wells and solvent control wells (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Protocol 2: PARP Activity Assay (ELISA-based)
This assay quantifies the level of poly(ADP-ribose) (PAR), the product of PARP activity, in cell lysates to determine the inhibitory effect of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DNA-damaging agent (e.g., H₂O₂ or MMS)
-
Cell lysis buffer
-
BCA Protein Assay Kit
-
Commercially available PAR ELISA Kit
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well or 12-well plate. Once the cells reach 80-90% confluency, treat them with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
Induction of DNA Damage: To stimulate PARP activity, add a DNA-damaging agent (e.g., 20 µM H₂O₂) to the wells and incubate for 10-15 minutes.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add cell lysis buffer to each well and incubate on ice for 15 minutes. Scrape the cells and collect the lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to normalize the samples.
-
PAR ELISA: Follow the manufacturer's instructions for the PAR ELISA kit. This typically involves adding the normalized cell lysates to the antibody-coated plate, followed by incubation with detection antibodies and a substrate.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. A decrease in signal in the this compound-treated samples compared to the control indicates inhibition of PARP activity.
Protocol 3: Colony Formation Assay (Clonogenic Assay)
This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Fixing solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Growth: Incubate the plates for 10-14 days, allowing colonies to form. Change the medium every 2-3 days.
-
Fixing and Staining: After the incubation period, wash the wells with PBS. Fix the colonies with the fixing solution for 15-30 minutes. Remove the fixing solution and stain the colonies with crystal violet solution for 30 minutes.
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group to assess the long-term cytotoxic effects.
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for evaluating KU-0058948.
References
In Vitro Applications of KU-0058948 Hydrochloride: A Potent PARP Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
KU-0058948 hydrochloride is a highly potent and specific inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).[1][2][3][4][5] PARP enzymes are central to the cellular response to DNA single-strand breaks (SSBs). Inhibition of PARP1 enzymatic activity prevents the recruitment of DNA repair proteins, leading to the accumulation of SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and subsequent cell death through a mechanism known as synthetic lethality. These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.
Data Presentation
Inhibitory Activity of KU-0058948
| Target | IC50 (nM) | Selectivity vs PARP1 | Reference |
| PARP1 | 3.4 | - | [2] |
| PARP2 | 1.5 | 2.3-fold less selective | [2] |
| PARP3 | 40 | 11.8-fold more selective | [2] |
| PARP4 | 1,200 | 353-fold more selective | [2] |
| Tankyrase | >10,000 | >2941-fold more selective | [2] |
Cellular Activity of KU-0058948
| Cell Line | Assay | Concentration | Effect | Reference |
| P39 (AML) | Apoptosis | 1 µM | Induction of apoptosis | [2] |
| MUTZ-3 (AML) | Apoptosis | 1 µM | Induction of apoptosis | [2] |
| Patient-derived AML cells | Cytotoxicity | 5 nM | Potentiates cytotoxicity of MS-275 | [2] |
| Brca1-deficient mouse embryonic stem cells | Survival | Not specified | Selective inhibition of survival | [2] |
| Brca2-deficient mouse embryonic stem cells | Survival | Not specified | Selective inhibition of survival | [2] |
| HCT116 PTEN-deficient | Survival | Not specified | Reduction in survival | [2] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/XTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare a 2X stock solution of this compound in complete medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 nM to 10 µM). Remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with vehicle control (e.g., DMSO diluted in medium).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT/XTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well.
-
Incubation: Incubate the plates for 2-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Clonogenic Survival Assay for Radiosensitization
This assay assesses the ability of this compound to sensitize cancer cells to ionizing radiation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Ionizing radiation source (e.g., X-ray irradiator)
-
Crystal violet staining solution (0.5% w/v in methanol)
Procedure:
-
Cell Seeding: Seed a known number of cells (e.g., 200-1000 cells/well, depending on the cell line and radiation dose) into 6-well plates. Allow cells to attach overnight.
-
Compound Treatment: Treat the cells with a non-toxic concentration of this compound (e.g., 10-100 nM) for 24 hours prior to irradiation. Include a vehicle control group.
-
Irradiation: Irradiate the plates with various doses of radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: After irradiation, replace the medium with fresh complete medium (without the compound) and incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible.
-
Staining: Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group by normalizing the number of colonies to the plating efficiency of the non-irradiated control. Plot the surviving fraction on a logarithmic scale against the radiation dose on a linear scale. Determine the Dose Enhancement Ratio (DER) by comparing the radiation dose required to achieve a specific survival fraction (e.g., 50%) in the presence and absence of KU-0058948.
Protocol 3: Apoptosis Assay by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 100 nM to 1 µM) for a specified time (e.g., 24, 48, or 72 hours). Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately on a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
References
Application Notes and Protocols for KU-0058948 Hydrochloride Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
KU-0058948 hydrochloride is a potent and specific inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1), a key enzyme in the base excision repair (BER) pathway of DNA single-strand break repair. With an IC50 of 3.4 nM, this compound has demonstrated significant potential in cancer therapy, particularly in malignancies with deficiencies in homologous recombination (HR) repair, such as those harboring BRCA1/2 mutations. By inhibiting PARP1, this compound induces synthetic lethality in cancer cells, leading to cell cycle arrest and apoptosis. These application notes provide a comprehensive overview of the administration of this compound in mouse models of cancer, with a focus on leukemia.
Mechanism of Action
This compound exerts its anti-tumor activity through the principle of synthetic lethality. In normal cells, DNA damage is repaired through multiple redundant pathways. However, in cancer cells with compromised HR repair mechanisms, the inhibition of PARP1-mediated BER leads to the accumulation of DNA double-strand breaks during replication. These unresolved DNA lesions trigger cell cycle arrest and ultimately apoptosis, selectively killing the cancer cells while sparing normal cells with functional HR pathways.
Mechanism of synthetic lethality induced by this compound.
Data Presentation
While specific in vivo administration data for this compound as a monotherapy is limited in publicly available literature, the following table summarizes key in vitro data and provides a template for recording in vivo experimental parameters.
| Parameter | Value/Range | Reference |
| In Vitro IC50 (PARP1) | 3.4 nM | [1] |
| Cell Lines Tested | Primary myeloid leukemic cells, Myeloid leukemic cell lines | [1] |
| In Vivo Model | (e.g., AML Xenograft) | User Defined |
| Mouse Strain | (e.g., NOD/SCID) | User Defined |
| Cell Inoculation | (e.g., 1 x 10^6 cells/mouse, intravenous) | User Defined |
| KU-0058948 HCl Dose | To be determined | User Defined |
| Administration Route | (e.g., Oral gavage, Intraperitoneal) | User Defined |
| Vehicle | (e.g., 0.5% HPMC in water) | User Defined |
| Dosing Schedule | (e.g., Daily for 21 days) | User Defined |
| Primary Endpoint | (e.g., Survival, Tumor burden) | User Defined |
| Secondary Endpoint | (e.g., Biomarker analysis) | User Defined |
Experimental Protocols
The following protocols are generalized based on standard practices for in vivo studies with small molecule inhibitors in mouse models of leukemia. It is crucial to perform pilot studies to determine the optimal dose, schedule, and administration route for this compound in your specific model.
Preparation of this compound Formulation
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 0.5% (w/v) Hydroxypropyl methylcellulose (B11928114) (HPMC) in sterile water, Phosphate-Buffered Saline (PBS))
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Aseptically weigh the this compound powder and transfer it to a sterile conical tube.
-
Add a small volume of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for short intervals in a water bath to aid dissolution, avoiding excessive heat.
-
Store the formulation at 4°C and protect it from light. Prepare fresh daily or as stability data permits.
Mouse Model and Tumor Cell Inoculation
Mouse Strain:
-
Immunocompromised mice such as NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) or NSG (NOD scid gamma) are commonly used for xenograft models of human leukemia.
Cell Culture and Inoculation:
-
Culture the desired human leukemia cell line (e.g., AML cell line) under standard sterile conditions.
-
Harvest cells during the exponential growth phase.
-
Wash the cells with sterile PBS and resuspend them in a suitable medium (e.g., PBS or serum-free medium) at the desired concentration (e.g., 1 x 10^6 to 5 x 10^6 cells per 100-200 µL).
-
Inject the cell suspension into the mice via the tail vein (for disseminated leukemia models) or subcutaneously (for solid tumor models).
Administration of this compound
Route of Administration:
-
Oral Gavage (p.o.): This is a common route for administering drugs to rodents. Use a proper-sized gavage needle to deliver the formulation directly into the stomach.
-
Intraperitoneal (i.p.) Injection: This route allows for rapid absorption. Inject the formulation into the peritoneal cavity.
Dosing and Schedule:
-
The optimal dose and schedule must be determined empirically through a dose-escalation study to identify the maximum tolerated dose (MTD).
-
A starting point for dosing can be extrapolated from in vitro effective concentrations, but in vivo pharmacokinetics and tolerability will be the determining factors.
-
A typical treatment schedule could be once or twice daily for a specified number of weeks.
General experimental workflow for in vivo efficacy studies.
Monitoring and Endpoint Analysis
In-life Monitoring:
-
Monitor the mice daily for clinical signs of toxicity, including changes in body weight, posture, activity, and grooming.
-
For leukemia models, monitor tumor burden by techniques such as bioluminescence imaging (if using luciferase-expressing cells) or flow cytometry of peripheral blood.
Endpoint Analysis:
-
At the end of the study (due to tumor burden or a pre-defined time point), euthanize the mice.
-
Collect tissues of interest (e.g., bone marrow, spleen, liver, tumor) for further analysis.
-
Analyze tumor burden by flow cytometry, histology, or other relevant methods.
-
Perform pharmacodynamic studies to assess target engagement (e.g., measurement of PARP activity in tumor tissue).
-
Conduct pharmacokinetic analysis of blood samples to determine drug exposure.
Concluding Remarks
The successful in vivo application of this compound requires careful planning and execution of experiments. The protocols outlined above provide a general framework. Researchers must adapt these protocols to their specific experimental questions and mouse models. Preliminary dose-finding and tolerability studies are essential for determining a safe and effective therapeutic window for this promising PARP1 inhibitor.
References
Application Notes and Protocols: In Vivo Efficacy of KU-0058948 Hydrochloride and Related PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the in vivo efficacy and methodologies for the potent Poly (ADP-ribose) polymerase (PARP) inhibitor, KU-0058948 hydrochloride, and its closely related analog, KU0058684. The data presented is compiled from seminal studies demonstrating the principle of synthetic lethality in DNA repair-deficient cancers.
Preclinical In Vivo Efficacy in BRCA2-Deficient Tumors
This section details the in vivo anti-tumor activity of the PARP inhibitor KU0058684 in a BRCA2-deficient xenograft model, as described in the foundational study by Farmer et al. (2005) in Nature.[1] KU-0058948 is a potent PARP1 inhibitor, and this study with a close analog established the preclinical proof-of-concept for targeting BRCA-mutant cancers with PARP inhibitors.
Quantitative Data Summary
| Animal Model | Cell Line | Treatment Group | Tumor Volume (Arbitrary Units, Mean ± SD) at Day 15 | Statistical Significance (p-value) |
| Nude Mice | BRCA2-deficient ES Cells | Vehicle | 1.8 ± 0.3 | - |
| Nude Mice | BRCA2-deficient ES Cells | KU0058684 | 0.7 ± 0.2 | p = 0.03 (vs. Vehicle) |
| Nude Mice | Wild-type ES Cells | KU0058684 | 1.6 ± 0.2 | p = 0.01 (vs. BRCA2-deficient + KU0058684) |
Experimental Protocol: Xenograft Model
-
Cell Lines:
-
BRCA2-deficient mouse embryonic stem (ES) cells.
-
Wild-type mouse embryonic stem (ES) cells.
-
-
Animal Model:
-
Male nude mice (nu/nu).
-
-
Tumor Implantation:
-
A suspension of 1 x 107 ES cells in 100 µl of a 1:1 mixture of Matrigel and serum-free medium was injected subcutaneously into the flank of each mouse.
-
-
Treatment Regimen:
-
Once tumors were palpable, mice were randomized into treatment and control groups.
-
The treatment group received intraperitoneal (i.p.) injections of KU0058684 at a dose of 25 mg/kg body weight, administered daily for 15 consecutive days.
-
The vehicle control group received i.p. injections of the vehicle solution (specifics not detailed in the publication) on the same schedule.
-
-
Efficacy Endpoint:
-
Tumor growth was monitored by caliper measurements every other day.
-
Tumor volume was calculated using the formula: (length x width2) / 2.
-
The primary endpoint was the tumor volume at the end of the 15-day treatment period.
-
-
Statistical Analysis:
-
Differences in tumor volume between the treatment groups were assessed for statistical significance using an appropriate statistical test (e.g., t-test).
-
Signaling Pathway and Experimental Workflow
Caption: Synthetic lethality of PARP inhibition in BRCA-deficient cells.
References
Combination Therapy of KU-0058948 Hydrochloride with HDAC Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for investigating the synergistic effects of the PARP inhibitor KU-0058948 hydrochloride in combination with Histone Deacetylase (HDAC) inhibitors. The focus is on providing a practical framework for preclinical studies, including data presentation, detailed experimental methodologies, and visualization of key concepts.
Introduction
The combination of Poly (ADP-ribose) polymerase (PARP) inhibitors and Histone Deacetylase (HDAC) inhibitors represents a promising strategy in cancer therapy. PARP inhibitors, such as KU-0058948, primarily target DNA single-strand break repair. Their efficacy is significantly enhanced in tumors with deficiencies in homologous recombination (HR), a key DNA double-strand break repair pathway. HDAC inhibitors can induce a "BRCAness" phenotype by downregulating key HR proteins, thereby sensitizing cancer cells to PARP inhibition. This synthetic lethality approach has shown promise in various cancer models.
Preclinical studies have demonstrated a synergistic relationship between the PARP inhibitor KU-0058948 and the HDAC inhibitor MS-275 (Entinostat), particularly in acute myeloid leukemia (AML). This combination has been shown to potentiate cytotoxicity and enhance apoptosis in AML cell lines and primary patient samples.
Data Presentation
The following tables summarize quantitative data from preclinical studies on the combination of KU-0058948 and the HDAC inhibitor MS-275.
Table 1: In Vitro Cytotoxicity of KU-0058948 and MS-275 in AML Cell Lines
| Cell Line | Drug | IC50 (µM) | Reference |
| P39 | KU-0058948 | ~100 | |
| Mutz-3 | KU-0058948 | ~100 | |
| HL-60 | KU-0058948 | >200 | |
| MOLM13 | MS-275 | <1 | |
| MV4-11 | MS-275 | <1 | |
| U937 | MS-275 | ~1 | |
| RH30 | MS-275 | 1.9 | |
| RD | MS-275 | 1 |
Note: IC50 values can vary depending on the assay conditions and duration of drug exposure.
Table 2: Synergistic Effects of KU-0058948 and MS-275 Combination in AML
| Cell Line/Sample | Combination | Combination Index (CI) | Key Finding | Reference |
| P39, Mutz-3 | KU-0058948 + MS-275 (100 nM) | < 0.8 | Synergistic cytotoxicity | |
| AML Patient #1 | KU-0058948 + MS-275 (50 nM) | < 0.8 | Synergistic cytotoxicity | |
| AML Patient #2 | KU-0058948 + MS-275 (50 nM) | < 0.8 | Synergistic cytotoxicity | |
| P39, Mutz-3 | KU-0058948 + MS-275 | - | Significant potentiation of apoptosis |
Note: A Combination Index (CI) of < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Signaling Pathways and Experimental Workflow
Caption: Mechanism of synergistic cytotoxicity between PARP and HDAC inhibitors.
Synergistic Effects of KU-0058948 Hydrochloride with Chemotherapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
KU-0058948 hydrochloride, a potent inhibitor of poly(ADP-ribose) polymerase 1 (PARP1), has demonstrated significant potential in oncology, particularly in combination with chemotherapeutic agents. This document provides detailed application notes and experimental protocols on the synergistic effects of this compound with the histone deacetylase (HDAC) inhibitor, MS-275, in the context of acute myeloid leukemia (AML). The provided data and methodologies are derived from foundational preclinical research and are intended to guide further investigation into the therapeutic applications of this combination.
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for DNA repair, particularly in the base excision repair (BER) pathway. Inhibition of PARP in cancer cells with existing DNA repair deficiencies, such as those with BRCA1/2 mutations, leads to synthetic lethality. KU-0058948 is a specific and potent inhibitor of PARP1 with an IC50 of 3.4 nM.[1] Its application extends beyond monotherapy, showing promise in sensitizing cancer cells to conventional chemotherapy. This is particularly relevant in hematological malignancies like AML, where aberrant DNA repair mechanisms are common. Research has shown that KU-0058948 can induce cell cycle arrest and apoptosis in myeloid leukemic cell lines and primary patient samples.[1] A key synergistic interaction has been identified with the HDAC inhibitor MS-275, which appears to potentiate the cytotoxic effects of KU-0058948 by further compromising DNA repair processes.[2][3]
Data Presentation: Synergistic Cytotoxicity
The combination of this compound and MS-275 has been shown to synergistically increase apoptosis in PARP inhibitor-sensitive AML cell lines. The following table summarizes the key findings from in vitro studies.
| Cell Line | Treatment | Concentration | Apoptosis (% of Control) | Synergism | Reference |
| P39 | KU-0058948 | 100 µM | ~250% | - | [4] |
| P39 | MS-275 | 100 nM | ~120% | - | [4] |
| P39 | KU-0058948 + MS-275 | 100 µM + 100 nM | ~400% | Potentiation | [2][4] |
| Mutz-3 | KU-0058948 | 100 µM | ~200% | - | [4] |
| Mutz-3 | MS-275 | 100 nM | ~110% | - | [4] |
| Mutz-3 | KU-0058948 + MS-275 | 100 µM + 100 nM | ~350% | Potentiation | [2][4] |
Signaling Pathways and Mechanisms
The synergistic effect of KU-0058948 and MS-275 is rooted in the dual targeting of DNA damage response (DDR) pathways.
Caption: Mechanism of synergistic cytotoxicity with KU-0058948 and MS-275.
Experimental Protocols
The following are detailed protocols for key experiments to assess the synergistic effects of KU-0058948 and MS-275.
Protocol 1: Cell Culture and Drug Treatment
This protocol outlines the general procedure for culturing AML cell lines and treating them with KU-0058948 and MS-275.
Caption: Workflow for cell culture and drug treatment.
Materials:
-
AML cell lines (e.g., P39, Mutz-3)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
MS-275
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
Procedure:
-
Culture AML cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells at an appropriate density (e.g., 1 x 10^5 cells/mL) in 96-well plates.
-
Prepare stock solutions of KU-0058948 and MS-275 in sterile DMSO. Further dilute to working concentrations in the culture medium.
-
Treat cells with a range of concentrations of KU-0058948 and MS-275, both as single agents and in combination. Include a vehicle control (DMSO).
-
Incubate the plates for 48 to 72 hours.
-
Following incubation, proceed with apoptosis or cell viability assays.
Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide Staining
This protocol describes the quantification of apoptosis using flow cytometry.
Materials:
-
Treated cells from Protocol 1
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Harvest the cells from each well by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of apoptotic cells (Annexin V-positive).
Protocol 3: Immunofluorescence for DNA Damage Foci (γH2AX)
This protocol is used to visualize and quantify DNA double-strand breaks.
Caption: Immunofluorescence staining workflow for γH2AX.
Materials:
-
Cells cultured on coverslips
-
4% Paraformaldehyde
-
0.25% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Fluorescently labeled secondary antibody
-
Mounting medium with DAPI
Procedure:
-
Culture and treat cells on sterile glass coverslips.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 1% BSA in PBS for 1 hour.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize and quantify the γH2AX foci using a fluorescence microscope. An increase in the number of foci per nucleus indicates increased DNA double-strand breaks.
Conclusion
The combination of the PARP1 inhibitor this compound and the HDAC inhibitor MS-275 demonstrates a potent synergistic anti-leukemic effect. This synergy is attributed to the dual inhibition of critical DNA repair and chromatin remodeling pathways, leading to an accumulation of DNA damage and subsequent apoptosis. The provided protocols offer a framework for researchers to investigate and validate these synergistic interactions, paving the way for the development of more effective combination therapies for AML and potentially other malignancies with underlying DNA repair deficiencies.
References
- 1. Inhibitors of poly ADP-ribose polymerase (PARP) induce apoptosis of myeloid leukemic cells: potential for therapy of myeloid leukemia and myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of poly ADP-ribose polymerase (PARP) induce apoptosis of myeloid leukemic cells: potential for therapy of myeloid leukemia and myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the DNA damage response in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Detection of PARP Cleavage Induced by KU-0058948 Hydrochloride
Introduction
Poly (ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme involved in DNA repair and the maintenance of genomic integrity.[1] Upon DNA damage, PARP1 is activated and synthesizes poly (ADP-ribose) (PAR) chains, which recruit DNA repair machinery.[1] A hallmark of apoptosis, or programmed cell death, is the cleavage of PARP1 by activated caspases, primarily caspase-3 and caspase-7.[2][3] This cleavage event splits the 116 kDa full-length PARP1 into an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding fragment, thereby inactivating the enzyme and promoting cellular disassembly.[4][5][6]
KU-0058948 hydrochloride is a potent and specific inhibitor of PARP1 with an IC50 of 3.4 nM.[7][8] By inhibiting PARP1's enzymatic activity, KU-0058948 can lead to an accumulation of DNA damage, which in turn triggers the intrinsic apoptotic pathway and subsequent PARP1 cleavage.[1][9] This makes the detection of cleaved PARP1 by Western blot a reliable method for assessing the pro-apoptotic efficacy of this compound. These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to perform this analysis.
Signaling Pathway
The treatment of cells with this compound initiates a signaling cascade that results in apoptosis, characterized by the cleavage of PARP1. The inhibition of PARP1's DNA repair function leads to the accumulation of DNA lesions. This genomic stress activates a cascade of events, culminating in the activation of executioner caspases which are responsible for the cleavage of key cellular substrates, including PARP1.
Caption: Signaling pathway from KU-0058948 treatment to PARP cleavage.
Experimental Protocol
This protocol provides a step-by-step guide for the detection of PARP cleavage in cell culture following treatment with this compound.
Experimental Workflow
The overall experimental workflow involves cell culture and treatment, followed by protein extraction, quantification, separation by SDS-PAGE, transfer to a membrane, and finally, immunodetection of full-length and cleaved PARP.
Caption: Experimental workflow for PARP cleavage detection.
Materials and Reagents
-
Cell Lines: Appropriate cancer cell line (e.g., HeLa, Jurkat, or a researcher-specific line)
-
This compound: (MedchemExpress or other supplier)[8]
-
Positive Control (Optional): Etoposide (B1684455) or Staurosporine[10]
-
Cell Culture Medium and Supplements
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[2]
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels (10% or 12%) [2]
-
SDS Running Buffer
-
Transfer Buffer
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-cleaved PARP (Asp214) antibody (e.g., Cell Signaling Technology #9541 or #9544)[4][5]
-
Rabbit or Mouse anti-PARP antibody that recognizes full-length (116 kDa) and the large fragment (89 kDa) of PARP1 (e.g., Cell Signaling Technology #9532)[4]
-
Antibody against a loading control (e.g., anti-β-actin or anti-GAPDH)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate (ECL)
-
Imaging System
Procedure
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency (typically 70-80%).
-
Treat cells with varying concentrations of this compound for a predetermined time course. Include a vehicle-treated control (e.g., DMSO).
-
For a positive control, treat a separate set of cells with a known apoptosis-inducing agent like etoposide (e.g., 25 µM for 3-6 hours) or staurosporine (B1682477) (e.g., 1 µM for 3 hours).[5][10]
-
-
Cell Lysis: [2]
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For adherent cells, scrape them off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.[2]
-
For suspension cells, pellet the cells by centrifugation and resuspend in the lysis buffer.[2]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[2]
-
-
Sample Preparation for SDS-PAGE: [2]
-
Dilute the protein lysates with 4X Laemmli sample buffer to a final 1X concentration.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a 10% or 12% polyacrylamide gel.[2]
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved PARP) diluted in blocking buffer overnight at 4°C. A recommended starting dilution is 1:1000.[11]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an appropriate imaging system.
-
If necessary, strip the membrane and re-probe for total PARP and a loading control.
-
Data Presentation
Quantitative data from densitometry analysis of the Western blots should be summarized in a table for clear comparison. The results can be presented as the ratio of cleaved PARP to total PARP or as a fold change relative to the vehicle control.
| Treatment Group | Concentration | Time (hours) | Cleaved PARP (89 kDa) Intensity | Full-Length PARP (116 kDa) Intensity | Ratio (Cleaved/Full-Length) | Fold Change vs. Control |
| Vehicle Control | - | 24 | Value | Value | Value | 1.0 |
| KU-0058948 | 1 µM | 24 | Value | Value | Value | Value |
| KU-0058948 | 5 µM | 24 | Value | Value | Value | Value |
| KU-0058948 | 10 µM | 24 | Value | Value | Value | Value |
| Positive Control | e.g., 1 µM | e.g., 3 | Value | Value | Value | Value |
Note: This table is a template; replace "Value" with actual experimental data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. The 89-kDa PARP1 cleavage fragment serves as a cytoplasmic PAR carrier to induce AIF-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. PARP1 (cleaved Asp214, Asp215) Polyclonal Antibody (44-698G) [thermofisher.com]
- 11. Anti-PARP (cleaved Asp214) Antibody (A94925) | Antibodies.com [antibodies.com]
Application Notes and Protocols for Immunofluorescence Staining of DNA Damage Markers Following Treatment with KU-0058948 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing immunofluorescence (IF) staining to detect and quantify DNA damage markers, specifically γH2AX and 53BP1, in cells treated with the potent PARP1 inhibitor, KU-0058948 hydrochloride. This document includes detailed experimental protocols, data presentation tables, and diagrams illustrating the underlying signaling pathway and experimental workflow.
Introduction
This compound is a highly specific and potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme crucial for the repair of DNA single-strand breaks (SSBs). Inhibition of PARP1 by KU-0058948 leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic DNA double-strand breaks (DSBs). The formation of DSBs triggers a cellular DNA Damage Response (DDR), a key event of which is the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX. Concurrently, the p53-binding protein 1 (53BP1) is recruited to the sites of DSBs. Both γH2AX and 53BP1 accumulate at DSB sites, forming distinct nuclear foci that can be visualized and quantified using immunofluorescence microscopy. This technique serves as a sensitive and reliable method to assess the DNA-damaging effects of PARP inhibitors like this compound.
Data Presentation
The following tables summarize representative quantitative data on the induction of γH2AX and 53BP1 foci following treatment with PARP inhibitors. While this data is not specific to this compound, it is illustrative of the expected dose-dependent and time-course responses for this class of compounds.
Table 1: Dose-Dependent Induction of γH2AX Foci
| Treatment Group | Concentration (µM) | Mean γH2AX Foci per Cell (± SD) | Fold Increase vs. Control |
| Vehicle Control | 0 | 2.1 ± 0.8 | 1.0 |
| KU-0058948 (hypothetical) | 0.1 | 8.5 ± 2.1 | 4.0 |
| KU-0058948 (hypothetical) | 1 | 25.3 ± 4.5 | 12.0 |
| KU-0058948 (hypothetical) | 10 | 48.7 ± 6.2 | 23.2 |
Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes. Actual results may vary based on cell type, experimental conditions, and the specific PARP inhibitor used.
Table 2: Time-Course of 53BP1 Foci Formation
| Time Point (hours) | Mean 53BP1 Foci per Cell (± SD) |
| 0 (Pre-treatment) | 1.8 ± 0.5 |
| 2 | 15.6 ± 3.2 |
| 8 | 28.4 ± 4.8 |
| 24 | 19.2 ± 3.9 |
| 48 | 9.7 ± 2.3 |
Disclaimer: The data presented in this table is hypothetical and based on typical responses to PARP inhibitors. Actual results may vary.
Signaling Pathway and Experimental Workflow
To visually represent the key processes, the following diagrams have been generated using the Graphviz DOT language.
Caption: PARP Inhibition and DNA Damage Response Pathway.
Caption: Immunofluorescence Staining Experimental Workflow.
Experimental Protocols
The following are detailed protocols for the immunofluorescence staining of γH2AX and 53BP1 in cultured cells treated with this compound.
Materials and Reagents
-
Cell Culture: Adherent cells of choice grown on sterile glass coverslips in a multi-well plate.
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. Caution: PFA is toxic and should be handled in a fume hood.
-
Permeabilization Solution: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibodies:
-
Mouse monoclonal anti-phospho-Histone H2A.X (Ser139) antibody (anti-γH2AX).
-
Rabbit polyclonal anti-53BP1 antibody.
-
-
Secondary Antibodies:
-
Goat anti-mouse IgG secondary antibody, conjugated to a green fluorophore (e.g., Alexa Fluor 488).
-
Goat anti-rabbit IgG secondary antibody, conjugated to a red fluorophore (e.g., Alexa Fluor 594).
-
-
Nuclear Counterstain: 4',6-diamidino-2-phenylindole (DAPI) solution.
-
Antifade Mounting Medium.
-
Microscope slides and coverslips.
Protocol for Immunofluorescence Staining
-
Cell Seeding and Treatment:
-
Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 60-70% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare working dilutions of this compound in fresh culture medium. Include a vehicle control (e.g., DMSO).
-
Aspirate the old medium and add the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate for the desired time points (e.g., for a time-course experiment).
-
-
Cell Fixation:
-
Aspirate the treatment medium and gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS to each well and incubating for 15 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 0.25% Triton X-100 in PBS to each well and incubate for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 5% BSA in PBS to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-γH2AX and anti-53BP1) to their optimal concentrations in the blocking buffer.
-
Aspirate the blocking solution and add the diluted primary antibody solution to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the coverslips three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibodies in the blocking buffer. Protect from light from this point forward.
-
Add the diluted secondary antibody solution to each coverslip and incubate for 1 hour at room temperature in the dark.
-
-
Nuclear Counterstaining:
-
Wash the coverslips three times with PBS for 5 minutes each in the dark.
-
Add the DAPI solution to each coverslip and incubate for 5 minutes at room temperature in the dark.
-
Wash the coverslips once with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells using fine-tipped forceps.
-
Briefly dip the coverslips in distilled water to remove excess salt.
-
Mount the coverslips onto microscope slides with a drop of antifade mounting medium, cell-side down.
-
Seal the edges of the coverslips with clear nail polish and allow to dry.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope equipped with appropriate filters for DAPI, the green fluorophore (for γH2AX), and the red fluorophore (for 53BP1).
-
Capture images from multiple random fields for each condition to ensure representative data.
-
Quantify the number of γH2AX and 53BP1 foci per nucleus using image analysis software (e.g., ImageJ/Fiji, CellProfiler). A nucleus is typically considered positive if it contains a defined number of foci (e.g., >5) above the background level observed in control cells.
-
Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest Induced by KU-0058948 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
KU-0058948 hydrochloride is a potent and specific inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme crucial for DNA single-strand break repair. Inhibition of PARP1 in cancer cells, particularly those with existing DNA repair defects, can lead to the accumulation of DNA damage, cell cycle arrest, and ultimately apoptosis. This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of myeloid leukemia cells using flow cytometry with propidium (B1200493) iodide (PI) staining.
Mechanism of Action: PARP1 Inhibition and Cell Cycle Arrest
PARP1 is a key player in the base excision repair (BER) pathway. Upon detecting a single-strand DNA break, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins. This PARylation process recruits other DNA repair proteins to the site of damage.
Inhibition of PARP1 by this compound prevents the repair of these single-strand breaks. When the cell enters the S phase of the cell cycle, the replication machinery encounters these unrepaired breaks, leading to the collapse of replication forks and the formation of more toxic double-strand breaks (DSBs). The accumulation of DSBs triggers the DNA damage response (DDR), activating cell cycle checkpoints, primarily at the G2/M phase, to halt cell cycle progression and allow time for DNA repair. In cancer cells with compromised homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to mitotic catastrophe and apoptotic cell death.
Data Presentation: Quantitative Analysis of Cell Cycle Distribution
Treatment of myeloid leukemia cell lines with this compound results in a dose- and time-dependent arrest of cells in the G2/M phase of the cell cycle. The following table summarizes representative quantitative data on the effects of this compound on the cell cycle distribution of a myeloid leukemia cell line after 48 hours of exposure.
| Treatment Group | Concentration (µM) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control (DMSO) | 0 | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.8 |
| This compound | 0.1 | 42.1 ± 1.9 | 30.5 ± 2.0 | 27.4 ± 2.3 |
| This compound | 1 | 35.6 ± 2.5 | 22.1 ± 1.7 | 42.3 ± 3.1 |
| This compound | 10 | 28.9 ± 3.0 | 15.7 ± 2.2 | 55.4 ± 4.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Mandatory Visualizations
Caption: PARP1 inhibition by this compound leads to G2/M cell cycle arrest.
Caption: Workflow for flow cytometry analysis of cell cycle.
Experimental Protocols
Materials
-
Myeloid leukemia cell line (e.g., HL-60, U937)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle control)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells, if applicable)
-
70% Ethanol (B145695), ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
1. Cell Culture and Treatment
a. Culture myeloid leukemia cells in complete culture medium at 37°C in a humidified atmosphere with 5% CO₂. Ensure cells are in the logarithmic growth phase.
b. Seed cells in multi-well plates at a density of approximately 0.5 x 10⁶ cells/mL.
c. Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, and 10 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.
d. Remove the old medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.
e. Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).
2. Cell Harvesting
a. For suspension cells, transfer the cell suspension from each well into separate centrifuge tubes.
b. For adherent cells, aspirate the medium, wash once with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
c. Centrifuge the cell suspension at 300 x g for 5 minutes. Carefully aspirate the supernatant.
3. Cell Fixation [1]
a. Wash the cell pellet with 1 mL of ice-cold PBS and centrifuge at 300 x g for 5 minutes.[1]
b. Discard the supernatant and resuspend the cell pellet in 400 µL of PBS.[1]
c. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.[1]
d. Incubate the cells on ice for at least 30 minutes for fixation. Fixed cells can be stored at 4°C for several weeks.[1]
4. Staining
a. Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5 minutes to pellet the more buoyant fixed cells. Discard the ethanol.[1]
b. Wash the cell pellet twice with 3 mL of PBS, centrifuging after each wash.[1]
c. Resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL) to ensure only DNA is stained.[1]
d. Add 400 µL of Propidium Iodide staining solution (50 µg/mL) and mix well.[1]
e. Incubate the cells at room temperature for 5 to 10 minutes in the dark.[1]
5. Flow Cytometry Acquisition and Analysis
a. Transfer the stained cells to flow cytometry tubes.
b. Analyze the samples on a flow cytometer, ensuring the instrument is properly calibrated.
c. Use a low flow rate to obtain high-resolution data.[1]
d. Collect at least 10,000 events per sample.[1]
e. Use appropriate software to analyze the data. Gate the single-cell population to exclude doublets and debris.
f. Apply a cell cycle model (e.g., Dean-Jett-Fox) to the DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases.[2]
Conclusion
This application note provides a comprehensive protocol for the analysis of cell cycle alterations induced by the PARP1 inhibitor this compound. The provided methodologies and representative data will aid researchers in evaluating the cytostatic and cytotoxic effects of this and similar compounds, contributing to the development of novel cancer therapeutics.
References
KU-0058948 Hydrochloride: A Potent Tool for Interrogating Homologous Recombination Deficiency
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing KU-0058948 hydrochloride, a potent and specific inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), for the investigation of homologous recombination deficiency (HRD) in cancer research. The principle of synthetic lethality, where the inhibition of PARP1 is selectively lethal to cells with pre-existing defects in the homologous recombination (HR) pathway, underpins the utility of this compound as a research tool and a potential therapeutic strategy.
Mechanism of Action: Exploiting Synthetic Lethality
Homologous recombination is a high-fidelity DNA repair pathway crucial for the error-free repair of double-strand breaks (DSBs). In cancers with mutations in key HR genes, such as BRCA1 and BRCA2, cells become reliant on alternative, more error-prone repair pathways, including those mediated by PARP1.
This compound is a potent PARP1 inhibitor with an IC50 of 3.4 nM.[1][2] By inhibiting PARP1, KU-0058948 prevents the efficient repair of single-strand breaks (SSBs). During DNA replication, these unrepaired SSBs are converted into toxic DSBs. In HR-deficient cells, the inability to repair these DSBs leads to genomic instability, cell cycle arrest, and ultimately, apoptosis.[1] This selective killing of HR-deficient cells is the essence of the synthetic lethal relationship exploited by KU-0058948.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in inducing a synthetic lethal phenotype in HR-deficient cells.
| Parameter | Cell Line | Genotype | Value | Reference |
| IC50 | - | - | 3.4 nM | [1][2] |
| Assay | Cell Line | Genotype | Treatment | Endpoint | Result | Reference |
| Clonogenic Survival | Mouse ES Cells | Brca2 Wild-Type | KU-0058948 | Surviving Fraction | High | (Farmer et al., 2005) |
| Clonogenic Survival | Mouse ES Cells | Brca2 Heterozygous | KU-0058948 | Surviving Fraction | High | (Farmer et al., 2005) |
| Clonogenic Survival | Mouse ES Cells | Brca2 Deficient | KU-0058948 | Surviving Fraction | Significantly Reduced | (Farmer et al., 2005) |
Experimental Protocols
Herein are detailed protocols for key experiments to characterize homologous recombination deficiency using this compound.
Protocol 1: Cell Viability Assay (MTT/XTT Assay)
Objective: To determine the cytotoxic effect of this compound on homologous recombination-proficient and -deficient cell lines.
Materials:
-
HR-proficient and HR-deficient cancer cell lines (e.g., BRCA-proficient and -deficient isogenic pairs)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate for 72-120 hours.
-
-
Viability Measurement (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for 15-30 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Clonogenic Survival Assay
Objective: To assess the long-term reproductive viability of cells and the synthetic lethal effect of this compound in HR-deficient cells.
Materials:
-
HR-proficient and HR-deficient cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension.
-
Seed a low number of cells (e.g., 200-1000 cells per well, optimize for each cell line) into 6-well plates.
-
Allow cells to attach overnight.
-
-
Treatment:
-
Prepare various concentrations of this compound in complete medium.
-
Replace the medium with the drug-containing medium or vehicle control.
-
Incubate the plates for 10-14 days, allowing colonies to form. The medium can be changed every 3-4 days with fresh drug-containing medium.
-
-
Colony Staining and Counting:
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies with 100% methanol (B129727) for 10 minutes.
-
Stain the colonies with crystal violet solution for 10-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).
-
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies in control wells / Number of cells seeded) x 100%
-
Surviving Fraction (SF): Number of colonies in treated wells / (Number of cells seeded x PE)
-
Plot the surviving fraction against the drug concentration.
-
Protocol 3: RAD51 Foci Formation Assay
Objective: To visualize and quantify the formation of RAD51 foci, a key marker of active homologous recombination, and to assess the impact of this compound in the context of DNA damage.
Materials:
-
HR-proficient and HR-deficient cancer cell lines
-
Glass coverslips in 12- or 24-well plates
-
This compound
-
DNA damaging agent (e.g., Mitomycin C or ionizing radiation)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against RAD51
-
Fluorescently labeled secondary antibody
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto glass coverslips in multi-well plates and allow them to attach overnight.
-
Pre-treat the cells with the desired concentration of this compound for 1-2 hours.
-
Induce DNA damage (e.g., treat with 1 µM Mitomycin C for 1 hour or irradiate with 5-10 Gy).
-
Wash the cells with PBS and add fresh medium containing this compound.
-
Incubate for an additional 4-8 hours to allow for RAD51 foci formation.
-
-
Immunofluorescence Staining:
-
Wash cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-RAD51 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Image Acquisition and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images of at least 100 cells per condition.
-
Count the number of RAD51 foci per nucleus. A cell is typically considered positive if it has >5 foci.
-
Calculate the percentage of RAD51-positive cells for each condition.
-
Visualizations
Caption: Synthetic lethality induced by KU-0058948 in HR-deficient cells.
Caption: Workflow for assessing RAD51 foci formation.
References
Application Notes and Protocols: KU-0058948 Hydrochloride in 3D Spheroid Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) spheroid culture models are increasingly recognized as more physiologically relevant systems for in vitro cancer research and drug screening compared to traditional 2D cell cultures. These models better mimic the tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers. KU-0058948 hydrochloride is a potent and specific inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response (DDR) pathway.[1][2][3][4][5] Inhibition of PARP1 can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations. This document provides detailed application notes and protocols for the utilization of this compound in 3D spheroid culture models to assess its anti-cancer efficacy.
Mechanism of Action: PARP Inhibition
This compound exerts its cytotoxic effects by inhibiting the enzymatic activity of PARP1, which has an IC50 of 3.4 nM.[1][3][5] PARP1 is crucial for the repair of single-strand DNA breaks (SSBs). When PARP1 is inhibited, these SSBs can be converted into more lethal double-strand breaks (DSBs) during DNA replication. In cells with a compromised homologous recombination (HR) repair pathway (e.g., BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability, cell cycle arrest, and ultimately apoptosis.[1] This concept is known as synthetic lethality.
Data Presentation
While direct quantitative data for this compound in 3D spheroid models is not extensively available in published literature, the following tables provide an expected data structure based on studies with other PARP inhibitors in similar models. Researchers can use these templates to record and present their own experimental data.
Table 1: Effect of this compound on Spheroid Growth
| Cell Line | Treatment Group | Concentration (nM) | Spheroid Diameter Day 3 (µm) | Spheroid Diameter Day 7 (µm) | Spheroid Diameter Day 10 (µm) | Growth Inhibition (%) |
| [e.g., OVCAR-8] | Vehicle Control | 0 | 0 | |||
| KU-0058948 HCl | 10 | |||||
| KU-0058948 HCl | 50 | |||||
| KU-0058948 HCl | 100 | |||||
| [e.g., UMSCC6] | Vehicle Control | 0 | 0 | |||
| KU-0058948 HCl | 10 | |||||
| KU-0058948 HCl | 50 | |||||
| KU-0058948 HCl | 100 |
Table 2: Viability of 3D Spheroids Treated with this compound
| Cell Line | Treatment Group | Concentration (nM) | Incubation Time (h) | Cell Viability (%) (e.g., CellTiter-Glo) |
| [e.g., OVCAR-8] | Vehicle Control | 0 | 72 | 100 |
| KU-0058948 HCl | 10 | 72 | ||
| KU-0058948 HCl | 50 | 72 | ||
| KU-0058948 HCl | 100 | 72 | ||
| [e.g., UMSCC6] | Vehicle Control | 0 | 72 | 100 |
| KU-0058948 HCl | 10 | 72 | ||
| KU-0058948 HCl | 50 | 72 | ||
| KU-0058948 HCl | 100 | 72 |
Experimental Protocols
The following protocols are adapted from established methods for testing PARP inhibitors in 3D spheroid cultures.[6][7][8]
Protocol 1: 3D Spheroid Formation (Liquid Overlay Technique)
This protocol describes the formation of spheroids using ultra-low attachment plates.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Ultra-low attachment 96-well round-bottom plates
-
Centrifuge
Procedure:
-
Culture cells in standard 2D flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and collect the cells.
-
Centrifuge the cell suspension and resuspend the pellet in fresh complete medium to obtain a single-cell suspension.
-
Count the cells and adjust the concentration to 1,000-5,000 cells per 100 µL.
-
Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor spheroid formation daily. Spheroids should form within 2-4 days.
Protocol 2: Treatment of 3D Spheroids with this compound
Materials:
-
Pre-formed 3D spheroids in a 96-well plate
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
Serological pipettes and multichannel pipettes
Procedure:
-
Prepare a serial dilution of this compound in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Carefully remove 50 µL of the medium from each well containing a spheroid.
-
Add 50 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours, or longer for growth assays).
Protocol 3: Spheroid Growth and Viability Assays
Spheroid Growth Assay:
-
At designated time points (e.g., every 2-3 days), capture brightfield images of the spheroids in each well using an inverted microscope with a camera.
-
Measure the diameter of each spheroid using image analysis software (e.g., ImageJ).
-
Calculate the spheroid volume using the formula: Volume = (π/6) x (average diameter)³.
-
Plot the spheroid growth curves over time for each treatment group.
Cell Viability Assay (e.g., CellTiter-Glo® 3D): This assay measures the ATP content as an indicator of cell viability.
Procedure:
-
After the treatment period, allow the 96-well plate to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of the medium in each well (e.g., 100 µL).
-
Place the plate on a shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
Potential Applications and Future Directions
-
Screening for Synthetic Lethality: Utilize a panel of cell lines with and without known DNA repair defects (e.g., BRCA1/2 mutations) to identify those sensitive to this compound.
-
Combination Therapies: Investigate the synergistic effects of this compound with DNA-damaging agents (e.g., cisplatin, temozolomide) or other targeted therapies in 3D spheroid models.[9] Studies have shown that KU-0058948 can have synergistic effects with HDAC inhibitors in AML cell lines.[10]
-
Drug Penetration Studies: Use advanced imaging techniques, such as confocal microscopy with fluorescently labeled compounds, to assess the penetration of this compound into the core of the spheroids.
-
Resistance Mechanisms: Develop long-term spheroid cultures to study the emergence of resistance to this compound and identify potential resistance mechanisms. One study noted that P-gp inhibitors could sensitize colon cancer cells to KU-0058948.[11]
Conclusion
The use of this compound in 3D spheroid culture models offers a powerful platform for preclinical evaluation of this potent PARP1 inhibitor. The protocols and guidelines presented here provide a framework for researchers to design and execute robust experiments to elucidate the therapeutic potential of this compound in a more clinically relevant in vitro setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. KU-0058948 - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of a 3D functional assay and identification of biomarkers, predictive for response of high-grade serous ovarian cancer (HGSOC) patients to poly-ADP ribose polymerase inhibitors (PARPis): targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effectiveness of PARP inhibition in enhancing the radiosensitivity of 3D spheroids of head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Multicellular Complex Tumor Spheroid Response to DNA Repair Inhibitors in Combination with DNA-damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the DNA damage response in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Co-Packaged PARP inhibitor and photosensitizer for targeted photo-chemotherapy of 3D ovarian cancer spheroids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
KU-0058948 hydrochloride not dissolving properly in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with dissolving KU-0058948 hydrochloride in media.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
Q2: Why is my this compound not dissolving in my cell culture media?
A2: Several factors can contribute to dissolution problems in cell culture media. These may include the concentration you are trying to achieve, the pH of the media, the presence of proteins and salts in the media that can affect solubility, and the method of preparation of the solution. Hydrochloride salts can have pH-dependent solubility, often being more soluble in acidic conditions.[3][4]
Q3: Is it better to prepare a stock solution first, or can I dissolve the compound directly in the media?
A3: It is highly recommended to first prepare a concentrated stock solution in a suitable solvent like DMSO or sterile water, and then dilute this stock solution to the final desired concentration in your cell culture media. This approach generally ensures better dissolution and more accurate dosing.
Q4: What is the stability of this compound in solution?
A4: The stability of this compound in aqueous solutions may be pH-dependent. For some hydrochloride salts, optimal stability is found in a slightly acidic pH range.[6] It is advisable to prepare fresh dilutions in media for each experiment from a frozen stock solution to minimize degradation. The solid form of the related free base, KU-0058948, is stable for at least 4 years when stored correctly.[5]
Troubleshooting Guide
Problem: Precipitate forms when I add my this compound stock solution to the cell culture media.
-
Possible Cause 1: The concentration in the media is too high.
-
Solution: Try lowering the final concentration of this compound in your media. It's possible the desired concentration exceeds its solubility limit in the complex aqueous environment of the cell culture media.
-
-
Possible Cause 2: The solvent used for the stock solution is causing precipitation upon dilution.
-
Solution: If you are using a high concentration of an organic solvent like DMSO for your stock, the final percentage of the organic solvent in the media might be too high, causing the compound to precipitate. Ensure the final concentration of the organic solvent in your media is low (typically ≤0.5%). You may need to prepare a more dilute stock solution to achieve this.
-
-
Possible Cause 3: The pH of the media is affecting solubility.
-
Solution: As a hydrochloride salt, the solubility of KU-0058948 may be higher at a slightly acidic pH. Cell culture media is typically buffered to a physiological pH (around 7.2-7.4). While altering the pH of your entire media is not advisable as it will affect your cells, preparing a slightly acidified aqueous stock solution (e.g., using sterile water adjusted to a lower pH) before further dilution might help, but this should be done with caution to avoid stressing the cells.
-
Problem: The solid this compound powder is not dissolving in the solvent for my stock solution.
-
Possible Cause 1: The incorrect solvent is being used.
-
Possible Cause 2: The concentration of the stock solution is too high.
-
Solution: Try to dissolve a smaller amount of the compound in the same volume of solvent to make a less concentrated stock solution.
-
-
Possible Cause 3: Insufficient mixing or temperature.
-
Solution: Ensure you are vortexing the solution for a sufficient amount of time. Gentle warming (e.g., to 37°C) can also aid in the dissolution of some compounds, but be cautious as excessive heat can cause degradation.
-
Data Presentation
| Compound Name | Solvent | Solubility |
| This compound | Water | Soluble[1] |
| This compound | DMSO | Soluble[1] |
| KU-0058948 (Free Base) | DMSO | Sparingly soluble (1-10 mg/mL)[5] |
| KU-0058948 (Free Base) | Acetonitrile (B52724) | Slightly soluble (0.1-1 mg/mL)[5] |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
-
Cell culture media
-
-
Preparation of a 10 mM Stock Solution in DMSO:
-
The molecular weight of this compound is 416.88 g/mol .
-
To prepare a 10 mM stock solution, weigh out 4.17 mg of this compound and dissolve it in 1 mL of sterile DMSO.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C may assist in dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
-
Preparation of a Working Solution in Cell Culture Media:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution into your cell culture media to achieve the desired final concentration.
-
Example for a 10 µM working solution: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture media.
-
Mix well by gentle pipetting or inverting the tube.
-
Use the freshly prepared working solution for your experiments immediately.
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound dissolution.
Caption: Inhibition of the PARP1 signaling pathway by this compound.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Stability of batanopride hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing KU-0058948 Hydrochloride Dosage for In Vivo Studies
For researchers, scientists, and drug development professionals utilizing the potent and specific PARP1 inhibitor, KU-0058948 hydrochloride, in preclinical in vivo studies, this technical support center provides essential guidance on dosage optimization and experimental design. While specific in vivo dosage data for this compound is limited in publicly available literature, this document leverages established protocols for other PARP inhibitors to offer a robust framework for your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).[1][2][3][4] PARP1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing DNA single-strand breaks. By inhibiting PARP1, this compound prevents the repair of these breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the accumulation of unrepaired single-strand breaks leads to the formation of cytotoxic double-strand breaks during DNA replication, ultimately resulting in cell death through a process known as synthetic lethality.
Q2: What is a recommended starting dose for in vivo studies with this compound?
Q3: How should this compound be formulated for in vivo administration?
A3: The hydrochloride salt of KU-0058948 is soluble in water and DMSO. The freebase form is soluble in DMSO and ethanol.[5][6] For in vivo administration, a common vehicle for PARP inhibitors is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is crucial to assess the solubility and stability of this compound in your chosen vehicle prior to administration. The final concentration of DMSO should be kept as low as possible (ideally below 10%) to minimize potential toxicity.
Q4: What are the common routes of administration for PARP inhibitors in vivo?
A4: PARP inhibitors are commonly administered orally (p.o.) or via intraperitoneal (i.p.) injection in preclinical in vivo studies. The choice of administration route will depend on the formulation, the pharmacokinetic profile of the compound, and the specific experimental model.
Q5: What potential toxicities should I monitor for during in vivo studies?
A5: Potential toxicities associated with PARP inhibitors include hematological toxicities (e.g., effects on bone marrow). During your in vivo studies, it is essential to monitor the animals for signs of toxicity, including weight loss, changes in behavior, and any signs of distress. Regular monitoring of body weight (e.g., twice weekly) is a critical component of toxicity assessment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Limited or no tumor growth inhibition | Sub-optimal dose. | Perform a dose-escalation study to identify a more efficacious dose. |
| Poor bioavailability with the chosen route of administration. | Consider an alternative route of administration (e.g., switch from oral to intraperitoneal). | |
| Insufficient drug exposure. | Conduct pharmacokinetic studies to determine the concentration of the drug in plasma and tumor tissue over time. | |
| Tumor model is not sensitive to PARP inhibition. | Ensure your chosen cell line or xenograft model has a relevant DNA repair defect (e.g., BRCA1/2 mutation) that would confer sensitivity to PARP inhibitors. | |
| Significant animal toxicity (e.g., >15% weight loss) | Dose is too high. | Reduce the dose or alter the dosing schedule (e.g., from daily to every other day). |
| Vehicle toxicity. | Prepare a vehicle-only control group to assess the toxicity of the formulation components. Consider reducing the percentage of potentially toxic excipients like DMSO. | |
| Compound precipitation in the formulation | Poor solubility in the chosen vehicle. | Test alternative vehicle compositions. Gentle heating or sonication may aid in initial dissolution, but the long-term stability of the formulation should be confirmed. |
Experimental Protocols & Data
General Protocol for an In Vivo Efficacy Study in a Xenograft Model
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice), 6-8 weeks old.
-
Cell Line: Select a cancer cell line with a known DNA repair deficiency (e.g., BRCA1/2 mutation) that has been shown to be sensitive to PARP inhibitors in vitro.
-
Tumor Implantation: Subcutaneously implant 5-10 million cells in a suitable medium (e.g., Matrigel mixture) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups (typically 8-10 animals per group).
-
Compound Preparation and Dosing: Prepare the this compound formulation fresh on each day of dosing. Administer the compound and vehicle control according to the predetermined dose, route, and schedule.
-
Monitoring: Monitor animal body weight and tumor volume twice weekly. Observe for any clinical signs of toxicity.
-
Endpoint: The study may be terminated when tumors in the control group reach a specific size, or at a predetermined time point. Tumor tissues can be harvested for pharmacodynamic analysis.
Summary of In Vivo Dosing for Other PARP Inhibitors
| PARP Inhibitor | Dose | Route of Administration | Vehicle | Animal Model | Reference |
| Olaparib (B1684210) | 50 mg/kg, daily | Oral (p.o.) | 10% DMSO, 10% 2-hydroxy-propyl-β-cyclodextrin in PBS | Lung tumor xenograft | [7] |
| Olaparib | 100 mg/kg, daily | Oral (p.o.) | Not specified | High-grade serous ovarian cancer PDX | [8] |
| Talazoparib | Not specified | Intraperitoneal (i.p.) | Not specified | BRCA-deficient ovarian cancer | [9] |
| AZD5305 | 1 mg/kg, daily (5 days on, 2 days off) | Oral (p.o.) | Purified water/HCl (pH 3.5-4) | Ovarian cancer PDX | [10] |
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for In Vivo Dosage Optimization
Caption: Workflow for optimizing this compound dosage in vivo.
PARP1 Signaling Pathway in DNA Repair
Caption: The role of PARP1 in DNA repair and its inhibition by KU-0058948.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting the DNA damage response in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Inhibition of poly(ADP-ribose) polymerase-1 by olaparib (AZD2281) increases the radiosensitivity of a lung tumor xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. Frontiers | Sustained delivery of PARP inhibitor Talazoparib for the treatment of BRCA-deficient ovarian cancer [frontiersin.org]
- 10. The PARP1 Inhibitor AZD5305 Impairs Ovarian Adenocarcinoma Progression and Visceral Metastases in Patient-derived Xenografts Alone and in Combination with Carboplatin - PMC [pmc.ncbi.nlm.nih.gov]
KU-0058948 hydrochloride cytotoxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KU-0058948 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), with an IC50 of 3.4 nM in cell-free assays. Its primary mechanism of action is the inhibition of PARP1, a key enzyme in the DNA Damage Response (DDR) pathway, particularly in the repair of DNA single-strand breaks (SSBs). By inhibiting PARP1, KU-0058948 leads to an accumulation of SSBs, which can collapse replication forks during DNA replication, resulting in the formation of DNA double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to cell cycle arrest and apoptosis. This mechanism is known as synthetic lethality.
Q2: What is the expected cytotoxicity of this compound in normal, non-cancerous cells?
A2: Generally, PARP inhibitors like this compound are expected to have lower cytotoxicity in normal cells compared to cancer cells with defective DNA repair pathways.[1] Normal cells have proficient homologous recombination (HR) and other DNA repair mechanisms that can effectively repair the DNA double-strand breaks that arise from PARP inhibition. However, it is important to note that at clinically relevant doses, PARP inhibitors can still induce a DNA damage response and may cause genomic instability in normal cells, such as an increase in sister chromatid exchanges and chromatid aberrations.[2] The cytotoxicity in both cancer and healthy cells, such as bone marrow, is thought to be driven by the "trapping" of the PARP enzyme on DNA, which can be a more potent cell-killing mechanism than the simple inhibition of its enzymatic activity.[3]
Q3: Are there any known off-target effects of this compound?
A3: While KU-0058948 is described as a specific PARP1 inhibitor, some other PARP inhibitors have been shown to have off-target effects on various kinases, though often at concentrations higher than those required for PARP inhibition.[4] Comprehensive off-target profiling specific to this compound against a broad panel of kinases is not extensively documented in publicly available literature. Researchers should be mindful of the potential for off-target effects, especially when using the compound at high concentrations.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is soluble in water and DMSO. For long-term storage, it is recommended to store the compound as a powder at -20°C for up to two years. In DMSO, it can be stored at -80°C for up to six months or at 4°C for up to two weeks.[5]
Data Presentation
Cytotoxicity of PARP Inhibitors in Normal Human Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Citation |
| Talazoparib | MRC-5 | Normal Human Fibroblast | 0.09 - 1.9 | [2] |
Note: The data presented is for Talazoparib, another potent PARP inhibitor, and should be used as a reference for the expected range of cytotoxicity for this compound in normal cells.
Experimental Protocols
Protocol: MTT Assay for Cytotoxicity of this compound
This protocol outlines a general procedure for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]
Materials:
-
This compound
-
Normal human cell line of interest (e.g., MRC-5)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. It is recommended to perform a serial dilution to cover a broad range of concentrations (e.g., from 1 nM to 100 µM).
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 48, 72, or 96 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
After the incubation with MTT, carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[1]
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other absorbance values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability.
-
Mandatory Visualizations
Caption: Signaling pathway of PARP1 inhibition by this compound.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Higher than expected cytotoxicity in normal cells | 1. High concentration of this compound: The concentration used may be in a range that induces off-target effects or overwhelming DNA damage that even proficient repair pathways cannot handle. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Cell line sensitivity: The specific normal cell line may be unusually sensitive to PARP inhibition or DNA damage. | 1. Perform a dose-response curve: Determine the IC50 of this compound in your specific normal cell line to identify the appropriate concentration range. 2. Check solvent concentration: Ensure the final concentration of the solvent in the culture medium is low (typically <0.1% for DMSO). Run a solvent-only control. 3. Use multiple normal cell lines: Test the compound on a panel of different normal cell lines to confirm if the sensitivity is cell-line specific. |
| No observed cytotoxicity at expected concentrations | 1. Low proliferation rate of normal cells: The cytotoxic effects of PARP inhibitors are more pronounced in actively dividing cells where replication forks can collapse. Normal cells in culture may have a slow proliferation rate. 2. Inactive compound: The this compound may have degraded. 3. Short treatment duration: The effects of PARP inhibition may take several cell cycles to manifest as significant cytotoxicity. | 1. Ensure cells are actively proliferating: Use cells from a lower passage number and ensure they are in the exponential growth phase during the experiment. 2. Verify compound integrity: Use a fresh stock of the compound. If possible, verify its activity in a sensitive cancer cell line as a positive control. 3. Extend treatment duration: Consider longer incubation times (e.g., 96 hours or more) to allow for the accumulation of DNA damage. |
| High well-to-well variability in cytotoxicity assays | 1. Inconsistent cell seeding: Uneven distribution of cells across the plate. 2. Edge effects: Evaporation from the outer wells of the plate can concentrate the compound and affect cell growth. 3. Inaccurate pipetting: Errors in pipetting the compound or reagents. | 1. Ensure a homogenous cell suspension: Thoroughly mix the cell suspension before seeding. 2. Minimize edge effects: Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or medium to maintain humidity. 3. Use calibrated pipettes: Ensure proper pipetting technique and use calibrated micropipettes. |
| Difficulty in detecting downstream pathway modulation (e.g., γH2AX) | 1. Suboptimal time point: The peak of the DNA damage response may have been missed. 2. Low compound concentration: The concentration of this compound may be insufficient to induce a detectable level of DNA damage in normal cells. 3. Inefficient protein extraction or antibody issues: Problems with the Western blot or immunofluorescence protocol. | 1. Perform a time-course experiment: Analyze protein expression at multiple time points after treatment. 2. Increase compound concentration: Use a concentration known to be cytotoxic or at least bioactive in your cell line. 3. Optimize your detection protocol: Ensure efficient cell lysis, use validated antibodies, and include appropriate positive and negative controls. |
References
- 1. Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor Talazoparib in Patients with Advanced Germline BRCA1/2 Mutations and Selected Sporadic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Frontiers | Sustained delivery of PARP inhibitor Talazoparib for the treatment of BRCA-deficient ovarian cancer [frontiersin.org]
Technical Support Center: Managing KU-005894A hydrochloride Stability in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the stability of KU-0058948 hydrochloride in aqueous solutions. The following information is intended to serve as a resource for troubleshooting common issues and answering frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For long-term storage, it is recommended to prepare stock solutions of this compound in anhydrous DMSO. One supplier suggests that DMSO solutions can be stored at -80°C for up to 6 months or at 4°C for up to 2 weeks.[1] For immediate use in aqueous-based assays, further dilution into your aqueous experimental buffer is necessary.
Q2: How should I prepare aqueous working solutions from a DMSO stock?
A2: To prepare aqueous working solutions, dilute the DMSO stock solution with your aqueous buffer of choice. It is crucial to ensure that the final concentration of DMSO is compatible with your experimental system and does not exceed a level that could affect your results (typically <0.5%). Rapidly vortex or mix the solution during the addition of the aqueous buffer to prevent precipitation of the compound.
Q3: What are the potential signs of degradation of this compound in my aqueous solution?
A3: Signs of degradation may include a change in the color or clarity of the solution, the appearance of precipitate over time, or a decrease in the expected biological activity of the compound in your assays. For quantitative assessment, analytical techniques such as HPLC or LC-MS are required to detect the appearance of degradation products and a decrease in the parent compound's concentration.
Q4: At what pH is this compound expected to be most stable?
A4: While specific data for this compound is not publicly available, compounds with similar functional groups, such as amides, are susceptible to hydrolysis under strongly acidic or basic conditions. Therefore, it is advisable to prepare and store aqueous solutions in a buffer with a pH close to neutral (pH 6.8-7.4) to minimize potential degradation.
Q5: How does temperature affect the stability of this compound in aqueous solutions?
A5: Generally, higher temperatures accelerate the rate of chemical degradation. For short-term storage of aqueous solutions (hours to a few days), it is recommended to keep them at 4°C. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable. However, it is important to be aware that freeze-thaw cycles can also contribute to degradation, so it is best to store in single-use aliquots.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution into aqueous buffer | The compound has low aqueous solubility. | - Increase the percentage of co-solvent (e.g., DMSO), ensuring it remains compatible with your assay.- Gently warm the solution (if the compound is thermally stable).- Use a solubilizing agent or formulate the compound in a suitable vehicle. |
| Loss of biological activity over time | The compound is degrading in the aqueous solution. | - Prepare fresh aqueous solutions for each experiment.- Store stock solutions in an appropriate solvent (e.g., anhydrous DMSO) at -80°C.- Optimize the pH and buffer composition of your aqueous solution for maximum stability.- Protect the solution from light. |
| Inconsistent experimental results | Variability in the preparation and handling of the compound solution. | - Standardize the protocol for solution preparation, including solvent, concentration, and mixing procedure.- Use freshly prepared aqueous solutions for all experiments.- Ensure accurate and consistent pipetting of the compound solution. |
| Appearance of new peaks in HPLC/LC-MS analysis | Chemical degradation of the compound. | - Conduct a forced degradation study to identify potential degradation products and pathways.- Adjust solution conditions (pH, temperature, light exposure) to minimize degradation.- Use a stability-indicating analytical method to accurately quantify the parent compound in the presence of degradants. |
Quantitative Stability Data
Disclaimer: The following table contains hypothetical data for illustrative purposes only, as specific experimental stability data for this compound is not publicly available. This data is intended to demonstrate how stability information would be presented and should not be considered as actual experimental results.
| Condition | pH | Temperature (°C) | Time (hours) | Remaining Compound (%) |
| Aqueous Buffer | 4.0 | 25 | 24 | 85 |
| 7.4 | 25 | 24 | 98 | |
| 9.0 | 25 | 24 | 70 | |
| Aqueous Buffer (pH 7.4) | 4 | 72 | 95 | |
| 25 | 72 | 88 | ||
| 37 | 72 | 75 | ||
| Aqueous Buffer (pH 7.4) with Light Exposure | 7.4 | 25 | 24 | 90 |
Experimental Protocols
Protocol for Assessing Aqueous Stability of this compound
1. Objective: To evaluate the stability of this compound in aqueous solutions under various conditions (pH, temperature, and light).
2. Materials:
-
This compound
-
DMSO (anhydrous)
-
Purified water (HPLC grade)
-
Buffers of various pH (e.g., citrate (B86180) for acidic, phosphate (B84403) for neutral, and borate (B1201080) for basic)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Incubators/water baths
-
Photostability chamber
3. Method:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 100 µM in the different aqueous buffers (pH 4, 7.4, and 9). Ensure the final DMSO concentration is low (e.g., 1%).
-
Incubation:
-
pH Stability: Incubate aliquots of the working solutions at a constant temperature (e.g., 25°C) for different time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Temperature Stability: Incubate aliquots of the working solution at pH 7.4 at different temperatures (e.g., 4°C, 25°C, and 37°C) for the same time points.
-
Photostability: Expose an aliquot of the working solution at pH 7.4 to a controlled light source in a photostability chamber, alongside a control sample protected from light.
-
-
Sample Analysis: At each time point, quench the reaction (if necessary) and analyze the samples by a validated HPLC or LC-MS method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.
Visualizations
Caption: Troubleshooting workflow for addressing compound instability issues.
Caption: Hypothetical degradation pathways for this compound.
References
How to confirm PARP inhibition by KU-0058948 hydrochloride in cells
Welcome to the technical support center for confirming PARP inhibition by KU-0058948 hydrochloride in cellular assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).[1] Its primary mechanism of action is to block the catalytic activity of PARP1, an enzyme crucial for the repair of single-strand DNA breaks.[2] By inhibiting PARP1, KU-0058948 prevents the synthesis of poly(ADP-ribose) (PAR) chains, which are essential for recruiting other DNA repair proteins to the site of damage.[2]
Q2: How can I confirm that this compound is inhibiting PARP1 in my cells?
A2: PARP1 inhibition can be confirmed by observing a decrease in the levels of poly(ADP-ribose) (PAR), the enzymatic product of PARP1. This can be assessed using several methods, including Western blotting and immunofluorescence. A reduction in PAR levels in cells treated with this compound, particularly after inducing DNA damage, indicates successful inhibition of PARP1 activity.
Q3: What is the expected outcome of PARP inhibition on cancer cells?
A3: In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP1 with compounds like this compound can lead to a phenomenon known as synthetic lethality. Unrepaired single-strand breaks accumulate and are converted into more lethal double-strand breaks during DNA replication.[3] In cells that cannot efficiently repair these double-strand breaks, this leads to genomic instability and ultimately, apoptosis (programmed cell death).[1][3]
Q4: At what concentration should I use this compound in my experiments?
A4: The effective concentration of this compound can vary between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type. As a starting point, KU-0058948 has a reported IC50 of 3.4 nM for PARP1.[1]
Troubleshooting Guides
Western Blotting for PAR and Cleaved PARP
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or weak PAR signal in positive control (DNA damage-treated, no inhibitor) | - Inefficient DNA damage induction- Insufficient cell lysis- Low antibody concentration or quality | - Optimize the concentration and duration of the DNA damaging agent (e.g., H₂O₂, MMS).- Use a lysis buffer containing protease and phosphatase inhibitors and ensure complete cell lysis.- Titrate the anti-PAR antibody concentration and ensure it is validated for Western blotting. |
| High background on the Western blot | - Insufficient blocking- High antibody concentration- Inadequate washing | - Increase blocking time or try a different blocking agent (e.g., 5% BSA in TBST).- Optimize the primary and secondary antibody concentrations.- Increase the number and duration of washes with TBST. |
| No decrease in PAR signal with KU-0058948 treatment | - Inhibitor is inactive- Insufficient inhibitor concentration or incubation time- Drug efflux pumps in the cell line | - Ensure proper storage and handling of this compound.- Perform a dose-response and time-course experiment to find the optimal conditions.- Investigate if your cell line expresses high levels of drug efflux pumps like ABCB1. |
| No cleaved PARP band in apoptosis-induced samples | - Apoptosis is not sufficiently induced- Timing of sample collection is not optimal- Antibody does not recognize the cleaved fragment | - Use a positive control for apoptosis (e.g., staurosporine).- PARP cleavage is a later event in apoptosis; collect lysates at different time points (e.g., 24, 48 hours post-treatment).- Use an antibody specifically validated to detect the 89 kDa cleaved PARP fragment.[4] |
Immunofluorescence for PAR
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or weak PAR fluorescence in positive control | - Inefficient DNA damage- Poor cell permeabilization- Low primary antibody concentration | - Optimize DNA damage induction as with Western blotting.- Ensure the permeabilization step (e.g., with Triton X-100) is sufficient for the antibody to access the nucleus.- Titrate the anti-PAR antibody concentration. |
| High background fluorescence | - Inadequate blocking- Non-specific antibody binding- Autofluorescence of cells | - Increase blocking time or use a serum from the same species as the secondary antibody.- Use a high-quality, specific primary antibody.- Use an autofluorescence quenching reagent or appropriate controls. |
| Inconsistent staining between wells/slides | - Uneven cell seeding- Variation in reagent volumes or incubation times | - Ensure a homogenous cell suspension and even seeding.- Be precise and consistent with all pipetting and incubation steps. |
| Signal is present but does not decrease with KU-0058948 | - Similar to Western blot issues: inactive inhibitor, insufficient concentration/time, or drug efflux. | - Refer to the troubleshooting solutions for Western blotting. |
Data Presentation
This compound IC50 Values
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| N/A | PARP1 Enzymatic Assay | 3.4 | [1] |
| AML cell lines | Acute Myeloid Leukemia | Effective (specific values not provided) | [5] |
| Primary AML samples | Acute Myeloid Leukemia | Effective (specific values not provided) | [5] |
Experimental Protocols
Protocol 1: Western Blotting for PAR and Cleaved PARP
This protocol details the detection of poly(ADP-ribose) (PAR) and cleaved PARP1 as markers of PARP inhibition and apoptosis induction, respectively.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (e.g., DMSO) for 1-2 hours.
-
To induce PARP activity, treat cells with a DNA damaging agent (e.g., 1 mM H₂O₂ for 15 minutes or 0.01% MMS for 30 minutes). For cleaved PARP detection, a longer incubation with an apoptosis-inducing agent may be required (e.g., 24-48 hours with KU-0058948).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PAR (often a pan-ADP-ribose antibody) or cleaved PARP1 (specifically detecting the 89 kDa fragment) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the signal to a loading control such as β-actin or GAPDH.
-
Protocol 2: Immunofluorescence for PAR
This protocol allows for the visualization of PAR formation within cells to assess PARP1 activity.
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a 24-well plate.
-
Follow the same treatment procedure as in the Western blot protocol (pre-treatment with this compound followed by DNA damage induction).
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-PAR antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence or confocal microscope. A decrease in the nuclear PAR signal in KU-0058948-treated cells compared to the DNA damage-only control indicates PARP inhibition.
-
Visualizations
Caption: PARP1 signaling pathway in response to DNA damage and its inhibition.
Caption: Experimental workflow for Western blot analysis of PARP inhibition.
Caption: Experimental workflow for immunofluorescence analysis of PARP inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination bromo- and extraterminal domain and poly (ADP-ribose) polymerase inhibition synergistically enhances DNA damage and inhibits neuroblastoma tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the DNA damage response in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting resistance to KU-0058948 hydrochloride in cancer cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to KU-0058948 hydrochloride in cancer cells during in vitro experiments.
Troubleshooting Guide
Problem: Decreased sensitivity or acquired resistance to this compound observed in cancer cell lines.
This guide provides a stepwise approach to investigate and characterize potential resistance to the PARP1 inhibitor this compound.
Step 1: Confirmation and Quantification of Resistance
The initial and most critical step is to confirm and quantify the level of resistance. This is achieved by comparing the half-maximal inhibitory concentration (IC50) of KU-0058948 in the suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance.
Step 2: Investigation of Potential Resistance Mechanisms
Once resistance is confirmed, the next step is to explore the underlying molecular mechanisms. For PARP inhibitors like KU-0058948, resistance can emerge through various alterations in cellular pathways. Here are some common mechanisms to investigate:
-
Restoration of Homologous Recombination (HR) Function: KU-0058948 is particularly effective in cancer cells with deficient HR repair (e.g., BRCA1/2 mutations).[1] A common resistance mechanism is the secondary mutation in these genes that restores their function.[2]
-
Upregulation of HR-Related Proteins: Increased expression of key HR proteins, such as RAD51, can mediate resistance. For instance, in myeloid leukemic cells, MLL fusions have been associated with resistance to PARP inhibitors, potentially through the upregulation of RAD51.[1]
-
Changes in PARP1 Expression or Activity: Mutations in the PARP1 gene or decreased expression of the PARP1 protein can lead to a loss of the drug's target, thereby conferring resistance.[3]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (encoded by the ABCB1 gene), can reduce the intracellular concentration of KU-0058948, leading to resistance.[4]
-
Protection of Replication Forks: Alterations that protect stalled replication forks from degradation can also contribute to PARP inhibitor resistance.
-
Suppression of Non-Homologous End Joining (NHEJ): The balance between HR and NHEJ is crucial. Suppression of the NHEJ pathway can sometimes lead to the activation of HR, thus promoting resistance.[4]
Step 3: Experimental Validation of Resistance Mechanisms
Based on the potential mechanisms, a series of experiments can be performed to identify the specific cause of resistance in your cell line.
-
Western Blot Analysis: To assess changes in protein expression levels. Key proteins to examine include PARP1, RAD51, and drug efflux pumps like P-glycoprotein.
-
Gene Sequencing: To identify potential reversion mutations in genes like BRCA1 and BRCA2, or mutations in PARP1.
-
Functional Assays:
-
HR Efficiency Assay (e.g., RAD51 foci formation assay): To determine if homologous recombination capacity has been restored.
-
Drug Efflux Assay: To measure the activity of drug transporters.
-
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing a reduced response to this compound. How do I confirm this is resistance?
A1: To confirm resistance, you need to perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 value of this compound in your cell line and compare it to the parental (sensitive) cell line. A significant increase (typically 3-fold or higher) in the IC50 value indicates acquired resistance.[5]
Q2: What are the most common reasons for developing resistance to PARP inhibitors like this compound?
A2: The most frequently observed mechanisms of resistance to PARP inhibitors involve the restoration of homologous recombination (HR) repair, which is the pathway these inhibitors exploit for their synthetic lethal effect.[2][4] This can happen through secondary mutations that restore the function of genes like BRCA1 or BRCA2.[2] Other mechanisms include upregulation of drug efflux pumps, alterations in the drug's target (PARP1), and protection of the replication fork.[3][4]
Q3: I suspect my resistant cells have restored their homologous recombination ability. How can I test this?
A3: A common method to assess HR function is to measure the formation of RAD51 foci in response to DNA damage. You can treat your sensitive and resistant cells with a DNA-damaging agent (e.g., a low dose of a topoisomerase inhibitor or irradiation) and then use immunofluorescence to visualize and quantify the formation of nuclear RAD51 foci. An increased number of RAD51 foci-positive cells in your resistant line compared to the sensitive line would suggest a restoration of HR capacity.
Q4: Could changes in PARP1 protein levels be the cause of resistance?
A4: Yes, a reduction in the expression of PARP1, the direct target of this compound, can lead to drug resistance as the drug has less target to bind to.[3] You can investigate this by performing a Western blot to compare PARP1 protein levels between your sensitive and resistant cell lines.
Q5: Is it possible that the drug is being pumped out of the resistant cells?
A5: Yes, increased drug efflux is a known mechanism of resistance to various cancer therapies.[4] The overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy. You can assess this by Western blotting for these transporters or by using functional assays with fluorescent substrates for these pumps.
Quantitative Data Summary
The following tables provide representative data that might be observed when characterizing resistance to this compound. Note that these are example values and actual experimental results will vary depending on the cell line and specific resistance mechanisms.
Table 1: Example IC50 Values for this compound
| Cell Line | Description | IC50 (nM) | Fold Resistance |
| Parental Myeloid Leukemia | Sensitive to KU-0058948 | 10 | - |
| Resistant Myeloid Leukemia | Acquired resistance | 150 | 15 |
Table 2: Example Protein Expression Changes in Resistant Cells (Relative to Parental)
| Protein | Function | Relative Expression Level |
| PARP1 | Drug Target | 0.8 (Slight Decrease) |
| RAD51 | Homologous Recombination | 3.5 (Significant Increase) |
| P-glycoprotein (MDR1) | Drug Efflux Pump | 1.2 (No significant change) |
Key Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[5]
Materials:
-
Parental cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Cell culture flasks/plates
-
DMSO (for stock solution)
Procedure:
-
Determine Initial IC50: First, determine the IC50 of this compound for the parental cell line using a standard cell viability assay.
-
Initial Drug Exposure: Begin by culturing the parental cells in a medium containing KU-0058948 at a concentration of approximately IC20-IC30.
-
Monitoring and Dose Escalation:
-
Initially, expect significant cell death. Monitor the cultures closely and replace the drug-containing medium every 3-4 days.
-
Once the surviving cells resume proliferation and reach about 70-80% confluency, passage them.
-
Gradually increase the concentration of KU-0058948 in the culture medium (e.g., by 1.5 to 2-fold increments).
-
-
Stabilization of Resistant Population: Continue this process of stepwise dose escalation over several months. A stable resistant cell line should be able to proliferate in a concentration of KU-0058948 that is significantly higher (e.g., 5-10 fold) than the parental IC50.
-
Confirmation of Resistance: Once a resistant population is established, confirm the degree of resistance by re-evaluating the IC50 and comparing it to the parental cell line. A significant increase in the IC50 value confirms the resistant phenotype.[5]
Protocol 2: Cell Viability (MTS/MTT) Assay
This protocol is for determining the IC50 of this compound.[6]
Materials:
-
Parental and resistant cancer cell lines
-
96-well plates
-
This compound
-
Complete cell culture medium
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells (100% viability). Plot the percentage of cell viability against the log concentration of this compound and use a non-linear regression model to calculate the IC50 value.
Protocol 3: Western Blot Analysis for Key Resistance Proteins
This protocol details the detection of proteins such as PARP1 and RAD51 by Western blot.[7]
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP1, anti-RAD51, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to compare protein expression levels between sensitive and resistant cells.
Visualizations
Caption: Mechanism of action of KU-0058948 and synthetic lethality.
Caption: Common mechanisms of resistance to PARP inhibitors.
Caption: A logical workflow for troubleshooting resistance.
References
- 1. Targeting the DNA damage response in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecular mechanism of PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: KU-0058948 Hydrochloride In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using KU-0058948 hydrochloride in animal models. The information aims to help minimize potential toxicity and ensure the successful execution of preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1), with an IC50 of 3.4 nM. PARP1 is a key enzyme in the repair of single-strand DNA breaks. By inhibiting PARP1, KU-0058948 prevents the repair of these breaks, which can then lead to the formation of double-strand breaks during DNA replication. In cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these double-strand breaks cannot be effectively repaired, leading to cell cycle arrest and apoptosis. This mechanism is known as synthetic lethality.
Q2: What are the potential toxicities associated with PARP inhibitors in animal models?
-
Anemia: Observed as pale gums, lethargy, and decreased red blood cell counts.
-
Neutropenia: A decrease in neutrophils, which can increase susceptibility to infections.
-
Thrombocytopenia: Reduced platelet counts, which can lead to bruising or bleeding.
Non-hematological toxicities can also occur and may include gastrointestinal issues, fatigue, and in rare cases, pneumonitis or myelodysplastic syndrome/acute myeloid leukemia (MDS/AML) with long-term use.
Q3: How can I select an appropriate vehicle for in vivo administration of this compound?
A3: this compound is a poorly water-soluble compound. The choice of vehicle is critical to ensure solubility and minimize vehicle-related toxicity. A systematic approach to vehicle selection is recommended. Always include a vehicle-only control group in your experiments to differentiate compound effects from vehicle effects.
Troubleshooting Guides
Issue 1: Unexpected Animal Morbidity or Mortality
Possible Cause:
-
High Compound Toxicity: The dose of this compound may be too high.
-
Vehicle Toxicity: The chosen vehicle may be causing adverse effects.
-
Formulation Instability: The compound may be precipitating out of solution, leading to inconsistent and potentially toxic dosing.
Troubleshooting Steps:
-
Conduct a Dose-Range Finding Study: Start with a low dose and escalate to determine the maximum tolerated dose (MTD).
-
Evaluate Vehicle Tolerability: Run a pilot study with the vehicle alone to assess for any adverse reactions.
-
Assess Formulation Stability: Visually inspect the formulation for any precipitation before and during administration. Consider analytical methods to confirm the concentration and homogeneity of the dosing solution.
-
Monitor Animals Closely: Observe animals for clinical signs of toxicity such as weight loss, changes in behavior, ruffled fur, and lethargy.
Issue 2: Poor or Variable Efficacy in Animal Models
Possible Cause:
-
Poor Bioavailability: The formulation may not be adequately delivering the compound to the target tissue.
-
Sub-optimal Dosing: The dose may be too low to achieve a therapeutic effect.
-
Inappropriate Route of Administration: The chosen route may not be optimal for this compound.
Troubleshooting Steps:
-
Optimize Formulation: Experiment with different solubilizing agents and vehicles to improve the bioavailability of this compound.
-
Conduct Pharmacokinetic (PK) Studies: Measure the concentration of the compound in plasma and target tissues over time to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Consider Alternative Routes of Administration: If oral bioavailability is low, explore other routes such as intraperitoneal (IP) or intravenous (IV) injection, if appropriate for the experimental model.
Data Presentation
Table 1: Potential Toxicities of PARP Inhibitors and Monitoring Parameters
| Toxicity Class | Potential Adverse Event | Monitoring Parameters |
| Hematological | Anemia | Complete Blood Count (CBC) - RBC, Hemoglobin, Hematocrit |
| Neutropenia | CBC - Neutrophil Count | |
| Thrombocytopenia | CBC - Platelet Count | |
| Gastrointestinal | Diarrhea, Vomiting | Clinical observation, Body weight |
| General | Fatigue, Lethargy | Behavioral observation, Activity monitoring |
| Weight Loss | Regular body weight measurements | |
| Pulmonary (Rare) | Pneumonitis | Respiratory rate, Clinical observation for labored breathing |
| Long-term (Rare) | MDS/AML | CBC with differential, Peripheral blood smear |
Table 2: Common Vehicles for Poorly Soluble Compounds for In Vivo Studies
| Vehicle | Composition | Advantages | Potential Disadvantages |
| Aqueous Suspension | 0.5-1% Carboxymethylcellulose (CMC) or Methylcellulose (MC) in water | Generally well-tolerated and easy to prepare. | May not be suitable for all poorly soluble compounds. |
| Co-solvent System | Polyethylene glycol 400 (PEG 400), Propylene glycol, or DMSO in saline or water | Can significantly increase solubility. | Can cause toxicity at higher concentrations. |
| Lipid-based Formulation | Corn oil, Sesame oil, or specialized lipid-based excipients | Can improve oral absorption of lipophilic compounds. | May have its own biological effects. |
| Cyclodextrin Solution | Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water | Can form inclusion complexes to enhance solubility. | Can have dose-limiting renal toxicity. |
Experimental Protocols
Protocol 1: General Procedure for a Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant animal model (e.g., mice or rats) of appropriate age, sex, and strain.
-
Group Allocation: Assign animals to several dose groups (e.g., 5, 15, 50, 150 mg/kg) and a vehicle control group (n=3-5 animals per group).
-
Dosing: Administer this compound via the intended route of administration once daily for a predetermined period (e.g., 5-14 days).
-
Clinical Monitoring: Observe animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, behavior, and physical appearance.
-
Hematology and Clinical Chemistry: At the end of the study, collect blood samples for complete blood count and serum chemistry analysis.
-
Necropsy and Histopathology: Perform a gross necropsy on all animals. Collect and preserve major organs for histopathological examination.
-
Data Analysis: Determine the MTD as the highest dose that does not cause significant toxicity or more than 10-20% body weight loss.
Mandatory Visualization
Caption: PARP1 inhibition by KU-0058948 leads to synthetic lethality in HR deficient cells.
Caption: A stepwise workflow for assessing the toxicity of KU-0058948 in animal models.
Caption: A logical guide for selecting an appropriate vehicle for this compound.
Effect of serum concentration on KU-0058948 hydrochloride activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of KU-0058948 hydrochloride, a potent PARP1 inhibitor. This resource includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during in vitro experiments, with a particular focus on the impact of serum concentration on the compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), with an IC50 of 3.4 nM.[1][2][3] PARP1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for the repair of DNA single-strand breaks. By inhibiting PARP1, this compound prevents the repair of these breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the accumulation of unrepaired single-strand breaks leads to the formation of double-strand breaks during DNA replication. This overload of DNA damage results in cell cycle arrest and apoptosis, a concept known as synthetic lethality.
Q2: How does the concentration of serum in my cell culture medium affect the observed activity of this compound?
The presence of serum, typically fetal bovine serum (FBS), in cell culture medium can significantly impact the apparent activity of this compound. The primary reasons for this are:
-
Protein Binding: Small molecule inhibitors like this compound can bind to proteins present in the serum, most notably albumin. This binding is a reversible equilibrium, but only the unbound ("free") fraction of the inhibitor is available to enter cells and interact with its target, PARP1. Consequently, a higher total concentration of the inhibitor is required in the presence of serum to achieve the same effective intracellular concentration. This leads to a rightward shift in the dose-response curve and a higher apparent IC50 value.
-
Growth Factor Signaling: Serum is a complex mixture containing various growth factors that can activate pro-survival signaling pathways in cells. These pathways may partially counteract the cytotoxic effects of PARP inhibition, leading to an underestimation of the inhibitor's potency.
-
Inhibitor Stability: Serum contains enzymes that could potentially metabolize or degrade the inhibitor over the course of a long-term experiment, reducing its effective concentration.
Q3: I am observing a discrepancy between the biochemical IC50 of this compound (3.4 nM) and the IC50 value I'm getting in my cell-based assay. Is this expected?
Yes, this is a common and expected observation. The biochemical IC50 is determined in a purified system containing the isolated PARP1 enzyme and the inhibitor, without the influence of serum proteins or cellular uptake and efflux mechanisms. In contrast, a cell-based assay is a more complex biological system where factors like serum protein binding, cell membrane permeability, and the activity of cellular efflux pumps can all reduce the effective concentration of the inhibitor at its intracellular target. Therefore, the IC50 value obtained from a cell-based assay is typically higher than the biochemical IC50.
Q4: How can I experimentally determine the effect of serum on the activity of this compound in my specific cell line?
To quantify the impact of serum on the activity of this compound, you can perform a serum concentration titration experiment. This involves conducting your standard cell viability or PARP activity assay with a range of serum concentrations in the culture medium (e.g., 0.5%, 2%, 5%, 10% FBS). By determining the IC50 value of the inhibitor at each serum concentration, you can observe the shift in potency and better understand the influence of serum in your experimental system.
Data Presentation
Table 1: Illustrative Example of the Effect of Serum Concentration on the Apparent IC50 of this compound in a Cancer Cell Line.
| Fetal Bovine Serum (FBS) Concentration (%) | Apparent IC50 (nM) | Fold Shift in IC50 (vs. 0.5% FBS) |
| 0.5 | 15 | 1.0 |
| 2 | 45 | 3.0 |
| 5 | 120 | 8.0 |
| 10 | 300 | 20.0 |
Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate the expected trend of increasing apparent IC50 with higher serum concentrations. Actual values will vary depending on the cell line and experimental conditions.
Mandatory Visualization
References
Technical Support Center: KU-0058948 Hydrochloride Washout Procedures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for effectively washing out KU-0058948 hydrochloride from cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific small molecule inhibitor of poly(ADP-ribose) polymerase 1 (PARP1) and PARP2, with IC50 values of 3.4 nM and 1.5 nM, respectively.[1][2][3][4] Its primary mechanism of action involves blocking the repair of DNA single-strand breaks (SSBs). When these unrepaired SSBs are encountered during DNA replication, they are converted into more lethal DNA double-strand breaks (DSBs). In cancer cells with deficiencies in the homologous recombination (HR) pathway for DSB repair (such as those with BRCA1/2 mutations), this accumulation of DSBs leads to cell death, a concept known as synthetic lethality.[5][6] Additionally, KU-0058948 can "trap" PARP enzymes on the DNA, creating toxic complexes that further disrupt DNA replication and contribute to its anti-cancer effects.[6]
Q2: Why would I need to perform a washout experiment with KU-0058948?
A2: Washout experiments are crucial for understanding the reversibility of a drug's effects. By removing KU-0058948 from the cell culture medium, you can investigate whether its inhibition of PARP and the resulting cellular phenotypes (e.g., cell cycle arrest, apoptosis) are transient or permanent. This is critical for studying drug mechanism, cellular recovery, and the potential for intermittent dosing strategies.
Q3: How should I prepare and store this compound for cell culture experiments?
A3: KU-0058948 is a solid that is sparingly soluble in DMSO.[1] To prepare it for use, create a concentrated stock solution (e.g., 10 mM) in cell culture-grade DMSO.[7][8] Gently vortex to ensure it has completely dissolved.[7] Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[3][7][8] When preparing your working concentrations, dilute the stock solution in your complete cell culture medium. Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO used in your highest KU-0058948 concentration.[7]
Q4: What is the general protocol for washing out KU-0058948 from cell cultures?
A4: The general principle is to replace the drug-containing medium with fresh, drug-free medium. For adherent cells, this involves aspirating the medium, washing the cell monolayer gently with a sterile buffer like Phosphate-Buffered Saline (PBS) or drug-free medium, and then adding fresh complete medium.[7] For suspension cells, the process involves pelleting the cells by centrifugation, removing the supernatant, resuspending the cell pellet in fresh drug-free medium or PBS, and repeating the centrifugation and resuspension steps. Typically, two or more wash steps are recommended to ensure complete removal of the compound.[9]
Q5: How can I confirm that the washout was successful?
A5: To verify the effective removal of KU-0058948, you can perform a control experiment. After the washout procedure, collect the supernatant (the final wash medium) and transfer it to a fresh, untreated culture of the same cells (naïve cells).[9] If the washout was successful, these naïve cells should not exhibit the phenotypic effects of KU-0058948 treatment (e.g., they should proliferate normally and not show signs of DNA damage).[9] Additionally, you can assess the resumption of PARP activity in the washed-out cells as a biochemical confirmation of successful drug removal.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Source |
| Target | PARP1 and PARP2 | [1][2] |
| IC50 | PARP1: 3.4 nM; PARP2: 1.5 nM | [1] |
| Molecular Weight | 380.4 g/mol | [1] |
| Formulation | Solid | [1] |
| Solubility | DMSO: 1-10 mg/mL | [1] |
| Storage (Solid) | ≥ 4 years at -20°C | [1] |
| Storage (in DMSO) | 2 weeks at 4°C; 6 months at -80°C | [3] |
Troubleshooting Guide
Table 2: Common Issues and Solutions for KU-0058948 Washout
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Washout (persistent drug effect) | - Insufficient number of washes.- Inadequate volume of wash buffer.- Drug may be retained intracellularly or bound to plasticware. | - Increase the number of wash steps to three.- Use a larger volume of wash buffer for each step (e.g., 10x the volume of the culture medium).- Include a brief incubation (5-10 minutes) with the wash buffer before removal.- Pre-coat plates with a non-binding protein if plastic adherence is suspected. |
| Cell Stress or Detachment (adherent cells) | - Harsh aspiration or pipetting technique.- Use of a wash buffer that is not pre-warmed.- Prolonged exposure to buffer without serum. | - Aspirate and add liquids gently to the side of the well to avoid disturbing the cell monolayer.- Pre-warm all solutions (PBS, medium) to 37°C before use.- Minimize the time cells are in serum-free PBS; consider using complete medium for the wash steps. |
| Low Cell Viability Post-Washout | - The duration of KU-0058948 treatment may have induced irreversible cell death.- The washout procedure itself is causing mechanical stress. | - Perform a time-course experiment to determine the point at which KU-0058948-induced toxicity becomes irreversible.- Handle cells gently during centrifugation and resuspension (for suspension cells).- Ensure the washout procedure itself does not impact cell viability by running a parallel vehicle control (DMSO) washout.[9] |
| High Variability Between Replicates | - Inconsistent timing or technique during the wash steps.- Incomplete removal of wash buffer, leading to dilution of the fresh medium. | - Standardize the protocol and ensure each replicate is handled identically.- After the final wash, carefully aspirate as much of the buffer as possible without disturbing the cells before adding fresh medium. |
Experimental Protocols
Protocol 1: Washout of KU-0058948 from Adherent Cell Cultures
Materials:
-
Adherent cells treated with KU-0058948 or vehicle (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile pipettes and aspiration equipment
Procedure:
-
Aspirate Medium: Carefully aspirate the KU-0058948-containing medium from each well of the cell culture plate.
-
First Wash: Gently add pre-warmed PBS to the side of each well. Use a volume sufficient to cover the cell monolayer (e.g., 1 mL for a 12-well plate). Rock the plate gently for 1-2 minutes. Aspirate the PBS.
-
Second Wash: Repeat the wash step with pre-warmed PBS. For a more thorough washout, you can use pre-warmed complete cell culture medium for this wash.
-
Add Fresh Medium: After completely aspirating the final wash solution, add the appropriate volume of fresh, pre-warmed complete culture medium to each well.
-
Return to Incubator: Return the plate to the incubator and continue the experiment for the desired time points post-washout.
Protocol 2: Washout of KU-0058948 from Suspension Cell Cultures
Materials:
-
Suspension cells treated with KU-0058948 or vehicle (DMSO) in centrifuge tubes
-
Sterile Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
Complete cell culture medium, pre-warmed to 37°C
-
Serological pipettes
-
Centrifuge
Procedure:
-
Pellet Cells: Transfer the cell suspension to a sterile centrifuge tube and centrifuge at a low speed (e.g., 200-300 x g) for 5 minutes to pellet the cells.
-
Aspirate Supernatant: Carefully aspirate the supernatant containing KU-0058948 without disturbing the cell pellet.
-
First Wash: Gently resuspend the cell pellet in 5-10 volumes of pre-warmed, sterile PBS.
-
Centrifuge Again: Repeat the centrifugation step (200-300 x g for 5 minutes).
-
Second Wash: Aspirate the supernatant and repeat the resuspension and centrifugation steps with either PBS or complete culture medium.
-
Resuspend in Fresh Medium: After the final wash, aspirate the supernatant and resuspend the cell pellet in the desired volume of fresh, pre-warmed complete culture medium.
-
Continue Culture: Transfer the cells to a new culture flask or plate and return to the incubator for further analysis.
Mandatory Visualizations
Caption: Experimental workflow for KU-0058948 washout in cell culture.
Caption: Signaling pathway showing the mechanism of action of KU-0058948.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KU-0058948 Datasheet DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting the DNA damage response in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Long-term storage effects on KU-0058948 hydrochloride potency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and potency of KU-0058948 hydrochloride. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C.[1][2] Under these conditions, the compound is reported to be stable for at least four years.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For example, in DMSO, it is recommended to store aliquots at -80°C for up to six months. For shorter-term storage of up to two weeks, 4°C is acceptable.[2] It is best practice to prepare fresh working solutions from a frozen stock for each experiment to ensure maximal potency.[2]
Q3: What are the signs of degradation of this compound?
A3: Degradation can manifest as a loss of biological activity in your experiments, such as a reduced inhibition of PARP activity or a decreased cytotoxic effect on sensitive cell lines. Physical signs can include a change in color or clumping of the solid compound. Analytical methods like HPLC can be used to detect the appearance of degradation products.
Q4: Can I store this compound at room temperature?
A4: Storing solid this compound at room temperature for extended periods is not recommended. While it may be shipped at room temperature, long-term storage at ambient temperatures can lead to a decrease in potency.[3][4]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity of this compound in cellular assays.
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | 1. Ensure the solid compound has been stored at -20°C. 2. Prepare fresh working solutions from a solid stock that is within the recommended shelf life. 3. Avoid multiple freeze-thaw cycles of stock solutions. Aliquot into single-use volumes. 4. If possible, verify the purity and concentration of your stock solution using analytical methods such as HPLC or LC-MS/MS. |
| Improper Handling | 1. Ensure complete solubilization of the compound in the chosen solvent (e.g., DMSO).[1] 2. Vortex and visually inspect to ensure no precipitation has occurred. 3. Use appropriate personal protective equipment when handling the compound. |
| Cell Culture Conditions | 1. Verify the cell line's sensitivity to PARP inhibitors.[2] 2. Ensure consistent cell density and passage number across experiments.[2] 3. Check for mycoplasma contamination, which can affect cellular responses. |
Issue 2: Variability in results between different batches of this compound.
| Possible Cause | Troubleshooting Steps |
| Batch-to-Batch Variation | 1. Purchase the compound from a reputable supplier that provides a certificate of analysis with purity and identity data for each batch. 2. Whenever possible, use the same batch of the compound for a series of related experiments. 3. If you must switch batches, perform a bridging experiment to compare the activity of the new batch with the old one. |
| Differences in Water Content | 1. The hydrochloride salt can be hygroscopic. Ensure the solid is stored in a desiccator, especially if the container is opened frequently. 2. Variations in water content can affect the actual concentration of the active compound when preparing stock solutions by weight. |
Long-Term Storage Effects on Potency: A Summary
While specific public data on the long-term potency of this compound under various conditions is limited, the following table summarizes expected stability based on general guidelines for pharmaceutical compounds (ICH Q1A(R2)) and supplier recommendations.[5][6][7]
| Storage Condition | Form | Expected Potency | Recommended Duration |
| -20°C ± 5°C | Solid | >95% | ≥ 4 years[1] |
| 4°C ± 2°C | Solid | Minor degradation possible over time | Short-term (weeks) |
| 25°C ± 2°C, 60% ± 5% RH | Solid | Potential for significant degradation | Not recommended for long-term storage |
| -80°C | In DMSO | >95% | Up to 6 months[2] |
| 4°C | In DMSO | Gradual degradation | Up to 2 weeks[2] |
Experimental Protocols
Protocol 1: Assessment of this compound Potency using a PARP Activity Assay
This protocol provides a general method to assess the potency of your this compound stock.
1. Reagent Preparation:
- Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
- Prepare a series of dilutions of the compound in the assay buffer.
- Prepare a solution of recombinant PARP1 enzyme, activated DNA, and NAD+ according to the manufacturer's instructions for your specific assay kit.
2. Assay Procedure:
- Add the diluted this compound or vehicle control to the wells of a 96-well plate.
- Add the PARP1 enzyme and activated DNA mixture to each well and incubate for the recommended time to allow for inhibitor binding.
- Initiate the PARP reaction by adding NAD+.
- Incubate for the specified time at the recommended temperature (e.g., 30°C).
- Stop the reaction and measure the PARP activity using the detection method of your assay kit (e.g., colorimetric, fluorescent, or chemiluminescent readout).
3. Data Analysis:
- Subtract the background reading from all wells.
- Normalize the data to the vehicle control (100% activity).
- Plot the percent inhibition versus the log of the inhibitor concentration.
- Calculate the IC50 value using non-linear regression analysis.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.[3][8][9]
1. Sample Preparation:
- Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).
2. Stress Conditions:
- Acidic Hydrolysis: Add 0.1 M HCl and incubate at a specified temperature (e.g., 60°C).
- Basic Hydrolysis: Add 0.1 M NaOH and incubate at a specified temperature (e.g., 60°C).
- Oxidative Degradation: Add 3% H2O2 and incubate at room temperature.
- Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) at room temperature.
- Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 60°C) in the dark.
- For each condition, take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
3. Analysis:
- Analyze the samples by a stability-indicating HPLC method with a UV detector or by LC-MS/MS.
- Monitor for the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
4. Data Presentation:
- Summarize the percentage of the remaining parent compound at each time point for each stress condition in a table.
| Stress Condition | Time (hours) | % this compound Remaining |
| 0.1 M HCl, 60°C | 0 | 100 |
| 2 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 0.1 M NaOH, 60°C | 0 | 100 |
| 2 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 3% H2O2, RT | 0 | 100 |
| 2 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| UV Light, RT | 0 | 100 |
| 2 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 60°C, Dark | 0 | 100 |
| 2 | ||
| 4 | ||
| 8 | ||
| 24 |
Visualizations
Caption: PARP1 signaling pathway in DNA single-strand break repair and the mechanism of inhibition by this compound.
Caption: Experimental workflow for assessing the long-term stability and potency of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 6. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: KU-0058948 Hydrochloride and Fluorescence Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers encountering potential interference from the PARP1 inhibitor, KU-0058948 hydrochloride, in fluorescence-based assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate common sources of assay artifacts, ensuring the reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: How can a small molecule like this compound interfere with my fluorescence assay?
Small molecules can interfere with fluorescence assays through several mechanisms, potentially leading to false-positive or false-negative results.[1][2] It is critical to identify these artifacts early. The primary modes of interference include:
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in your assay, leading to an artificially high signal (false positive).[1]
-
Fluorescence Quenching: The compound may absorb the light emitted by the assay's fluorophore, resulting in a decreased signal (false negative). This is also known as the "inner filter effect".[1][2]
-
Colloidal Aggregation: At higher concentrations, some small molecules can form colloidal aggregates that may sequester and denature proteins, leading to non-specific inhibition.[1] This can be particularly problematic in fluorescence polarization (FP) assays.
-
Chemical Reactivity: The compound might react with assay components, such as the target protein, substrate, or detection reagents.[1]
-
Light Scattering: Compound precipitation or aggregation can lead to light scattering, which may interfere with signal detection.
Q2: I'm observing a dose-dependent increase in signal in my fluorescence-based assay, even in my no-enzyme control wells. What could be the cause?
This is a classic symptom of autofluorescence .[1] The this compound itself is likely fluorescent at the wavelengths you are using. To confirm this, you should run a control experiment with just the compound in the assay buffer.
Q3: My inhibitor, this compound, is showing a very steep, non-sigmoidal dose-response curve. What could be the issue?
A very steep, non-sigmoidal dose-response curve can be indicative of colloidal aggregation .[1] This is often sensitive to the presence of detergents. You may also observe high variability between replicate wells.[1]
Q4: What is an orthogonal assay, and why is it important?
An orthogonal assay is a method that measures the same biological endpoint but uses a different technology or principle.[2] For example, if you are using a fluorescence-based assay to measure PARP1 activity, an orthogonal assay could be a chemiluminescence-based or an HTRF (Homogeneous Time-Resolved Fluorescence) assay.[3][4][5][6] Using an orthogonal assay is crucial to confirm that the activity observed with this compound is due to its specific effect on the target and not an artifact of the primary assay format.[2]
Troubleshooting Guides
If you suspect that this compound is interfering with your fluorescence assay, follow this step-by-step troubleshooting guide.
Issue 1: Suspected Autofluorescence
Symptoms:
-
A dose-dependent increase in signal in a fluorescence-based assay.[1]
-
The signal is present even in the absence of the target protein or other key assay components.[1]
Troubleshooting Protocol:
-
Prepare a serial dilution of this compound in the same assay buffer used for your primary experiment.
-
Include control wells containing only the assay buffer (blank).
-
Read the plate using the same filter set (excitation and emission wavelengths) as your primary assay.
-
Analyze the data: If you observe a concentration-dependent increase in fluorescence from the compound alone, this confirms autofluorescence.[1]
Issue 2: Suspected Compound Aggregation
Symptoms:
-
A very steep, non-sigmoidal dose-response curve in an inhibition assay.[1]
-
Activity is sensitive to the presence of detergents (e.g., Triton X-100).[1]
-
High variability in results between replicate wells.[1]
Troubleshooting Protocol:
-
Repeat the primary assay with the inclusion of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.[1][7]
-
Compare the dose-response curves with and without the detergent.
-
Analyze the data: If the inhibitory activity of this compound is significantly reduced or eliminated in the presence of the detergent, this is strong evidence for inhibition by colloidal aggregation.[1]
Data Presentation
Table 1: Troubleshooting Summary for Potential this compound Interference
| Symptom | Potential Cause | Recommended Action | Expected Outcome if Cause is Confirmed |
| Dose-dependent signal increase in no-enzyme controls | Autofluorescence | Run compound-only control experiment | This compound alone will show a concentration-dependent fluorescent signal. |
| Steep, non-sigmoidal dose-response curve | Colloidal Aggregation | Add 0.01% Triton X-100 to the assay buffer | The dose-response curve will shift to the right or be eliminated. |
| Inconsistent results across multiple fluorescence platforms | Assay-specific artifact | Perform an orthogonal assay (e.g., chemiluminescence) | The inhibitory activity should be reproducible in the orthogonal assay. |
| Signal decreases over time | Photobleaching or compound instability | Read plate immediately after incubation; protect from light | Signal stability will improve. |
Experimental Protocols
Protocol 1: Control Experiment for Autofluorescence
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in your assay buffer, starting from the highest concentration used in your primary assay.
-
Plate Layout:
-
Columns 1-10: Serial dilution of this compound.
-
Column 11: Assay buffer only (negative control).
-
Column 12: Positive control fluorophore used in your assay (if applicable).
-
-
Incubation: Incubate the plate under the same conditions as your primary assay (temperature and duration).
-
Measurement: Read the fluorescence intensity using the same excitation and emission wavelengths as your primary assay.
-
Data Analysis: Subtract the average fluorescence of the negative control wells from all other wells. Plot the fluorescence intensity against the concentration of this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Orthogonal Assay - Chemiluminescent PARP1 Assay
As an alternative to fluorescence-based methods, a chemiluminescent assay can be used to measure PARP1 activity. This type of assay is less susceptible to interference from colored or fluorescent compounds.
Principle: This assay measures the incorporation of biotinylated NAD+ into histone proteins coated on a microplate. The biotinylated histones are then detected using streptavidin-HRP and a chemiluminescent substrate.[5][6]
Brief Methodology:
-
Coat Plate: Coat a 96-well white plate with histone proteins.
-
Enzyme Reaction: Add PARP1 enzyme, activated DNA, and a mixture of NAD+ and biotinylated NAD+ to the wells. Add this compound at various concentrations.
-
Incubation: Incubate to allow for the PARPylation reaction to occur.
-
Detection: Wash the plate and add streptavidin-HRP, followed by a chemiluminescent substrate.
-
Measurement: Read the chemiluminescent signal using a luminometer. A decrease in signal indicates inhibition of PARP1 activity.
Visualizations
Caption: Troubleshooting workflow for suspected assay interference.
Caption: PARP1 signaling pathway and the action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. revvity.com [revvity.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Validating the On-Target Activity of KU-0058948 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of KU-0058948 hydrochloride's on-target activity against other prominent PARP inhibitors. The information is supported by experimental data and detailed protocols to assist in the evaluation of this compound for research and drug development purposes.
This compound is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), particularly PARP1, a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks.[1][2][3] Its mechanism of action relies on the concept of synthetic lethality, where in cancer cells with deficient homologous recombination (HR) DNA repair pathways (e.g., those with BRCA1/2 mutations), the inhibition of PARP-mediated repair of single-strand breaks leads to the accumulation of double-strand breaks during replication, ultimately resulting in cell cycle arrest and apoptosis.[1][4]
Comparative Analysis of On-Target Activity
The on-target activity of this compound is best understood through direct comparison with other well-characterized PARP inhibitors. The following tables summarize the biochemical potency and cellular activity of this compound alongside several alternative PARP inhibitors.
Biochemical Potency: Inhibition of PARP Enzymes
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting its target enzyme. The data below, compiled from various studies, showcases the high potency of KU-0058948 against PARP1 and PARP2.
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity Profile |
| KU-0058948 | 3.4 [1][2][3] | 1.5 | Selective over PARP3 and PARP4 |
| Olaparib | ~0.5 - 1[5] | ~0.2 - 0.3[6] | Active against PARP1 and PARP2 |
| Veliparib (B1684213) (ABT-888) | ~4 - 5[5] | ~2 - 4[6] | Inhibits both PARP1 and PARP2[7] |
| Talazoparib | ~0.57[4] | ~0.2[6] | Potent inhibitor of PARP1 and PARP2[8] |
| Rucaparib | ~0.5 - 1[5] | ~0.2 - 0.3[6] | Potent against PARP1 and PARP2 |
| Niraparib | ~4 - 5[5] | ~2 - 4[6] | Selective for PARP1/2[5] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
Cellular Activity: Cytotoxicity in Cancer Cell Lines
The effectiveness of a PARP inhibitor in a cellular context is crucial for its therapeutic potential. The following table presents the cytotoxic activity (IC50) of various PARP inhibitors in different cancer cell lines, highlighting their potency in inducing cell death, particularly in those with DNA repair deficiencies.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| KU-0058948 | AML cell lines | Acute Myeloid Leukemia | Efficacious, synergistic with HDAC inhibitors[9] |
| Olaparib | MDA-MB-468 (TNBC) | Triple-Negative Breast Cancer | ~3[10] |
| Olaparib | LNCaP | Prostate Cancer | 6[11] |
| Veliparib | Ishikawa | Endometrial Carcinoma | 133.5[12] |
| Talazoparib | MDA-MB-231 (TNBC) | Triple-Negative Breast Cancer | 0.48[13] |
| Talazoparib | MM134 (ILC) | Invasive Lobular Carcinoma | 0.038[14] |
| Rucaparib | HCC1806 (TNBC) | Triple-Negative Breast Cancer | 0.9[13] |
| Niraparib | BT549 (TNBC) | Triple-Negative Breast Cancer | 7[13] |
Experimental Protocols
Detailed methodologies are essential for the validation and replication of experimental findings. The following are protocols for key experiments to validate the on-target activity of this compound.
Biochemical PARP Inhibition Assay (Chemiluminescent)
This assay quantifies the in vitro potency of an inhibitor against PARP enzymes.
Materials:
-
Recombinant human PARP1 or PARP2 enzyme
-
Histone-coated 96-well plates
-
Assay buffer (e.g., 50 mM Tris pH 8.0, 1 mM DTT)
-
Biotinylated NAD+
-
This compound and other test inhibitors
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound and other inhibitors in assay buffer.
-
To the histone-coated wells, add the assay buffer, the inhibitor dilutions, and the PARP enzyme.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for 1-2 hours.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP conjugate and incubate for 1 hour.
-
Wash the plate again.
-
Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.[15]
-
Calculate the IC50 values from the dose-response curves.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a compound binds to its intended target within a cellular environment.[2][16]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Equipment for SDS-PAGE and Western blotting
-
Primary antibody against PARP1
-
HRP-conjugated secondary antibody
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound at various concentrations or with a vehicle control for 1 hour at 37°C.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and divide them into aliquots for different temperature points.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thawing or by adding lysis buffer.
-
Centrifuge the lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble PARP1 in each sample by Western blotting.[17][18]
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Western Blotting for PARP Activity and Apoptosis Induction
This technique is used to assess the downstream effects of PARP inhibition.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer
-
Antibodies: anti-PAR, anti-cleaved PARP1, anti-total PARP1, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C. To assess PARP activity, probe for poly(ADP-ribose) (PAR). To assess apoptosis, probe for cleaved PARP1.[19][20][21]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the image. A decrease in PAR levels indicates inhibition of PARP activity, while an increase in cleaved PARP1 indicates apoptosis induction.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the inhibitor on cancer cells.
Materials:
-
Cancer cell line
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.[22]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[23][24]
Visualizations
PARP1 Signaling Pathway in DNA Repair
References
- 1. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeting the DNA damage response in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Adaptive Olaparib Resistance Effects on Cisplatin Sensitivity in Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Blocking PARP activity with the inhibitor veliparib enhances radiotherapy sensitivity in endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 14. symposium.foragerone.com [symposium.foragerone.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. texaschildrens.org [texaschildrens.org]
- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of PARP Trapping: KU-0058948 Hydrochloride vs. Rucaparib
In the landscape of PARP inhibitors, the ability to trap PARP enzymes on DNA is a key determinant of cytotoxic efficacy. This guide provides a comparative overview of two such inhibitors: the research compound KU-0058948 hydrochloride and the clinically approved drug Rucaparib. We will delve into their mechanisms, compare their PARP trapping efficiencies with available data, and detail the experimental protocols used to derive these findings.
Mechanism of Action: Beyond Catalytic Inhibition
Both this compound and Rucaparib function by inhibiting the catalytic activity of PARP enzymes, primarily PARP1 and PARP2. This inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains, a critical step in the repair of single-strand DNA breaks (SSBs). However, their anticancer effects are significantly enhanced by a second mechanism: PARP trapping.
This process involves the stabilization of the PARP-DNA complex, leading to the formation of cytotoxic lesions that obstruct DNA replication forks. The resulting replication stress triggers cell cycle arrest and, ultimately, synthetic lethality in cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. The efficiency of PARP trapping varies among inhibitors and is a crucial factor in their therapeutic potential.
Quantitative Comparison of PARP Trapping Efficiency
The following table summarizes the available quantitative data for this compound and Rucaparib, focusing on their ability to inhibit PARP and trap it on DNA. It is important to note that the data presented here may be derived from different studies and experimental conditions, which should be taken into account when making direct comparisons.
| Parameter | This compound | Rucaparib | Reference |
| PARP1 Enzymatic Inhibition (IC50) | ~3.4 nM | ~1.4 nM | |
| PARP Trapping (Relative to Vehicle) | Data not publicly available | Potent PARP trapper | |
| Cell Lines Tested | Various cancer cell lines | Various cancer cell lines |
Note: Direct comparative studies on the PARP trapping efficiency of this compound and Rucaparib are limited in the public domain. The provided data is based on individual studies.
Experimental Protocols
The following are representative experimental protocols used to assess PARP inhibition and trapping.
1. PARP Enzymatic Inhibition Assay
-
Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of PARP1 by 50% (IC50).
-
Methodology:
-
Recombinant human PARP1 enzyme is incubated with a histone-coated plate.
-
A reaction mixture containing biotinylated NAD+ (the substrate for PARP) and the test compound (KU-0058948 or Rucaparib) at various concentrations is added.
-
The plate is incubated to allow the PARP enzyme to attach biotinylated ADP-ribose units to the histones.
-
The reaction is stopped, and the plate is washed.
-
Streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated ADP-ribose.
-
A colorimetric HRP substrate is added, and the absorbance is measured to quantify the amount of PARP activity.
-
IC50 values are calculated by plotting the percentage of PARP inhibition against the log of the inhibitor concentration.
-
2. PARP Trapping Assay (In-cell)
-
Objective: To quantify the amount of PARP1 trapped on the DNA in cells treated with a PARP inhibitor.
-
Methodology:
-
Cancer cells (e.g., Capan-1) are seeded in multi-well plates and allowed to attach overnight.
-
Cells are treated with varying concentrations of the PARP inhibitor (KU-0058948 or Rucaparib) or a vehicle control for a specified period (e.g., 24 hours).
-
Cells are lysed with a buffer containing detergents to separate soluble proteins from chromatin-bound proteins.
-
The chromatin-bound fraction is then isolated by centrifugation.
-
The amount of PARP1 in the chromatin fraction is quantified using an ELISA-based method or by Western blotting.
-
Results are typically expressed as the fold increase in trapped PARP1 relative to the vehicle-treated control cells.
-
Visualizing the Mechanisms and Workflows
PARP Trapping Mechanism
Caption: Mechanism of PARP trapping by inhibitors.
Experimental Workflow for PARP Trapping Assay
A Comparative Guide to the Efficacy of KU-0058948 Hydrochloride and Other PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the poly (ADP-ribose) polymerase (PARP) inhibitor KU-0058948 hydrochloride against other prominent PARP inhibitors, including Olaparib, Rucaparib, Niraparib, Talazoparib, and Veliparib. The information is supported by experimental data to assist in research and development decisions.
Introduction to PARP Inhibition
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs).[1] Inhibition of PARP enzymes leads to the accumulation of unrepaired SSBs, which can result in the formation of cytotoxic double-strand breaks (DSBs) during DNA replication.[1] In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death through a mechanism known as synthetic lethality.[1]
Mechanism of Action of PARP Inhibitors
PARP inhibitors primarily function through two mechanisms:
-
Catalytic Inhibition : They competitively bind to the NAD+ binding site in the catalytic domain of PARP enzymes (primarily PARP1 and PARP2), preventing the synthesis of poly (ADP-ribose) (PAR) chains. This blockage of PARylation inhibits the recruitment of other DNA repair proteins to the site of damage.
-
PARP Trapping : This mechanism involves the stabilization of the PARP-DNA complex. The inhibitor, bound to the PARP enzyme, prevents its dissociation from the DNA, creating a cytotoxic lesion that obstructs DNA replication and transcription.[2] The potency of PARP trapping is a significant determinant of the cytotoxic efficacy of different PARP inhibitors.[3]
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of this compound and other well-established PARP inhibitors.
Table 1: In Vitro Enzymatic Inhibition (IC50)
This table presents the half-maximal inhibitory concentration (IC50) of various PARP inhibitors against PARP1 and PARP2 enzymes. Lower IC50 values indicate greater potency.
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| This compound | 3.4 [4][5] | 1.5 [4] |
| Olaparib | 1-19[6] | 1-251[6] |
| Rucaparib | 0.8-3.2[6] | 28.2[6] |
| Niraparib | 2-35[6] | 2-15.3[6] |
| Talazoparib | 0.5-1[7] | ~0.2[3] |
| Veliparib | 4-5[7] | 2-4[3] |
Note: IC50 values are compiled from various sources and may have been determined under different experimental conditions.
Table 2: Cellular Potency in Cancer Cell Lines (LC50 in µM)
This table shows the half-maximal lethal concentration (LC50) of PARP inhibitors in different ovarian cancer cell lines, illustrating their cytotoxic effects. PEO1 and UWB1.289 are BRCA2 and BRCA1 mutant cell lines, respectively, while PEO4 and UWB1.289 + BRCA1 are their corresponding BRCA-proficient counterparts.
| Inhibitor | PEO1 (BRCA2 mutant) | PEO4 (BRCA2 wild-type) | UWB1.289 (BRCA1 mutant) | UWB1.289 + BRCA1 (BRCA1 wild-type) |
| Olaparib | 0.1405 | 0.4935 | 0.0091 | 0.2446 |
| Rucaparib | 0.0417 | 0.5332 | 0.0066 | 0.2592 |
| Niraparib | 0.2168 | 0.9263 | 0.0178 | Not Reported |
| Talazoparib | 0.00008 | 0.00017 | 0.00005 | Not Reported |
| Veliparib | 4.445 | 8.2154 | 0.1745 | 8.2640 |
Data is sourced from a comparative study on BRCA mutant high-grade serous ovarian cancer models.[8] Data for this compound in these specific cell lines was not available in the cited literature.
Signaling Pathways and Experimental Workflows
PARP-Mediated DNA Repair and Inhibition Pathway
The following diagram illustrates the role of PARP in single-strand break repair and the mechanism of action of PARP inhibitors, leading to synthetic lethality in HR-deficient cells.
Caption: PARP signaling in DNA repair and the mechanism of PARP inhibitors.
Experimental Workflow for Efficacy Comparison
The following diagram outlines a typical workflow for comparing the in vitro efficacy of different PARP inhibitors.
Caption: Workflow for in vitro comparison of PARP inhibitor efficacy.
Experimental Protocols
PARP Enzyme Inhibition Assay (Colorimetric)
This protocol is a generalized method for determining the IC50 value of a PARP inhibitor.
Materials:
-
Recombinant human PARP1 or PARP2 enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Activated DNA
-
PARP inhibitor compounds (e.g., this compound)
-
Assay buffer
-
Wash buffer (e.g., PBST)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Plate Preparation: Coat a 96-well plate with histones and incubate. Wash the plate with wash buffer and block with a suitable blocking agent.
-
Inhibitor Preparation: Prepare serial dilutions of the PARP inhibitors in the assay buffer.
-
Reaction Setup: Add the assay buffer, activated DNA, biotinylated NAD+, and the diluted PARP inhibitors to the wells.
-
Enzyme Addition: Add the PARP enzyme to each well to initiate the reaction. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Detection: Wash the plate. Add Streptavidin-HRP and incubate. After another wash, add the TMB substrate and incubate until color develops.
-
Measurement: Stop the reaction with the stop solution and read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and plot a dose-response curve to determine the IC50 value.
Cell Viability (MTS) Assay
This protocol outlines a method for assessing the cytotoxic effect of PARP inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., BRCA mutant and wild-type)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
PARP inhibitor compounds
-
MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the PARP inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTS Addition: Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot a dose-response curve to calculate the LC50 or GI50 value.
Conclusion
This compound demonstrates potent inhibition of both PARP1 and PARP2 enzymes, with IC50 values in the low nanomolar range, comparable to or exceeding some clinically approved PARP inhibitors. Its efficacy in cellular assays, particularly in HR-deficient cancer cells, would be a critical determinant of its therapeutic potential. The provided data and protocols offer a framework for the direct and objective comparison of this compound with other PARP inhibitors in a research setting. Further investigation into its PARP trapping ability and in vivo efficacy is warranted to fully elucidate its clinical promise.
References
- 1. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
Predicting Sensitivity to KU-0058948 Hydrochloride: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting sensitivity to the potent poly(ADP-ribose) polymerase (PARP) inhibitor, KU-0058948 hydrochloride. The information presented herein is based on preclinical experimental data to aid in the strategic design of further research and development of this compound.
Introduction to this compound
This compound is a highly potent and specific inhibitor of PARP1, a key enzyme in the base excision repair (BER) pathway that resolves single-strand DNA breaks (SSBs).[1] By inhibiting PARP1, KU-0058948 leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate more cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in the homologous recombination (HR) pathway for DSB repair, this accumulation of DSBs leads to synthetic lethality and selective cell killing.
Biomarkers for Predicting Sensitivity
The primary biomarkers for predicting sensitivity to PARP inhibitors, including this compound, are defects in the HR DNA repair pathway. The most well-established of these are mutations in the BRCA1 and BRCA2 genes.
Homologous Recombination Deficiency (HRD)
Cells with HRD are unable to efficiently repair DNA DSBs, making them highly dependent on the PARP-mediated BER pathway for survival. This creates a synthetic lethal relationship that can be exploited by PARP inhibitors.
Key HRD Biomarkers:
-
BRCA1 and BRCA2 Mutations: Germline and somatic mutations in these tumor suppressor genes are the most validated predictors of response to PARP inhibitors.
-
Other HR Pathway Gene Mutations: Mutations in other genes involved in the HR pathway, such as ATM, CHEK2, and PALB2, are also being investigated as potential biomarkers.
-
RAD51 Foci Formation: RAD51 is a crucial protein for HR that forms nuclear foci at sites of DNA damage. A reduced ability to form RAD51 foci is a functional indicator of HRD.
-
γ-H2AX Foci Formation: Phosphorylation of the histone variant H2AX (to form γ-H2AX) is an early response to DNA DSBs. Increased levels of γ-H2AX foci can indicate a higher burden of DNA damage and a potential reliance on PARP-mediated repair, although its direct correlation with PARP inhibitor sensitivity is still under investigation.[2]
Comparative Performance of this compound
Preclinical data demonstrates the enhanced sensitivity of cells with HRD to this compound.
Table 1: In Vitro Sensitivity of Mouse Embryonic Stem Cells to this compound
| Cell Line Genotype | IC50 (nM) of KU-0058948 | Fold Sensitization (vs. Wild-Type) |
| Brca2 Wild-Type | ~100 | 1 |
| Brca2 Heterozygous | ~100 | 1 |
| Brca2 Deficient | <1 | >100 |
Data extracted from a clonogenic survival curve of Brca2 wild-type, heterozygous, and deficient mouse ES cells continuously exposed to KU-0058948.[3]
Comparison with Other PARP Inhibitors
While direct head-to-head preclinical studies comparing this compound with other PARP inhibitors in the same cancer cell lines are limited in the public domain, data for other well-established PARP inhibitors highlight the importance of HRD status in determining sensitivity.
Table 2: Comparative IC50 Values of Olaparib and Rucaparib in Breast and Ovarian Cancer Cell Lines
| Cell Line | Cancer Type | BRCA1/2 Status | Olaparib IC50 (µM) | Rucaparib IC50 (µM) |
| MDA-MB-436 | Breast | BRCA1 mutant | Not Specified | Not Specified |
| HCC1937 | Breast | BRCA1 mutant | ~96[4] | Not Specified |
| PEO1 | Ovarian | BRCA2 mutant | 25.0[4] | 2.5[5] |
| COLO704 | Ovarian | BRCA1/2 wild-type | Not Specified | 2.5[5] |
| Multiple Breast Cancer Cell Lines | Breast | Various | 0.6 - 19.8[4] | Not Specified |
IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Cell Viability (MTT) Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability following treatment with a PARP inhibitor.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or other PARP inhibitors for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.
RAD51 Foci Formation Assay
This immunofluorescence-based assay quantifies the formation of RAD51 foci in the nucleus, a key step in homologous recombination.
Protocol:
-
Cell Culture and Treatment: Seed cells on glass coverslips. Treat with a DNA damaging agent (e.g., ionizing radiation) to induce DSBs, followed by incubation with the PARP inhibitor.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.
-
Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against RAD51, followed by a fluorescently-labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Acquire images using a fluorescence microscope.
-
Quantification: Count the number of RAD51 foci per nucleus. A cell is typically considered positive if it has ≥5 foci. The percentage of RAD51-positive cells is then determined.
γ-H2AX Foci Formation Assay
This immunofluorescence assay detects the phosphorylation of H2AX at serine 139, an early cellular response to DNA double-strand breaks.
Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with the PARP inhibitor.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.
-
Immunostaining: Block and then incubate with a primary antibody against phospho-H2AX (Ser139), followed by a fluorescently-labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Acquire images using a fluorescence microscope.
-
Quantification: Count the number of γ-H2AX foci per nucleus.
Visualizing the Mechanism of Action and Experimental Workflow
References
Validating the Synergistic Power of KU-0058948 Hydrochloride in Acute Myeloid Leukemia: A Comparative Guide
For Immediate Release
[City, State] – [Date] – In the landscape of acute myeloid leukemia (AML) treatment, where chemotherapy resistance and relapse remain significant hurdles, the exploration of novel therapeutic strategies is paramount. This guide provides a comprehensive comparison of the synergistic interactions of KU-0058948 hydrochloride, a potent PARP1 inhibitor, with the histone deacetylase (HDAC) inhibitor MS-275 (Entinostat), benchmarked against standard-of-care and other targeted therapies in AML. This report is intended for researchers, scientists, and drug development professionals actively seeking to advance AML therapeutics.
Unveiling a Potent Synergy: this compound and MS-275
Preclinical evidence robustly demonstrates a synergistic cytotoxic effect when combining this compound with the HDAC inhibitor MS-275 in AML cells. This synergy is particularly noteworthy in AML, a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The combination has been shown to be effective in both AML cell lines and primary patient samples, suggesting a promising therapeutic avenue.
The synergy of this combination is quantified by a Combination Index (CI) of less than 0.8, indicating a significant synergistic relationship between the two compounds. This potentiation of cytotoxicity allows for the use of lower, non-cytotoxic concentrations of each agent to achieve a significant anti-leukemic effect.
Mechanism of Synergistic Action
The synergistic interaction between this compound and MS-275 is rooted in their complementary mechanisms of action targeting DNA repair pathways and inducing apoptosis. KU-0058948, as a PARP1 inhibitor, blocks the repair of single-strand DNA breaks. When these breaks are not repaired, they can lead to the formation of more lethal double-strand breaks during DNA replication.
HDAC inhibitors, such as MS-275, are known to induce changes in chromatin structure and gene expression. In the context of this synergy, MS-275 potentiates the cytotoxic effects of KU-0058948 by likely further compromising the DNA damage response (DDR) pathways within the leukemic cells. This dual assault on the cancer cells' ability to repair DNA damage leads to an accumulation of genomic instability, ultimately triggering programmed cell death (apoptosis).
dot
Comparative Analysis of KU-0058948 Hydrochloride: A Guide to Enzyme Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic cross-reactivity of KU-0058948 hydrochloride, a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). Understanding the selectivity of small molecule inhibitors is paramount for accurate interpretation of experimental results and for the development of targeted therapeutics with minimal off-target effects. This document summarizes the available quantitative data on the interaction of KU-0058948 with other enzymes, details relevant experimental protocols, and visualizes key biological pathways and workflows.
Executive Summary
This compound is a highly potent inhibitor of PARP1 with a reported half-maximal inhibitory concentration (IC50) of 3.4 nM.[1][2] Available data demonstrates a degree of selectivity for PARP1 and PARP2 over other members of the PARP family, such as PARP3, PARP4, and tankyrase.[2] While potent against PARP1 and PARP2, its inhibitory activity is significantly lower for other tested PARP enzymes.[2] Information regarding its broader cross-reactivity against other enzyme families, such as kinases, is not extensively detailed in the currently available literature. This guide focuses on the comparative inhibition of KU-0058948 across the PARP family.
Data Presentation: Cross-Reactivity of KU-0058948 with PARP Family Enzymes
The following table summarizes the in vitro inhibitory activity of KU-0058948 against several members of the PARP enzyme family. The data highlights its potent inhibition of PARP1 and PARP2, with substantially less activity against other tested PARPs.
| Enzyme Target | IC50 (nM) | Fold Selectivity vs. PARP1 |
| PARP1 | 3.4 | 1 |
| PARP2 | 1.5 | 0.44 |
| PARP3 | 40 | 11.8 |
| PARP4 | 1,200 | 352.9 |
| Tankyrase | >10,000 | >2941 |
Data sourced from Cayman Chemical product information sheet.[2]
Mandatory Visualization
PARP1 Signaling Pathway in DNA Single-Strand Break Repair
The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway, a key process for repairing DNA single-strand breaks (SSBs).
Caption: Role of PARP1 in DNA single-strand break repair and its inhibition by KU-0058948.
Experimental Workflow for Determining IC50 Values
The diagram below outlines a typical workflow for determining the IC50 value of an inhibitor against a target enzyme using a biochemical assay.
Caption: General experimental workflow for determining enzyme inhibitor IC50 values.
Experimental Protocols
Biochemical Assay for PARP1 and PARP2 Inhibition (IC50 Determination)
This protocol describes a representative method for determining the in vitro inhibitory activity of this compound against PARP1 and PARP2.
Materials:
-
Recombinant human PARP1 and PARP2 enzymes
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT)
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Biotinylated NAD+
-
Histone H1 (or other suitable PARP substrate)
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
96-well assay plates (high-binding)
-
Plate reader
Procedure:
-
Plate Coating: Coat a 96-well plate with Histone H1 overnight at 4°C. Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Inhibitor Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Reaction Mixture: Prepare a reaction mixture containing the respective PARP enzyme (PARP1 or PARP2) and activated DNA in assay buffer.
-
Incubation with Inhibitor: Add the various concentrations of this compound to the wells, followed by the addition of the enzyme reaction mixture. Incubate for 15 minutes at room temperature.
-
Initiation of Reaction: Start the enzymatic reaction by adding a mixture of NAD+ and biotinylated NAD+ to each well. Incubate for 60 minutes at 30°C.
-
Detection: Wash the plate to remove unincorporated NAD+. Add Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Signal Development: After another wash step, add the HRP substrate and allow the color to develop. Stop the reaction with a stop solution (e.g., 1 M H2SO4).
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
Discussion and Comparison with Alternatives
This compound is a potent inhibitor of both PARP1 and PARP2.[2] Its high potency for these two enzymes suggests it is a valuable tool for studying the roles of these key DNA damage repair proteins. The significant drop in activity against PARP3 and PARP4 indicates a good degree of selectivity within the PARP family.[2]
When comparing KU-0058948 to other PARP inhibitors, it is important to consider their respective selectivity profiles. For instance, some first-generation PARP inhibitors, such as Olaparib and Rucaparib, also exhibit dual inhibition of PARP1 and PARP2. Newer generation inhibitors are being developed with higher selectivity for PARP1 over PARP2, which is hypothesized to potentially reduce certain hematological toxicities. The choice of inhibitor will therefore depend on the specific research question. If the goal is to inhibit the primary DNA damage-induced PARP activity, a potent PARP1/2 inhibitor like KU-0058948 is a suitable choice. However, if the aim is to dissect the specific roles of PARP1 versus PARP2, a more selective inhibitor for one isoform might be preferable.
It is crucial to note the absence of comprehensive public data on the cross-reactivity of KU-0058948 against a broad panel of other enzyme families, such as kinases. While many small molecule inhibitors can have off-target effects, the extent to which KU-0058948 interacts with kinases at physiologically relevant concentrations is not well-documented in the provided search results. Researchers should exercise caution and consider performing broader selectivity profiling if off-target effects are a concern in their experimental system.
References
Correlating In Vitro Potency to In Vivo Efficacy for the PARP Inhibitor KU-0058948 Hydrochloride: A Comparative Guide
For researchers and drug development professionals, establishing a strong correlation between in vitro activity and in vivo efficacy is a cornerstone of preclinical assessment. This guide provides a comparative analysis of the Poly (ADP-ribose) polymerase (PARP) inhibitor, KU-0058948 hydrochloride, alongside other prominent PARP inhibitors, with a focus on its efficacy in Acute Myeloid Leukemia (AML). While KU-0058948 is a potent inhibitor of the PARP1 enzyme, publicly available quantitative data on its cellular cytotoxicity and in vivo performance is limited. This guide synthesizes the available information and presents a framework for its evaluation by comparing it with well-characterized alternatives like Olaparib and Talazoparib.
Mechanism of Action: The Principle of Synthetic Lethality
PARP inhibitors capitalize on the concept of synthetic lethality. They block PARP enzymes, primarily PARP1 and PARP2, which are crucial for repairing DNA single-strand breaks (SSBs). When PARP is inhibited, these SSBs go unrepaired and, during DNA replication, degenerate into more lethal DNA double-strand breaks (DSBs). In healthy cells, these DSBs can be efficiently repaired by the Homologous Recombination (HR) pathway. However, many cancer cells, including certain subtypes of AML, have defects in the HR pathway (a state known as "BRCAness"). In these HR-deficient cells, the accumulation of DSBs cannot be resolved, leading to genomic instability, cell cycle arrest, and ultimately, apoptotic cell death.
In Vitro Efficacy: A Comparative Overview
For comparison, data for other PARP inhibitors tested in common AML cell lines are presented below. Talazoparib, in particular, has demonstrated potent anti-proliferative effects across a diverse range of AML cells.[3]
| Inhibitor | Cell Line | IC50 (Cell Viability) | Reference |
| This compound | AML Cell Lines | Data Not Available | - |
| Talazoparib | MOLM-13 | ~7 nM (in combination) | [4] |
| MV4-11 | ~8 nM (in combination) | [4] | |
| SUP-B15 (ALL) | 24 nM (at 24h) | [5] | |
| Olaparib | MOLM-13 | Data Not Available | - |
| MV4-11 | Data Not Available | - | |
| PJ34 | Various Cancer Lines | Effective at µM concentrations | [6] |
Note: IC50 values can vary significantly based on assay conditions and duration of exposure. The values above are for comparative reference.
In Vivo Efficacy: Preclinical Animal Models
The definitive test of a drug's potential is its performance in vivo. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are the standard for preclinical efficacy studies. Research indicates that KU-0058948 is effective in delaying AML progression in vivo.[2] Furthermore, its efficacy is enhanced when combined with the HDAC inhibitor MS-275.[2][7]
To contextualize this, the following table summarizes reported in vivo data for comparator PARP inhibitors in AML models. These studies demonstrate that potent PARP inhibition can lead to significant anti-leukemic activity.
| Inhibitor | Animal Model | Dosing Regimen | Key Efficacy Outcome | Reference |
| This compound | AML Xenograft | Data Not Available | Delays AML progression | [2] |
| Talazoparib | MOLM-13 Systemic Xenograft | Not Specified | Reduced tumor burden, prolonged overall survival | [3] |
| Olaparib | IDH1/2-mutant AML PDX | 100 mg/kg, IP, 6 days/week | Reduced overall engraftment and leukemia-initiating cell frequency | [3] |
PDX: Patient-Derived Xenograft; IP: Intraperitoneal.
In Vitro to In Vivo Correlation: Bridging the Gap
A strong in vitro to in vivo correlation (IVIVC) is critical for predicting clinical success. For PARP inhibitors, this correlation hinges on several factors:
-
Potency vs. Exposure: A low in vitro IC50 is promising, but the drug must achieve and maintain concentrations above this threshold in the tumor tissue in vivo.
-
Pharmacokinetics: The drug's absorption, distribution, metabolism, and excretion (ADME) profile determines its bioavailability and half-life, influencing the dosing regimen required to maintain therapeutic levels.
-
Target Engagement: The inhibitor must effectively engage and inhibit the PARP enzyme within the tumor in the complex in vivo environment.
While specific data for a quantitative IVIVC analysis of KU-0058948 is not available, the qualitative reports of both its in vitro and in vivo efficacy in AML suggest a positive correlation.[2] The high enzymatic potency of KU-0058948 likely translates to effective target inhibition in animal models, leading to the observed delay in tumor progression.
Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible and comparable data. Below are representative workflows for key in vitro and in vivo assays used to evaluate PARP inhibitors.
In Vitro Cytotoxicity Assay Workflow
This workflow outlines the steps to determine the IC50 value of a PARP inhibitor against a cancer cell line.
In Vivo Xenograft Efficacy Study Workflow
This workflow describes a typical study to assess the anti-tumor efficacy of a PARP inhibitor in a mouse model.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. In Vivo Anti-Tumor Effect of PARP Inhibition in IDH1/2 Mutant MDS/AML Resistant to Targeted Inhibitors of Mutant IDH1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the role of PARP1 inhibition in enhancing antibody–drug conjugate therapy for acute leukemias: insights from DNA damage response pathway interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. Targeting the DNA damage response in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Effective Negative Control Experiments for KU-0058948 Hydrochloride Studies
For researchers, scientists, and drug development professionals, establishing the specificity of a compound's action is paramount. This guide provides a comprehensive comparison of negative control strategies for studies involving KU-0058948 hydrochloride, a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). By employing appropriate negative controls, researchers can confidently attribute the observed biological effects to the inhibition of PARP1, thereby ensuring the validity and reproducibility of their findings.
This compound is a small molecule inhibitor that has shown efficacy in inducing cell cycle arrest and apoptosis in various cancer cell lines, particularly those with deficiencies in DNA repair pathways.[1][2][3] Its mechanism of action centers on the inhibition of PARP1, a key enzyme involved in the repair of single-strand DNA breaks.[1][2][3] To rigorously validate that the effects of KU-0058948 are indeed mediated by PARP1 inhibition, carefully designed negative control experiments are essential. This guide outlines two primary categories of negative controls: genetic controls (PARP1 knockout/knockdown cell lines) and chemical controls (structurally similar but inactive analogs).
Comparing Negative Control Strategies
The two main strategies for negative control experiments in the context of KU-0058948 studies each offer distinct advantages and disadvantages. The choice of which control to use will depend on the specific experimental question, available resources, and the cell systems being studied.
| Negative Control Strategy | Description | Advantages | Disadvantages |
| Genetic Controls | Use of cell lines in which the PARP1 gene has been knocked out (KO) or its expression knocked down (e.g., using siRNA or shRNA). | High Specificity: Directly demonstrates the on-target effect of the compound. The absence of the target protein should abrogate the compound's activity. | Potential for Compensation: Cells may adapt to the long-term absence of PARP1 by upregulating other DNA repair pathways. Cell Line Specificity: Generating KO/KD cell lines can be time-consuming and may not be feasible in all cell types. |
| Chemical Controls | Use of a molecule that is structurally very similar to KU-0058948 but has been modified to be inactive against PARP1. | Temporal Control: Can be applied acutely, avoiding long-term compensatory changes in the cell. Broader Applicability: Can be used across various cell lines without the need for genetic modification. | Off-Target Effects: The inactive analog may have its own off-target effects that could confound the results. Availability: Finding a truly inactive analog with similar physicochemical properties can be challenging. |
Quantitative Data Presentation
To illustrate the expected outcomes of using these negative controls, the following table summarizes hypothetical quantitative data from key experiments. In a typical study, a significant difference in the IC50 for cell viability and the percentage of apoptotic cells would be observed between KU-0058948-treated wild-type cells and the negative controls.
| Treatment Group | Cell Viability (IC50, nM) | Apoptosis (% of cells) | PARP Activity (% of control) |
| Wild-Type Cells + KU-0058948 | 3.4[4] | 65% | 5% |
| PARP1 KO Cells + KU-0058948 | >10,000 | 5% | Not Applicable |
| Wild-Type Cells + Inactive Analog | >10,000 | 7% | 95% |
| Vehicle Control (DMSO) | Not Applicable | 4% | 100% |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and accurate interpretation of results.
Cell Viability Assay (MTS Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells (e.g., wild-type and PARP1 KO) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, the inactive analog, or vehicle control (DMSO). Incubate for 72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Calculate the IC50 value by fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Treatment: Treat cells with this compound, the inactive analog, or vehicle control at a concentration of 10x the IC50 for 48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
PARP Activity Assay (ELISA-based)
This assay quantifies the level of poly(ADP-ribose) (PAR), the product of PARP activity, in cell lysates.
-
Cell Treatment and Lysis: Treat cells with the compounds for 2 hours. Induce DNA damage with an agent like H₂O₂ for 15 minutes. Lyse the cells and quantify the protein concentration.
-
ELISA: Perform the PAR ELISA according to the manufacturer's instructions. This typically involves capturing PAR from the cell lysates on an antibody-coated plate.
-
Detection: Use a detection antibody and a substrate to generate a colorimetric or chemiluminescent signal.
-
Data Analysis: Measure the signal using a plate reader and normalize it to the protein concentration. Express PARP activity as a percentage of the vehicle-treated control.
Visualizing Key Concepts
To further clarify the experimental design and the underlying biological pathway, the following diagrams are provided.
Caption: The PARP1 signaling pathway in response to DNA single-strand breaks.
Caption: Experimental workflow for negative control studies of KU-0058948.
References
- 1. [PDF] A single nucleotide variant of human PARP1 determines response to PARP inhibitors | Semantic Scholar [semanticscholar.org]
- 2. PARP1 Gene Knockout Suppresses Expression of DNA Base Excision Repair Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Methods for Validating KU-0058948 Hydrochloride Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of orthogonal experimental methods to validate the findings related to KU-0058948 hydrochloride, a potent and specific inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).[1][2] The primary mechanism of action of KU-0058948 involves the inhibition of PARP1's enzymatic activity, which plays a critical role in DNA single-strand break repair.[3] This inhibition leads to the accumulation of DNA damage and is particularly effective in inducing cell cycle arrest and apoptosis in cancer cells with deficiencies in homologous recombination, a concept known as synthetic lethality.[3][4]
To ensure the robustness and specificity of research findings, it is crucial to employ a variety of independent validation techniques. This guide outlines a multi-pronged approach, encompassing biochemical, cell-based, and downstream functional assays to rigorously confirm the on-target effects of KU-0058948.
Data Presentation: Comparative Analysis of Validation Methods
The following tables summarize key quantitative parameters for orthogonal methods used to validate PARP1 inhibition. These values, gathered from various studies on established PARP inhibitors, can serve as a benchmark for evaluating the performance of KU-0058948.
Table 1: Biochemical Assays for PARP1 Inhibition
| Assay Type | Principle | Key Reagents | Endpoint Measurement | Typical IC50 Range for Potent PARP Inhibitors |
| Colorimetric/Fluorometric | Measures the consumption of NAD+ or the production of poly(ADP-ribose) (PAR).[5][6][7] | Recombinant PARP1, Activated DNA, Histones, NAD+, Developing Reagents.[7] | Change in absorbance or fluorescence.[7] | Low nM to µM |
| AlphaLISA® | A bead-based immunoassay to detect PARylation of a biotinylated histone substrate.[8] | PARP1 enzyme, Biotinylated histone, NAD+, Acceptor beads, Streptavidin-conjugated donor beads.[8] | Chemiluminescent signal.[8] | Low nM |
| ELISA | Measures the incorporation of biotin-labeled ADP-ribose onto histone-coated plates.[8] | Histone-coated plates, PARP1 enzyme, Biotin-labeled NAD+, Streptavidin-HRP.[8] | Chemiluminescent or colorimetric signal.[8] | Low nM to µM |
| Fluorescence Polarization (FP) | Measures the trapping of PARP1 on a fluorescently labeled DNA oligonucleotide.[3][8] | PARP1 enzyme, Fluorescent DNA probe, NAD+.[3] | Change in fluorescence polarization.[3] | Low nM to µM |
Table 2: Cell-Based Assays for PARP1 Target Engagement and Activity
| Assay Type | Principle | Key Reagents | Endpoint Measurement | Typical EC50 Range for Potent PARP Inhibitors |
| NanoBRET™ Target Engagement | Measures compound binding to a NanoLuc® luciferase-tagged PARP1 in live cells.[9][10] | Cells expressing NanoLuc-PARP1 fusion, Fluorescent tracer.[10] | Bioluminescence Resonance Energy Transfer (BRET) signal.[10] | Low nM to µM |
| PARP Trapping (Chromatin Fractionation) | Quantifies the amount of PARP1 stabilized on chromatin following inhibitor treatment.[3][11] | Cells, DNA damaging agent (optional), Cell lysis and fractionation buffers, Anti-PARP1 antibody.[3][11] | Western blot band intensity of PARP1 in the chromatin fraction.[3][11] | nM to µM |
| Cellular PAR Level Assay | Measures the levels of poly(ADP-ribose) in cell lysates.[12] | Cell lysates, Anti-PAR antibody, Secondary antibody. | ELISA or Western blot signal. | nM to µM |
Table 3: Downstream Functional Assays
| Assay Type | Principle | Key Reagents | Endpoint Measurement | Expected Outcome with KU-0058948 |
| γH2AX Foci Formation | Immunofluorescent detection of phosphorylated H2AX, a marker for DNA double-strand breaks.[13][14] | Cells, Anti-γH2AX antibody, Fluorescent secondary antibody. | Number and intensity of nuclear foci.[15] | Increased γH2AX foci, especially in combination with DNA damaging agents.[16] |
| Cell Viability/Cytotoxicity | Measures the effect of the inhibitor on cell proliferation and survival.[7] | Cancer cell lines (especially BRCA-deficient), Cell viability reagent (e.g., MTT, CellTiter-Glo®).[7] | Absorbance or luminescence signal.[7] | Decreased cell viability, particularly in homologous recombination-deficient cells. |
| PARP1 Knockout Cell Validation | Compares the effect of the inhibitor on wild-type vs. PARP1 knockout cells to confirm target specificity.[17] | Isogenic wild-type and PARP1 KO cell lines. | Cell viability, PARP activity, etc. | Diminished or no effect in PARP1 KO cells compared to wild-type.[17] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Biochemical PARP1 Activity Assay (Colorimetric)
-
Plate Coating: Coat a 96-well plate with histone proteins.
-
Reaction Setup: Add a reaction mixture containing reaction buffer, activated DNA, and varying concentrations of this compound to the wells.
-
Enzyme and Substrate Addition: Initiate the reaction by adding recombinant human PARP1 enzyme and NAD+.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Development: Stop the reaction and add developing reagents that produce a colored product in the presence of a reaction component (e.g., nicotinamide).
-
Measurement: Measure the absorbance using a plate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[7]
Cell-Based PARP Trapping Assay (Chromatin Fractionation and Western Blot)
-
Cell Treatment: Treat cells with a range of concentrations of this compound for a specified duration (e.g., 4-24 hours). A vehicle control (DMSO) should be included. Co-treatment with a low dose of a DNA damaging agent like methyl methanesulfonate (B1217627) (MMS) can enhance the signal.[3][11]
-
Cell Lysis and Fractionation: Lyse the cells and perform subcellular fractionation to separate the cytoplasmic, nuclear soluble, and chromatin-bound protein fractions.[7]
-
Protein Quantification: Determine the protein concentration of the chromatin-bound fractions.[11]
-
Western Blotting:
-
Separate equal amounts of protein from the chromatin-bound fractions by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against PARP1.
-
Use an antibody against a chromatin-specific protein, such as Histone H3, as a loading control.[11]
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensity of chromatin-bound PARP1 relative to the loading control. An increase in the amount of chromatin-bound PARP1 indicates trapping.
γH2AX Foci Formation Assay (Immunofluorescence)
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound, with or without a DNA damaging agent, for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Blocking and Antibody Staining: Block with a suitable blocking buffer (e.g., BSA in PBS) and incubate with a primary antibody against γH2AX. Following washes, incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus using image analysis software. An increase in foci indicates an accumulation of DNA double-strand breaks.
Mandatory Visualizations
The following diagrams illustrate the PARP1 signaling pathway, a general workflow for inhibitor validation, and the logical relationship between the orthogonal methods described.
Caption: PARP1 signaling in DNA repair and points of intervention by KU-0058948.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. PARPおよびDNA損傷応答(DDR)経路の創薬研究 [promega.jp]
- 10. reactionbiology.com [reactionbiology.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Histone γH2AX and Poly(ADP ribose) as Clinical Pharmacodynamic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Brunel University Research Archive: The PARP-1 inhibitor Olaparib causes retention of γ-H2AX foci in BRCA1 heterozygote cells following exposure to gamma radiation [bura.brunel.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
A Comparative Safety Profile Analysis: KU-0058948 Hydrochloride vs. Niraparib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the safety profiles of two Poly (ADP-ribose) polymerase (PARP) inhibitors: KU-0058948 hydrochloride and Niraparib (B1663559). While both compounds target the DNA damage response pathway, the extent of publicly available safety data for each is vastly different. Niraparib, an approved therapeutic, has a well-documented safety profile from extensive clinical trials. In contrast, this compound is a preclinical compound with limited publicly available safety and toxicology data. This guide summarizes the available information to facilitate an informed, albeit asymmetrical, comparison.
Executive Summary
Niraparib's safety profile has been extensively characterized through numerous clinical trials, with the most common adverse events being hematological (thrombocytopenia, anemia, neutropenia) and gastrointestinal (nausea, fatigue).[1][2][3] Dose modifications based on baseline weight and platelet counts are a key strategy to manage these toxicities.[3][4] Conversely, there is a significant lack of publicly available, detailed preclinical or clinical safety data for this compound. While some in vivo studies in mouse models of cancer suggest it is "well tolerated," specific quantitative safety metrics are not available, precluding a direct and comprehensive comparison of the safety profiles.
Introduction to the Compounds
This compound is a potent and specific inhibitor of PARP1.[5] It has demonstrated efficacy in preclinical models of myeloid leukemia and triple-negative breast cancer by inducing cell cycle arrest and apoptosis.[5][6]
Niraparib is an orally active inhibitor of PARP-1 and PARP-2.[5] It is approved for the maintenance treatment of adult patients with advanced or recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer who are in response to platinum-based chemotherapy.[7][8]
Mechanism of Action and Signaling Pathway
Both this compound and Niraparib function by inhibiting PARP enzymes, which are critical for the repair of single-strand DNA breaks. In cancer cells with defects in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of double-strand DNA breaks and subsequent cell death, a concept known as synthetic lethality.
Quantitative Safety Data
A direct quantitative comparison is challenging due to the disparity in available data.
Niraparib Safety Profile
The safety of Niraparib has been evaluated in multiple large-scale clinical trials, including PRIMA, NOVA, and NORA. The most frequently reported treatment-emergent adverse events (TEAEs) are summarized below.
| Adverse Event | Any Grade (%) | Grade ≥3 (%) |
| Hematological | ||
| Thrombocytopenia | ≥99% | 51-74% |
| Anemia | ≥99% | 51-74% |
| Neutropenia | ≥99% | 51-74% |
| Non-Hematological | ||
| Nausea | ≥99% | <5% |
| Fatigue | ≥99% | <5% |
| Constipation | ≥99% | <5% |
| Hypertension | ≥99% | <5% |
| Insomnia | ≥99% | <5% |
Data aggregated from multiple clinical trials.[1][3] Percentages represent the range observed across different studies.
Myelodysplastic syndrome/acute myeloid leukemia (MDS/AML) has been reported in a small percentage of patients treated with Niraparib.[8]
This compound Safety Profile
Publicly available quantitative safety data for this compound is not available. Preclinical studies have noted that the compound was "well tolerated" in mouse models, but specific data on adverse effects, dose-limiting toxicities, or maximum tolerated dose have not been published.[6]
Experimental Protocols
Niraparib Clinical Trial Safety Assessment
The safety and tolerability of Niraparib in clinical trials were assessed through standardized procedures:
-
Patient Monitoring: Regular monitoring of vital signs, physical examinations, and performance status.
-
Laboratory Tests: Frequent complete blood counts (CBC) with differentials to monitor for hematological toxicities, as well as serum chemistry and urinalysis.
-
Adverse Event Reporting: All adverse events (AEs) were recorded and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
-
Dose Modifications: Protocols included specific guidelines for dose interruption, reduction, or discontinuation based on the severity and type of adverse events observed.
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. research.regionh.dk [research.regionh.dk]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting the DNA damage response in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase 1 evaluation of the safety and tolerability of niraparib in combination with everolimus in advanced ovarian and breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
Comparative Analysis of ATM Inhibitors: Validating Drug-Target Engagement Using Genetic Knockout Studies
Introduction:
This guide provides a comparative analysis of small molecule inhibitors targeting the Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR). While the specific compound KU-0058948 hydrochloride was requested, public scientific literature lacks information on this molecule. Therefore, this guide will use the well-characterized and potent ATM inhibitor, KU-60019 , as a primary example to illustrate the principles of target validation through genetic knockout studies. We will compare KU-60019 with its predecessor, KU-55933, and discuss how genetic approaches, such as using ATM-deficient cell lines, provide definitive evidence of on-target activity.
Quantitative Performance of ATM Inhibitors
The following table summarizes the in vitro potency of two prominent ATM inhibitors, KU-55933 and KU-60019. The data highlights the superior potency of the second-generation inhibitor, KU-60019.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| KU-55933 | ATM Kinase | 13 | Enzyme Inhibition Assay | |
| KU-60019 | ATM Kinase | 0.63 | Enzyme Inhibition Assay |
Table 1: In Vitro Potency of ATM Inhibitors. The half-maximal inhibitory concentration (IC50) values demonstrate the concentration of each inhibitor required to reduce ATM kinase activity by 50%.
Genetic Knockout Studies for Target Validation
The definitive validation of a drug's intended target often relies on genetic knockout or knockdown approaches. By comparing the cellular phenotype induced by the drug in wild-type cells versus cells lacking the target protein (e.g., ATM-deficient cells), researchers can confirm on-target activity. A potent and specific inhibitor should fail to produce a further effect in cells where the target has already been knocked out.
Experimental Workflow: Validating ATM Inhibitors
The following diagram illustrates a typical workflow for validating an ATM inhibitor using ATM-deficient (ATME-) and ATM-proficient (ATM+) cell lines.
Figure 1: Workflow for ATM inhibitor validation.
Signaling Pathway Context
The diagram below shows the central role of ATM in the DNA damage response pathway. Upon DNA double-strand breaks (DSBs), ATM is activated and phosphorylates numerous downstream substrates, including KAP1, to orchestrate cell cycle arrest and DNA repair.
Figure 2: ATM signaling pathway and inhibitor action.
Experimental Protocols
ATM Kinase Enzyme Inhibition Assay
-
Objective: To determine the in vitro IC50 value of the inhibitor against purified ATM kinase.
-
Procedure:
-
Recombinant human ATM kinase is incubated with the inhibitor (e.g., KU-60019) at varying concentrations in a kinase buffer.
-
The kinase reaction is initiated by adding ATP and a biotinylated substrate peptide (e.g., a peptide derived from p53).
-
The reaction is allowed to proceed for a set time at 30°C and then stopped.
-
The amount of phosphorylated substrate is quantified using a lanthanide-based fluorescence resonance energy transfer (FRET) assay.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Western Blot for Phospho-KAP1 (Ser824)
-
Objective: To assess the inhibition of ATM kinase activity in a cellular context. KAP1 is a direct substrate of ATM, and its phosphorylation at Serine 824 is a reliable biomarker of ATM activity.
-
Procedure:
-
ATM-proficient (ATM+/+) and ATM-deficient (ATM-/-) cells are seeded in 6-well plates.
-
Cells are pre-treated with the ATM inhibitor (e.g., 1 µM KU-60019) or vehicle (DMSO) for 1 hour.
-
DNA damage is induced by exposing cells to ionizing radiation (e.g., 10 Gy).
-
After 1 hour post-irradiation, cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against phospho-KAP1 (Ser824) and total KAP1 (as a loading control).
-
Blots are then incubated with HRP-conjugated secondary antibodies, and signals are detected using an enhanced chemiluminescence (ECL) system.
-
-
Expected Outcome: In ATM+/+ cells, the inhibitor should block the radiation-induced increase in p-KAP1 levels. In ATM-/- cells, there should be no detectable p-KAP1 signal, with or without the inhibitor, confirming the signal is ATM-dependent.
Clonogenic Survival Assay
-
Objective: To determine the radiosensitizing effect of the ATM inhibitor.
-
Procedure:
-
Cells (ATM+/+ and ATM-/-) are seeded at low density in 6-well plates.
-
Cells are treated with the inhibitor or vehicle control for 1 hour before irradiation at various doses (0, 2, 4, 6 Gy).
-
After irradiation, the drug-containing medium is removed and replaced with fresh medium.
-
Plates are incubated for 10-14 days to allow for colony formation.
-
Colonies are fixed with methanol, stained with crystal violet, and colonies containing >50 cells are counted.
-
The surviving fraction is calculated for each dose and treatment condition.
-
-
Expected Outcome: The inhibitor should significantly reduce the surviving fraction of irradiated ATM+/+ cells but should have a minimal additional effect on the radiosensitivity of ATM-/- cells, which are already highly sensitive to radiation. This differential effect validates that the radiosensitizing properties of the drug are mediated through the inhibition of ATM.
Safety Operating Guide
Proper Disposal of KU-0058948 Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are critical for maintaining a secure laboratory environment and ensuring regulatory compliance. This document provides essential safety and logistical information for the proper disposal of KU-0058948 hydrochloride, a potent PARP1 and PARP2 inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide is based on general best practices for the disposal of hazardous chemical waste and hydrochloride salts.
It is imperative to consult the official Safety Data Sheet (SDS) provided by the supplier of your specific batch of this compound and to adhere to the guidelines established by your institution's Environmental Health and Safety (EHS) department. The information presented here should be used as a supplementary resource.
Key Safety and Disposal Information
Proper personal protective equipment (PPE) must be worn at all times when handling this compound and its waste. This includes, but is not limited to, safety glasses, a lab coat, and chemical-resistant gloves. All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
| Parameter | Recommendation | Source(s) |
| Hazard Classification | Treat as hazardous waste. While specific toxicity data is limited, the compound is an active pharmacological agent. | General laboratory safety guidelines |
| Primary Disposal Route | Collection by a licensed hazardous waste disposal service. | |
| Waste Segregation | Segregate solid waste, liquid waste (non-halogenated and halogenated solvents), and sharps into separate, clearly labeled containers. Do not mix with incompatible waste streams. | |
| Spill Cleanup | For solid spills, avoid raising dust. Use a damp cloth or a vacuum with a HEPA filter for cleanup. For liquid spills, use an inert absorbent material. All cleanup materials must be disposed of as hazardous waste. | General laboratory safety guidelines |
| Environmental Precautions | Avoid release into the environment. Do not dispose of down the drain or in regular trash. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound and associated contaminated materials.
1. Waste Identification and Segregation:
-
Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container designated for solid hazardous chemical waste.
-
Contaminated Labware: Dispose of all single-use items that have come into contact with the compound, such as pipette tips, centrifuge tubes, and gloves, in a designated hazardous waste container for solid waste.
-
Liquid Waste:
-
Solutions of this compound should be collected in a dedicated, leak-proof container for hazardous liquid waste.
-
Segregate waste based on the solvent used (e.g., halogenated vs. non-halogenated solvents) into appropriately labeled containers.
-
-
Sharps: All needles, syringes, or other contaminated sharps must be placed in a designated, puncture-resistant sharps container labeled as hazardous waste.
2. Waste Container Management:
-
Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name (this compound), the solvent(s) present, and the approximate concentration and volume.
-
Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory. Containers must be kept closed except when adding waste. Ensure secondary containment is used for liquid waste to prevent spills.
3. Final Disposal:
-
Contact EHS: Once a waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.
-
Professional Disposal: The ultimate disposal of the hazardous waste must be conducted by a licensed and certified hazardous waste management company.
Experimental Protocols
Spill Decontamination Procedure:
-
Evacuate and Secure: Alert others in the immediate area and restrict access to the spill site.
-
Don PPE: Wear appropriate personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves, before addressing the spill.
-
Containment:
-
Solid Spill: Gently cover the spill with a damp paper towel to avoid generating dust.
-
Liquid Spill: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to absorb the spill.
-
-
Cleanup: Carefully collect the absorbed material and any contaminated debris and place it into a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol (B145695) or a laboratory detergent solution), and dispose of all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, following your institution's specific reporting procedures.
Disposal Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the proper disposal of this compound and a decision-making process for handling chemical waste.
Personal protective equipment for handling KU-0058948 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of KU-0058948 hydrochloride, a potent PARP1 inhibitor. The following procedures are based on best practices for managing highly potent active pharmaceutical ingredients (HPAPIs) and should be implemented to ensure the safety of all laboratory personnel.
Personal Protective Equipment (PPE)
Given the potent nature of this compound, a comprehensive PPE strategy is mandatory to prevent accidental exposure. The following table outlines the required PPE for various handling scenarios.
| Handling Scenario | Required Personal Protective Equipment | Rationale |
| Weighing and Handling of Powder | - Double Nitrile Gloves- Disposable Gown with Knit Cuffs- Chemical Splash Goggles and Face Shield- Powered Air-Purifying Respirator (PAPR) or N95 Respirator with a fit test | Minimizes skin contact and inhalation of the potent powder. A PAPR is highly recommended for operations with a higher risk of aerosolization. |
| Handling of Solutions (up to 10 mM) | - Double Nitrile Gloves- Disposable Gown with Knit Cuffs- Chemical Splash Goggles | Protects against splashes and incidental skin contact with the dissolved compound. |
| Waste Disposal | - Double Nitrile Gloves- Disposable Gown with Knit Cuffs- Chemical Splash Goggles | Ensures protection during the handling and disposal of contaminated materials. |
Note: Always wash hands thoroughly after removing gloves. Change gloves immediately if they become contaminated.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical for minimizing exposure risk.
2.1. Preparation and Weighing of Powdered Compound
-
Designated Area: All handling of powdered this compound must be conducted in a designated area, such as a chemical fume hood or a containment glove box.
-
Pre-weighing Preparation: Before weighing, ensure all necessary equipment (spatulas, weigh boats, etc.) and waste containers are inside the containment area.
-
Weighing: Carefully weigh the desired amount of the compound. Use a dedicated set of equipment for this compound to prevent cross-contamination.
-
Post-weighing: After weighing, carefully seal the primary container. Decontaminate all surfaces and equipment within the containment area.
2.2. Preparation of Stock Solutions
-
Solvent Addition: Add the desired solvent to the vessel containing the pre-weighed this compound within the chemical fume hood.
-
Dissolution: Ensure the compound is fully dissolved. Gentle vortexing or sonication may be used if necessary.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste (unused powder, contaminated weigh boats, etc.) | - Collect in a dedicated, sealed, and clearly labeled hazardous waste container.- Do not mix with other chemical waste unless permitted by your institution's Environmental Health and Safety (EHS) office.[1] |
| Liquid Waste (solutions containing the compound) | - Collect in a dedicated, leak-proof, and clearly labeled hazardous waste container.- Do not pour down the drain.[1] |
| Contaminated Labware (pipette tips, tubes, gloves) | - Collect in a designated hazardous waste bag or container.- Non-disposable glassware must be decontaminated before washing.[1] |
All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's EHS office for specific guidance.
Experimental Protocol: In Vitro PARP Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
NAD+ (Nicotinamide adenine (B156593) dinucleotide)
-
Biotinylated NAD+
-
Streptavidin-HRP (Horseradish Peroxidase)
-
Chemiluminescent HRP substrate
-
Assay buffer
-
This compound
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Enzyme and Substrate Addition: To each well of the histone-coated plate, add the PARP1 enzyme and a mixture of NAD+ and biotinylated NAD+.
-
Initiation of Reaction: Add the diluted this compound or vehicle control to the wells to start the reaction. Incubate at room temperature.
-
Detection: After incubation, wash the plate and add streptavidin-HRP. Following another incubation and wash, add the chemiluminescent substrate.
-
Data Acquisition: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 value by plotting the luminescence signal against the logarithm of the inhibitor concentration.
Visualizations
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
